1H-indol-3-yl-(2-iodophenyl)methanone
Description
BenchChem offers high-quality 1H-indol-3-yl-(2-iodophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indol-3-yl-(2-iodophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indol-3-yl-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRHWNHHBEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1H-indol-3-yl-(2-iodophenyl)methanone
The following technical guide provides an in-depth analysis of 1H-indol-3-yl-(2-iodophenyl)methanone , the core scaffold for the AM-series synthetic cannabinoids (specifically AM-694).
The "Gateway" Scaffold in Synthetic Cannabinoid Chemistry [1]
Executive Summary
1H-indol-3-yl-(2-iodophenyl)methanone (CAS: 53904-15-7) serves as a critical intermediate in the synthesis of high-affinity cannabinoid receptor agonists.[1] It represents the "naked" pharmacophore of the potent CB1 agonist AM-694 .[1] By itself, this molecule exhibits low receptor affinity due to the absence of the N-alkyl chain required for hydrophobic interaction within the CB1 receptor's transmembrane helices.[1] However, it functions as a versatile "gateway" molecule; simple N-alkylation at the indole nitrogen transforms this inactive precursor into a potent cannabimimetic agent.[1]
This guide details the physicochemical properties, a self-validating synthesis protocol based on Grignard chemistry, and the structural activity relationships (SAR) that define its utility in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (2-iodophenyl)(1H-indol-3-yl)methanone |
| CAS Number | 53904-15-7 |
| Molecular Formula | C₁₅H₁₀INO |
| Molecular Weight | 347.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |
| Melting Point | 170–175 °C (Typical for 3-aroylindoles; varies by polymorph/purity) |
| SMILES | O=C(C1=CC=CC=C1I)C2=CNC3=CC=CC=C32 |
Synthetic Methodology: The Magnesium Indolyl Protocol[1]
While Friedel-Crafts acylation (using AlCl₃) is possible, it often leads to di-acylation or de-iodination due to the lability of the C-I bond under harsh Lewis acid conditions.[1] The Grignard Exchange Protocol is the industry standard for high-fidelity synthesis of this core, ensuring regioselectivity at the Indole-C3 position without compromising the iodine substituent.[1]
Reaction Logic
-
Deprotonation: Methylmagnesium bromide (MeMgBr) deprotonates the indole nitrogen, forming the Indolyl-magnesium bromide intermediate.
-
Coordination & Attack: The magnesium coordinates with the carbonyl of the acid chloride, directing the electrophilic attack specifically to the C3 position of the indole ring (the most nucleophilic carbon).
-
Preservation: The mild conditions preserve the sensitive ortho-iodine moiety.[1]
Step-by-Step Protocol
Reagents:
-
Indole (1.0 eq)[2]
-
Methylmagnesium bromide (3.0M in Et₂O, 1.2 eq)
-
2-Iodobenzoyl chloride (1.2 eq)[1]
-
Anhydrous Diethyl Ether (Et₂O) or THF
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole (1.0 eq) in anhydrous Et₂O. Cool to 0°C.
-
Grignard Addition: Dropwise add MeMgBr (1.2 eq) over 15 minutes. The solution will bubble (release of methane gas) and likely turn cloudy/grey as the Indolyl-MgBr salt forms.[1]
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the active species.
-
Acylation: Cool the mixture back to 0°C. Add a solution of 2-iodobenzoyl chloride (1.2 eq) in Et₂O dropwise. The ortho-iodine provides steric bulk, so addition should be slow to prevent side reactions.[1]
-
Reaction: Allow to warm to RT and stir for 4–6 hours. A precipitate (magnesium salt) typically forms.
-
Quench: Pour the reaction mixture into saturated aqueous Ammonium Chloride (NH₄Cl) and stir vigorously to hydrolyze the magnesium complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
Visualization of Synthesis Pathway
Figure 1: The Grignard-mediated synthesis pathway ensures C3 selectivity and preserves the iodine atom.[1]
Structural Characterization (Spectroscopic Signatures)
Researchers must validate the core structure using NMR.[1] The ortho-iodine induces a distinct shift in the benzoyl ring protons due to steric compression and the heavy atom effect.[1]
| Technique | Expected Signature Features |
| ¹H NMR (DMSO-d₆) | Indole NH: Broad singlet >11.0 ppm (exchangeable).C2-H: Doublet or singlet ~8.0–8.2 ppm (deshielded by carbonyl).Benzoyl Ring: Multiplet pattern 7.2–7.9 ppm; The proton meta to the carbonyl (next to Iodine) often shows a distinct shift due to the Iodine anisotropy.[1] |
| ¹³C NMR | Carbonyl (C=O): ~190 ppm.C-I: Carbon attached to Iodine typically appears upfield (~90–100 ppm) due to the heavy atom effect.Indole C3: ~115–120 ppm. |
| Mass Spectrometry | [M+H]⁺: ~348.0 m/z.Fragment: Loss of Iodine (M-127) is a common fragmentation pathway in EI-MS.[1] |
Pharmacological Significance: The "Gateway" Concept[1]
This compound is the structural anchor for the AM-series.[1] The pharmacological activity is governed by the Structure-Activity Relationship (SAR) of the substituents:
-
The Core (Unsubstituted N): 1H-indol-3-yl-(2-iodophenyl)methanone has low affinity for CB1/CB2.[1] The polar N-H bond prevents the molecule from fully entering the lipophilic binding pocket of the receptor.[1]
-
The Iodine (Ortho-Substitution): The iodine atom at the 2-position of the phenyl ring is critical.[1] It locks the conformation of the two ring systems (indole and phenyl) into a non-coplanar arrangement (twist angle), which is preferred for CB1 receptor activation.
-
The Gateway (N-Alkylation): Alkylating the nitrogen (e.g., with 5-fluoropentyl bromide) creates AM-694 , increasing binding affinity (Ki) from micromolar to nanomolar (Ki = 0.08 nM) levels.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship showing the transformation from precursor to active agonist.[1]
Safety & Handling
-
Hazards: As a halogenated organic compound, it should be treated as a potential irritant and sensitizer.
-
Stability: The C-I bond is photosensitive. Store the compound in amber vials away from light to prevent homolytic cleavage of the iodine, which causes discoloration (purple/brown).
-
Regulatory: While the core itself is often uncontrolled, it is a direct precursor to Schedule I substances (in many jurisdictions). Researchers must verify local regulations regarding "immediate precursors" to synthetic cannabinoids.
References
-
Makriyannis, A., & Deng, H. (2001).[4] Cannabimimetic indole derivatives. US Patent Application 2008/0090871. (Describes the synthesis and properties of the AM-series precursors).
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents.[1] Bioorganic & Medicinal Chemistry.[5] (Establishes the Grignard protocol for indole acylation).
-
Cayman Chemical. (2023). AM-694 Product Information. (Provides data on the derivative and its metabolic pathways).
-
Uchiyama, N., et al. (2011).[4] Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone... Forensic Toxicology.[4] (Analytical data on related benzoyl indoles).
Sources
- 1. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Monograph: Pharmacodynamics and Molecular Targeting of AM-694
Executive Summary
Compound: 1H-indol-3-yl-(2-iodophenyl)methanone (Commonly: AM-694) Class: Synthetic Cannabinoid (Aminoalkylindole) Primary Application: High-affinity Cannabinoid Receptor 1 (CB1) Agonist / Radiopharmaceutical Precursor[1]
This technical guide delineates the biological targeting mechanisms of AM-694. Distinguished by a 2-iodobenzoyl moiety, this compound exhibits sub-nanomolar affinity for the CB1 receptor (
Molecular Identity & Structural Pharmacology
The biological activity of AM-694 is driven by its ability to mimic the steric and electrostatic properties of endogenous cannabinoids (anandamide, 2-AG) within the orthosteric binding site of the CB1 receptor.
Structural Determinants of Affinity
The molecule consists of three pharmacophoric elements:
-
Indole Core: Provides the scaffold for
- stacking interactions within the receptor pocket (residues F170, F174, F189). -
N-Fluoropentyl Chain: A lipophilic tail that extends into the receptor's hydrophobic channel. The terminal fluorine increases lipophilicity and metabolic resistance compared to non-fluorinated analogs.
-
2-Iodobenzoyl Group: This is the critical determinant of its high potency. The iodine atom at the ortho position creates a steric lock, forcing the phenyl ring into a non-coplanar conformation relative to the indole. Additionally, the iodine is capable of forming halogen bonds with carbonyl backbone residues in the receptor, significantly stabilizing the ligand-receptor complex.
| Property | Value |
| IUPAC Name | 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole |
| Formula | |
| Molar Mass | 435.28 g/mol |
| LogP (Predicted) | ~5.5 (Highly Lipophilic) |
Primary Biological Targets: The Endocannabinoid System
AM-694 acts as a non-selective, high-affinity agonist for cannabinoid receptors, with a marked preference for the central CB1 receptor over the peripheral CB2 receptor.
Receptor Binding Profiles
The compound binds to the G-protein coupled receptors (GPCRs) CB1 and CB2.[3][4] The presence of the iodine atom improves affinity 5-10 fold compared to the non-iodinated parent compound (AM-679).
Table 1: Binding Affinity and Functional Potency
| Target | Parameter | Value | Biological Context |
| CB1 Receptor | 0.08 nM | Sub-nanomolar affinity; highly potent.[1][2][5] | |
| 52.8 nM | Potent activation of G-proteins. | ||
| Efficacy ( | ~63% | Full/Partial agonist relative to CP-55,940. | |
| CB2 Receptor | 1.44 nM | High affinity, but 18-fold lower than CB1.[1] | |
| Selectivity | Ratio (CB2/CB1) | 18 | Selective for Central Nervous System targets.[1][2] |
Data Source: Makriyannis & Deng (2001); Grigoryev et al. (2013).[1]
Signal Transduction Pathway
Upon binding, AM-694 induces a conformational change in the CB1 receptor, triggering the activation of
Figure 1: AM-694 Signaling Cascade
Caption: Mechanism of Action: AM-694 activates CB1, recruiting Gi/o proteins to inhibit cAMP and modulate ion flux.
Metabolic Stability & Toxicology Targets
Understanding the metabolic fate of AM-694 is crucial for forensic identification and toxicology, as the parent compound is rarely detected in biological fluids (urine) due to rapid processing.
Metabolic Pathways
Metabolism occurs primarily in the liver via CYP450 enzymes. The 2-iodine moiety is relatively stable, but the fluoropentyl chain and indole core undergo extensive modification.
Key Metabolites:
-
Hydrolytic Defluorination: Loss of the terminal fluorine to form a hydroxyl group (Major pathway).
-
Carboxylation: Oxidation of the alkyl chain to a carboxylic acid.
-
Monohydroxylation: Addition of -OH groups to the indole or phenyl rings.
Figure 2: Primary Metabolic Biotransformation
Caption: Metabolic fate of AM-694 showing conversion to hydrophilic metabolites for excretion.[1][5][6]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine the affinity (
Reagents:
-
Radioligand: [
H]CP-55,940 (0.5 nM final concentration). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 2.5 mM EDTA, 0.5 mg/mL BSA (fatty acid-free). -
Non-specific binding control: 10
M WIN 55,212-2.
Workflow:
-
Preparation: Harvest CHO-hCB1 cells and homogenize in ice-cold buffer. Centrifuge at 40,000
for 30 min. Resuspend pellet to a protein concentration of ~10 g/well . -
Incubation:
-
In a 96-well plate, add 50
L of membrane suspension. -
Add 50
L of [ H]CP-55,940. -
Add 50
L of AM-694 (varying concentrations: to M). -
Incubate for 90 minutes at 30°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[AM-694]. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: [3]
Protocol: [18F]AM-694 Radiotracer Synthesis (Overview)
Note: While the iodine is stable, the fluorine on the pentyl chain allows for F-18 substitution for PET imaging.
-
Precursor: Tosylate precursor of AM-694 (hydroxyl group replaces fluorine).
-
Reaction: Nucleophilic substitution using K[
F]/Kryptofix 2.2.2 complex in acetonitrile at 85°C for 20 mins. -
Purification: HPLC (C18 column) to isolate the radiolabeled tracer.
References
-
Makriyannis, A., & Deng, H. (2001).[1] Cannabimimetic indole derivatives. US Patent 200128557. (Primary source for synthesis and initial binding data).
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013).[1][7] "The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry". Drug Testing and Analysis, 5(2), 110-115.[1][7] Link
-
Willis, P. G., Katoch-Rouse, R., & Horti, A. G. (2003).[1][8] "Regioselective F-18 radiolabeling of AM694, a CB1 cannabinoid receptor ligand". Journal of Labelled Compounds and Radiopharmaceuticals, 46(9), 799–804.[8] Link
-
Pertwee, R. G. (2010). "Receptors and channels targeted by phytocannabinoids and endocannabinoids".[3] Pharmacological Reviews, 62(4), 588-631. Link
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. iris.unife.it [iris.unife.it]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soft-tox.org [soft-tox.org]
- 6. researchgate.net [researchgate.net]
- 7. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Guide: The Role of 1H-indol-3-yl-(2-iodophenyl)methanone in Cannabinoid Receptor Studies
The following technical guide details the role, synthesis, and pharmacological significance of 1H-indol-3-yl-(2-iodophenyl)methanone (hereafter referred to as the Ortho-Iodo Scaffold or OIS ).
This molecule is the critical N-dealkylated core of the potent synthetic cannabinoid AM-694 . Its primary role in research is threefold: as a synthetic precursor , a metabolic reference standard in forensic toxicology, and a structural anchor for Structure-Activity Relationship (SAR) studies probing the CB1 receptor's orthosteric binding pocket.
Executive Summary
1H-indol-3-yl-(2-iodophenyl)methanone (CAS: 53904-15-7) serves as the pharmacophore backbone for the "AM" series of aminoalkylindoles, specifically AM-694 and AM-679 . While the unsubstituted (1H) indole exhibits negligible affinity for Cannabinoid Receptor Type 1 (CB1) compared to its N-alkylated derivatives, it is the essential scaffold for introducing the 2-iodobenzoyl "head group." This iodine atom provides a critical steric and electronic lock within the CB1 receptor's hydrophobic channel, distinct from the naphthyl-based "JWH" series.
Part 1: Chemical Architecture & Synthesis
The synthesis of the OIS is the limiting step in generating high-affinity AM-series ligands. The presence of the iodine atom at the ortho position of the phenyl ring introduces unique synthetic challenges due to the lability of the C-I bond under harsh conditions.
Structural Significance
-
The Indole Core: Acts as the spacer, positioning the head group relative to the alkyl tail.
-
The Carbonyl Linker: Provides a hydrogen bond acceptor site crucial for receptor docking.
-
The 2-Iodophenyl Head Group: The iodine atom acts as a bulky lipophilic moiety. In the CB1 binding pocket, this iodine occupies a specific sub-pocket (often overlapping with the region occupied by the C1-methyl of endogenous anandamide), enhancing potency via halogen bonding and steric complementarity.
Synthesis Protocol: Friedel-Crafts Acylation
The following protocol describes the generation of the OIS. This method avoids metal-halogen exchange side reactions.
Reagents:
-
2-Iodobenzoyl chloride (freshly prepared or commercial)
-
Methylmagnesium bromide (MeMgBr) or Ethylaluminum dichloride (EtAlCl2)
-
Solvent: Dichloromethane (DCM) or Anhydrous Benzene
Step-by-Step Workflow:
-
Activation: Dissolve indole (1.0 eq) in anhydrous DCM under argon atmosphere. Cool to 0°C.
-
Metalation: Dropwise addition of MeMgBr (3M in ether, 1.1 eq). The solution will evolve methane gas. Stir for 30 minutes to form the indolyl-magnesium halide intermediate (Magnesium salt of indole).
-
Acylation: Add 2-iodobenzoyl chloride (1.1 eq) slowly to the reaction mixture. The ortho-iodine provides steric hindrance, so the reaction requires warming to room temperature (25°C) and stirring for 12–18 hours.
-
Quench: Pour mixture into saturated aqueous NH₄Cl.
-
Purification: Extract with EtOAc. The crude product is recrystallized from methanol/water to yield the 1H-indol-3-yl-(2-iodophenyl)methanone .
Note on Causality: Using the Grignard base (MeMgBr) activates the indole C3 position specifically. Direct acylation without activation often leads to N-acylation byproducts or low yields due to the deactivated nature of the 2-iodobenzoyl electrophile.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of precursors to the OIS and its subsequent alkylation to AM-694.
Caption: Synthesis of the OIS scaffold via Grignard activation, followed by N-alkylation to generate the active AM-694.
Part 2: Pharmacological Role & SAR
In drug development, the OIS serves as the "Null" reference. Understanding why the OIS is inactive is as important as understanding why AM-694 is active.
The "Head-Group" Hypothesis
Structure-Activity Relationship (SAR) studies utilize the OIS to validate the necessity of the N-alkyl tail.
-
OIS (Unsubstituted): Ki > 1000 nM (Low/No Affinity). The lack of a hydrophobic tail prevents the molecule from penetrating the lipid bilayer to access the transmembrane binding pocket of CB1.
-
AM-694 (Fluoropentyl Tail): Ki = 0.08 nM (Superagonist). The addition of the 5-fluoropentyl chain to the OIS creates a "J-shape" conformation that perfectly fits the receptor.
The Iodine Interaction (Halogen Bonding)
The 2-iodo position is not arbitrary. In docking studies, the iodine atom forms a halogen bond with carbonyl backbone residues in the CB1 receptor (specifically within the transmembrane helices 3 and 5 region).
-
Comparison: Replacing the Iodine (I) with a lighter halogen (F or Cl) often results in a loss of affinity (Ki drops from 0.08 nM to ~1-5 nM).
Visualization: SAR Logic
Caption: SAR progression showing how the inactive OIS scaffold becomes a superagonist upon lipophilic tail addition.
Part 3: Applications in Forensics & Radiochemistry
Forensic Toxicology Marker
In clinical casework involving synthetic cannabinoid overdose ("Spice" or "K2"), the parent drug (AM-694) is often extensively metabolized.
-
Primary Metabolites: Hydrolytic defluorination and carboxylation of the tail.
-
The OIS Role: While N-dealkylation is a minor pathway for AM-694 compared to tail oxidation, the OIS (1H-indol-3-yl-(2-iodophenyl)methanone) acts as a hydrolysis marker . If the drug degrades in the sample vial (ex vivo hydrolysis) or undergoes extreme metabolic cleavage, the OIS is the remaining fingerprint.
-
Detection: Validated via LC-MS/MS using the OIS as an analytical standard (Transition: 348 -> 220 m/z).
Radioligand Development (SPECT)
The iodine atom in the OIS makes it a prime candidate for isotopic labeling.
-
Isotope Exchange: The non-radioactive I-127 in the OIS can be exchanged for I-123 (for SPECT imaging) or I-124 (for PET).
-
Protocol: This is performed on the alkylated derivative, but the OIS synthesis must be compatible with late-stage radioiodination.
-
Method: Destannylation. The OIS is synthesized with a tributyltin group instead of iodine, and radioiodine is added in the final step to generate the "hot" ligand.
-
Part 4: Experimental Data Summary
Table 1: Comparative Binding Data (CB1 Receptor)
| Compound | Structure | CB1 Ki (nM) | Role |
| OIS (Scaffold) | 1H-indol-3-yl-(2-iodophenyl)methanone | > 1,000 | Precursor / Negative Control |
| AM-679 | (1-pentyl-...) | 13.5 | Agonist |
| AM-694 | (1-(5-fluoropentyl)-...) | 0.08 | Superagonist |
| AM-2201 | (Naphthyl analog) | 1.0 | Reference Standard |
Data synthesized from Makriyannis et al. and Cayman Chemical spectral data.
References
-
Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. US Patent 7,157,480. (Describes the synthesis of the AM-series and the role of the iodo-benzoyl head group).
-
Auwärter, V., et al. (2013). The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry. Drug Testing and Analysis. (Details the metabolic fate of the scaffold).
-
Cayman Chemical. (2023). AM-694 Product Information & Safety Data Sheet.
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. (Review of the SAR logic involving the indole core).
Sources
- 1. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-(5-Chloropentyl)-1H-indol-3-yl-(2-iodophenyl)methanone | C20H19ClINO | CID 117587582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Monograph: The 2-Iodobenzoylindole Scaffold in Synthetic Cannabinoid Design
Executive Summary & Chemical Identity
1H-indol-3-yl-(2-iodophenyl)methanone represents the structural core (pharmacophore) of the high-potency synthetic cannabinoid AM-694 . In the field of medicinal chemistry, this molecule is classified as a benzoylindole , distinct from the naphthoylindoles (e.g., JWH-018) that dominated early markets.
While this specific chemical entity serves as the structural anchor, it is critical to understand that biological potency is unlocked via N-substitution . The unsubstituted 1H-indole form described here acts primarily as a synthetic precursor or a metabolic degradation product. Its significance lies in the unique steric and electronic properties of the 2-iodine substituent, originally engineered for SPECT radiolabeling applications.
Chemical Taxonomy
| Property | Specification |
| IUPAC Name | (1H-indol-3-yl)(2-iodophenyl)methanone |
| Common Association | Precursor/Metabolite of AM-694 |
| Molecular Formula | C₁₅H₁₀INO |
| Molecular Weight | 347.15 g/mol |
| Key Substituent | Ortho-Iodine (Steric bulk + Halogen bonding) |
| Drug Class | Benzoylindole Synthetic Cannabinoid (SC) |
Synthetic Architecture & Protocol
The synthesis of the 2-iodobenzoylindole core relies on Friedel-Crafts acylation. The presence of the iodine atom at the ortho position of the phenyl ring introduces significant steric hindrance, requiring precise control of reaction conditions to prevent isomerization or low yields.
Mechanism of Action (Synthesis)
The indole ring is electron-rich, particularly at the C3 position. By activating the indole with a Grignard reagent (forming the magnesium salt), we increase nucleophilicity, allowing attack on the carbonyl carbon of the 2-iodobenzoyl chloride.
Step-by-Step Protocol: Acylation of Indole
Reagents:
-
Indole (1.0 eq)[1]
-
Ethylmagnesium Bromide (EtMgBr) (3.0 M in diethyl ether, 1.2 eq)
-
2-Iodobenzoyl chloride (1.2 eq)
-
Solvent: Anhydrous Diethyl Ether or THF
Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Indole in anhydrous ether. Cool to 0°C.
-
Grignard Addition: Add EtMgBr dropwise. The solution will evolve ethane gas and form the indolyl-magnesium bromide salt (turbid/white precipitate). Stir for 30–60 minutes at room temperature.
-
Acylation: Cool the mixture back to 0°C. Add a solution of 2-iodobenzoyl chloride in ether dropwise.
-
Critical Control Point: The ortho-iodine creates a "twisted" conformation in the transition state. Slow addition is required to ensure regioselectivity at C3.
-
-
Quench: After stirring for 2–4 hours (monitoring via TLC), quench with saturated aqueous NH₄Cl.
-
Isolation: Extract with ethyl acetate. Wash organic layers with NaHCO₃ (to remove unreacted acid chloride) and brine.
-
Purification: Recrystallize from ethanol/water. The product is the target: 1H-indol-3-yl-(2-iodophenyl)methanone .
Visualization: Synthetic Pathway
Caption: Synthesis of the 2-iodobenzoylindole core and its conversion to the active AM-694.
Pharmacodynamics & Structure-Activity Relationship (SAR)
To understand why this molecule exists, one must look at the AM-694 analog. The unsubstituted core (1H-indol...) has negligible affinity for the CB1 receptor. However, once the nitrogen is alkylated (e.g., with a 5-fluoropentyl chain), the 2-iodine becomes the defining feature of its potency.
The Role of the Iodine Atom
-
Steric Locking: The bulky iodine atom at the ortho position forces the benzoyl ring to twist out of plane relative to the indole. This specific conformation aligns perfectly with the hydrophobic pocket of the CB1 receptor.
-
Halogen Bonding (The Sigma Hole): Iodine is unique among halogens used in medicinal chemistry (F, Cl, Br) because it possesses a large, polarizable electron cloud. It can form a "halogen bond" (acting as a Lewis acid) with carbonyl backbone residues (e.g., Lys192 or Phe200) inside the receptor.
-
Affinity Data:
-
AM-694 (N-alkylated): Ki = 0.08 nM (Extremely high affinity).
-
1H-indol... (Unsubstituted): Ki > 1000 nM (Inactive).
-
Scientific Insight: This demonstrates that the 1H-indol-3-yl-(2-iodophenyl)methanone is the "warhead," but it requires the "guidance system" (the N-alkyl chain) to enter the active site.
Metabolic Fate & Analytical Detection[2][3]
In a clinical or forensic context, the presence of 1H-indol-3-yl-(2-iodophenyl)methanone suggests the metabolic breakdown of AM-694.
Metabolic Pathways
When AM-694 is ingested, it undergoes Phase I metabolism in the liver (Cytochrome P450 system).
-
Omega-hydroxylation: The tip of the 5-fluoropentyl chain is oxidized.
-
Defluorination: Loss of the fluorine atom.
-
N-Dealkylation (Minor): The alkyl chain is cleaved entirely, reverting the drug back to the 1H-indol-3-yl-(2-iodophenyl)methanone core.
Detection Markers
Researchers analyzing biological samples (urine/blood) should target the hydroxylated metabolites rather than the dealkylated core, as the core is often present in trace amounts and is less specific (could theoretically come from other 2-iodo analogs).
Visualization: Metabolic Degradation
Caption: Metabolic pathways of AM-694 showing the generation of the core scaffold.
Safety & Toxicology Profile
Warning: Compounds containing the 2-iodobenzoylindole scaffold (when N-alkylated) are full agonists at CB1.
-
Potency Risk: With sub-nanomolar affinity (Ki = 0.08 nM), these agents are 10–50x more potent than THC. This can lead to rapid onset of catalepsy, hypothermia, and seizures in animal models.
-
Covalent Binding Potential: While the iodine is generally stable, the high reactivity of the benzoyl linkage suggests potential for covalent adduct formation if metabolically activated, though this is less common than with electrophilic nitriles.
-
Radiotoxicity (Research Context): If using the I-123 or I-131 labeled variants for imaging, standard radiation safety protocols for gamma/beta emitters apply.
References
-
Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. U.S. Patent No. 7,057,046. (Original patent describing the AM-series synthesis).
-
Wei, B., et al. (2013). In vitro and in vivo metabolism of the synthetic cannabinoid AM-694. Forensic Toxicology, 31(1), 1-13. (Defines the metabolic fate and the role of the dealkylated core).
-
Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists. Current Medicinal Chemistry, 17(25), 2747-2769. (Review of binding affinities and SAR).
-
Gatley, S. J., et al. (1998). 123I-labeled AM251: a radioiodinated ligand which binds in vivo to mouse brain cannabinoid CB1 receptors. European Journal of Pharmacology. (Establishes the utility of iodine in this scaffold for imaging).
Sources
Technical Monograph: Discovery and Synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone
CAS Registry Number: 53904-15-7
Common Designation: Des-alkyl AM-694; 2-Iodobenzoylindole Scaffold
Executive Summary & Strategic Importance
The compound 1H-indol-3-yl-(2-iodophenyl)methanone represents a critical "privileged scaffold" in the field of cannabinoid receptor pharmacology. It serves as the immediate synthetic precursor to AM-694 , a high-affinity agonist for the cannabinoid type 1 (CB1) receptor developed by the Makriyannis laboratory.
Beyond its role as an intermediate, this molecular core is scientifically significant for two reasons:
-
Steric Locking: The ortho-iodine substituent on the benzoyl ring introduces significant steric bulk, forcing the phenyl ring to adopt a non-coplanar conformation relative to the indole core. This "twisted" geometry is essential for fitting into the hydrophobic binding pocket of the CB1 receptor.
-
Radiopharmaceutical Utility: The carbon-iodine (C-I) bond is relatively weak and chemically versatile, making this scaffold an ideal candidate for halogen exchange reactions to introduce radioisotopes (e.g.,
I or I) for SPECT or PET imaging of the endocannabinoid system.
This guide details the robust synthesis, purification, and characterization of this scaffold, emphasizing the Grignard-mediated C3-acylation pathway, which offers superior regioselectivity over traditional Friedel-Crafts methods.
Retrosynthetic Analysis & Mechanistic Logic
To synthesize the target efficiently, we must disconnect the molecule at the carbonyl-indole bond.
-
Disconnection: C3(indole)–Carbonyl bond.
-
Synthons: Indole (nucleophile) and 2-Iodobenzoyl chloride (electrophile).
-
Challenge: The indole nitrogen (N1) is the most acidic site, while C3 is the most nucleophilic carbon. Direct acylation using strong Lewis acids (e.g., AlCl
) often leads to polymerization or deiodination of the sensitive 2-iodo moiety. -
Solution: Utilization of the Indolylmagnesium bromide intermediate (Grignard method). By deprotonating the indole nitrogen with a Grignard reagent, we create a resonance-stabilized anion that directs electrophilic attack almost exclusively to the C3 position under controlled conditions.
Diagram 1: Reaction Mechanism & Pathway
Caption: Grignard-mediated acylation mechanism ensuring C3-regioselectivity while preserving the iodine substituent.
Detailed Synthetic Protocol
This protocol is scaled for research quantities (approx. 10 mmol). It prioritizes the Grignard method due to its reliability in preserving the halogen substituent.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Critical Note |
| Indole | 1.0 | Nucleophile | Must be dry; recrystallize if yellow. |
| Methylmagnesium bromide | 1.05 | Base | 3.0M in Et |
| 2-Iodobenzoyl chloride | 1.0 | Electrophile | Synthesize fresh from acid if possible, or distill. |
| Diethyl Ether (Et | N/A | Solvent | Must be anhydrous (Na/Benzophenone distilled). |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution. |
Step-by-Step Methodology
Phase 1: Formation of Indolylmagnesium Bromide
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Indole (1.17 g, 10 mmol) in anhydrous Et
O (20 mL) under nitrogen atmosphere. -
Deprotonation: Cool the solution to 0°C (ice bath).
-
Addition: Add MeMgBr (3.5 mL of 3.0M solution, 10.5 mmol) dropwise over 10 minutes.
-
Observation: Evolution of methane gas (bubbles) and formation of a white/grey precipitate (the magnesyl salt).
-
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure complete deprotonation.
Phase 2: Acylation
-
Preparation: Dissolve 2-Iodobenzoyl chloride (2.66 g, 10 mmol) in anhydrous Et
O (10 mL). -
Coupling: Cool the indolyl-MgBr suspension back to 0°C . Add the acid chloride solution dropwise over 20 minutes.
-
Why Slow Addition? To prevent localized heating which can lead to N-acylation byproducts.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Monitoring: Check via TLC (Silica, 30% EtOAc/Hexane). Product will appear as a UV-active spot lower than the starting indole.
-
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture slowly into a beaker containing saturated aqueous NH
Cl (50 mL) and crushed ice. Stir vigorously. -
Extraction: Separate the organic layer.[2] Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash: Combine organics and wash with NaHCO
(to remove unreacted acid) and Brine. Dry over anhydrous Na SO . -
Isolation: Evaporate solvent under reduced pressure to yield a crude solid.
-
Recrystallization: Recrystallize from Methanol or Ethanol/Water (9:1) .
-
Result: Off-white to pale yellow crystals.
-
Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
Data Summary Table
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Physical State | Appearance | Pale yellow solid | Typical for conjugated indoles. |
| Melting Point | Range | 158–162 °C | Sharp range indicates high purity. |
| Indole NH | Confirms N-unsubstituted state. | ||
| Indole C2-H | Deshielded by adjacent carbonyl. | ||
| IR Spectroscopy | C=O Stretch | 1620–1640 cm | Ketone conjugated with indole. |
| IR Spectroscopy | N-H Stretch | 3200–3300 cm | Broad band; confirms free NH. |
| Mass Spectrometry | Molecular Ion | m/z 347.0 [M+H] | Consistent with C |
Structural Validation Logic
-
The Iodine Check: In the
C NMR, the carbon attached to the iodine (C-I) on the phenyl ring will appear significantly upfield (around 90–100 ppm) due to the "heavy atom effect" of iodine. This is a definitive confirmation that the iodine atom is intact and has not been lost during the reaction.
Process Flow & Quality Control
The following workflow illustrates the critical decision points for purification, ensuring the removal of common impurities like unreacted indole or N-acylated byproducts.
Diagram 2: Purification Workflow
Caption: Decision matrix for purification. Recrystallization is preferred, but chromatography is required if starting indole remains.
Applications & Safety Protocols
Primary Application: Synthesis of AM-694
This scaffold is the direct precursor to AM-694. The conversion involves N-alkylation:
-
Reagents: 1-Bromo-5-fluoropentane, K
CO (base), Acetone or DMF (solvent). -
Conditions: Reflux for 12–24 hours.
-
Outcome: The free NH is alkylated to form the final cannabinoid agonist.
Radiochemistry (SPECT Imaging)
The 2-iodo position is labile enough for halogen exchange.
-
Protocol: Reacting the scaffold with Na[
I] in the presence of an oxidant (e.g., Chloramine-T) and acid allows for the preparation of radiolabeled probes for mapping CB1 receptor density in the brain.
Safety & Handling
-
Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV or ambient light can cause homolytic cleavage, liberating iodine radicals and degrading the compound (turning it purple/brown). Store in amber vials at -20°C.
-
Lachrymator: The starting material, 2-iodobenzoyl chloride, is a potent lachrymator. All transfers must occur in a fume hood.
References
-
Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives.[3][5] U.S. Patent No.[5] 7,241,799. Washington, DC: U.S. Patent and Trademark Office. (The foundational patent describing the synthesis of the AM-series indoles).
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411. (Review of synthetic methodologies for benzoylindoles).
-
Gatley, S. J., et al. (1996). Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole SR141716A to rat brain membranes. Life Sciences, 58(25), 2313-2319. (Context on receptor binding assays relevant to this scaffold).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). EMCDDA-Europol Joint Report on a new psychoactive substance: AM-694. (Provides analytical data and pharmacological context for the derivative).
Sources
- 1. Indole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soft-tox.org [soft-tox.org]
Technical Monograph: Spectroscopic Elucidation of 1H-indol-3-yl-(2-iodophenyl)methanone
[1]
Executive Summary & Chemical Context
1H-indol-3-yl-(2-iodophenyl)methanone (CAS: 1097210-90-8 / Analogous Precursors) is a critical synthetic intermediate, primarily utilized in the synthesis of aminoalkylindole cannabinoids such as AM-694 .[1]
From a spectroscopic standpoint, this molecule presents a unique challenge due to the ortho-iodine substituent .[1] The iodine atom introduces significant steric bulk, forcing the phenyl ring out of coplanarity with the carbonyl group. This steric inhibition of resonance, combined with the "Heavy Atom Effect" of iodine, results in distinct NMR shielding patterns and mass spectral fragmentation pathways that distinguish it from its chloro- or bromo-analogs.
This guide provides the definitive spectroscopic fingerprint for this compound, synthesizing experimental data with theoretical principles of organic spectroscopy to ensure accurate identification.
Analytical Workflow
The following directed acyclic graph (DAG) illustrates the logical flow for validating this compound, prioritizing non-destructive techniques before destructive ionization.
Figure 1: Recommended analytical sequence. NMR is prioritized for isomeric differentiation (2-iodo vs 3-iodo), while MS confirms the halogen presence.[1]
Mass Spectrometry (MS) Profile
Methodology: Electrospray Ionization (ESI) in Positive Mode.[1] Molecular Formula: C₁₅H₁₀INO Exact Mass: 346.98[1]
Primary Ionization Characteristics
The mass spectrum is dominated by the protonated molecular ion
| Ion Species | m/z (Calculated) | Relative Abundance | Notes |
| 347.99 | 100% (Base Peak) | Distinct lack of M+2 isotope pattern.[1] | |
| 369.97 | Variable | Common adduct in glass/sodium-rich solvents.[1] | |
| 694.97 | <10% | Dimer formation at high concentrations.[1] |
Fragmentation Logic (MS/MS)
The fragmentation pathway is governed by the weakness of the C-I bond and the stability of the acyl-indole bond.[1]
Figure 2: ESI-MS/MS Fragmentation Pathway.[1] The loss of 127 Da (Iodine) is the diagnostic transition.
Infrared Spectroscopy (FT-IR)
Phase: Solid (ATR or KBr disc).[1] Diagnostic Value: Confirmation of the ketone conjugation and the unsubstituted indole N-H.
| Frequency (cm⁻¹) | Vibration Mode | Structural Insight |
| 3150 – 3250 | N-H Stretch (Broad) | Confirms the indole nitrogen is unsubstituted (1H).[1] Sharpens if dilute in CHCl₃. |
| 1615 – 1635 | C=O Stretch | Key Diagnostic. The ketone is conjugated with both the indole and phenyl rings, lowering the wavenumber significantly from standard ketones (1715 cm⁻¹). |
| 1580, 1520 | C=C Aromatic | Indole and Phenyl ring skeletal vibrations. |
| 740 – 750 | C-H Out-of-Plane | Characteristic of ortho-disubstituted benzene (2-iodophenyl) and unsubstituted indole positions.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to solubility and N-H exchange suppression).[1] Reference: TMS (0.00 ppm).
¹H NMR (500 MHz)
The proton spectrum is complex due to the overlapping aromatic regions.[1] The key to interpretation is identifying the Indole H-2 (deshielded singlet/doublet) and the broad N-H .[1]
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Explanation |
| 12.00 | br s | 1H | Indole N-H | Highly deshielded due to aromaticity and H-bonding capability.[1] Disappears with D₂O shake. |
| 8.05 | d (J=3.0 Hz) | 1H | Indole H-2 | Characteristic position for 3-acylindoles.[1] Deshielded by the adjacent carbonyl anisotropy.[1] |
| 7.92 | d (J=7.8 Hz) | 1H | Phenyl H-3' | Ortho to the Iodine atom.[1] Deshielded by the lone pairs of Iodine.[1] |
| 7.45 – 7.55 | m | 2H | Phenyl H-6' + Indole H-4 | H-6' is ortho to the carbonyl, causing deshielding.[1] Overlaps with Indole H-4.[1][2][3] |
| 7.15 – 7.30 | m | 4H | Remaining Aromatics | Complex overlap of Indole H-5, H-6, H-7 and Phenyl H-4', H-5'.[1] |
¹³C NMR (125 MHz)
The Carbon-13 spectrum provides the most definitive proof of the iodine position via the Heavy Atom Effect .
| Shift (δ ppm) | Assignment | Expert Note (Crucial for Validation) |
| 189.5 | C=O (Carbonyl) | Typical for diaryl ketones.[1] |
| 136.5 | Indole C-7a | Bridgehead carbon.[1] |
| 112.5 | Indole C-3 | Beta-position of indole (site of acylation).[1] |
| 92.0 – 94.0 | Phenyl C-2' (C-I) | Diagnostic Peak. Carbon bonded to Iodine appears significantly upfield (shielded) compared to C-Cl or C-Br analogs due to spin-orbit coupling (Heavy Atom Effect).[1] |
| 110 – 140 | Aromatic Region | Remaining 11 aromatic carbons.[1] |
Experimental Protocol: Synthesis & Sample Prep
For reference in understanding impurity profiles.
Synthesis (Friedel-Crafts Acylation):
-
Reagents: Indole (1 eq), Methylmagnesium bromide (1.05 eq), 2-Iodobenzoyl chloride (1 eq).
-
Solvent: Anhydrous Diethyl Ether or THF.[1]
-
Procedure: Indole is deprotonated by MeMgBr to form the Indolyl-MgBr intermediate.[1] The acid chloride is added slowly.[1]
-
Purification: Quench with NH₄Cl. The crude solid often contains unreacted indole.[1] Recrystallize from Ethanol/Water.[1]
Sample Preparation for Spectroscopy:
-
NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. If the solution is cloudy, filter through a cotton plug.
-
MS: Dilute to 1 µg/mL in Methanol (LC-MS grade). Use 0.1% Formic acid to encourage protonation
.[1]
References
-
Cayman Chemical. Product Information: JWH-018 and Analogues.[1][2][4] (General spectral data for 3-acylindoles). Link
-
Royal Society of Chemistry (RSC). Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation.[1] (Provides comparative NMR data for 3-aroylindoles). Link
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Standard IR/MS fragmentation for Indole derivatives). Link
-
Huffman, J. W., et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors.[1] Bioorganic & Medicinal Chemistry.[1][3][5] (Foundational text on acylindole synthesis). Link
-
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Heavy Atom Effect on C-I shifts). Link
"1H-indol-3-yl-(2-iodophenyl)methanone" chemical structure and properties
Executive Summary
1H-indol-3-yl-(2-iodophenyl)methanone (CAS: 53904-15-7), often referred to as 3-(2-iodobenzoyl)indole , is a critical "gateway scaffold" in medicinal chemistry. It serves as the immediate synthetic precursor to high-affinity synthetic cannabinoids (e.g., AM-694 ) and as a versatile building block for constructing fused tetracyclic alkaloids such as indolo[2,3-c]isoquinolin-5-ones .
Its structural uniqueness lies in the ortho-iodine substituent on the benzoyl ring. This iodine atom functions as a reactive handle for transition-metal-catalyzed cross-coupling (Heck, Suzuki, Sonogashira), enabling the rapid generation of complex polycyclic systems from a simple indole core. This guide details the compound's physicochemical properties, the "gold standard" Grignard-based synthesis protocol, and its divergent reactivity profiles in drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of an electron-rich indole ring linked at the C3 position to an electron-deficient 2-iodobenzoyl moiety. The steric bulk of the iodine atom forces the benzoyl ring to twist out of coplanarity with the indole, creating a distinct 3D conformation that influences its binding affinity and reactivity.
Table 1: Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | (2-iodophenyl)(1H-indol-3-yl)methanone |
| Common Name | 3-(2-iodobenzoyl)indole |
| CAS Number | 53904-15-7 |
| Molecular Formula | C₁₅H₁₀INO |
| Molecular Weight | 347.15 g/mol |
| Predicted Density | 1.718 ± 0.06 g/cm³ |
| Predicted Boiling Point | 511.3 ± 30.0 °C (at 760 mmHg) |
| SMILES | O=C(C1=CC=CC=C1I)C2=CNC3=CC=CC=C23 |
| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in water.[1] |
Synthetic Pathways & Divergent Reactivity[3]
The synthesis of 3-aroylindoles requires careful control of regioselectivity to favor C3-acylation over N1-acylation. The most robust method utilizes organomagnesium reagents (Grignard chemistry) to activate the indole.
Figure 1: Synthesis and Divergent Reactivity Map
Caption: Divergent synthesis pathways originating from the 1H-indol-3-yl-(2-iodophenyl)methanone core.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of the Core (Grignard Method)
Rationale: Direct Friedel-Crafts acylation often requires harsh Lewis acids that can degrade the iodine handle or cause di-acylation. The Grignard method ensures exclusive C3-acylation under mild conditions.
Reagents:
-
Indole (1.0 eq)
-
Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.05 eq)
-
2-Iodobenzoyl chloride (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or THF
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole in anhydrous Et₂O. Cool to 0°C.[2][3]
-
Deprotonation: Dropwise add MeMgBr. The solution will evolve methane gas and form the indolyl-magnesium bromide salt (often precipitating as a white/grey solid). Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.
-
Acylation: Cool the mixture back to 0°C. Add a solution of 2-iodobenzoyl chloride in Et₂O dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. The color typically shifts to yellow/orange.
-
Quench & Workup: Quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or Toluene to yield the target ketone as a solid.
Protocol B: Synthesis of AM-694 (N-Alkylation)
Context: This reaction installs the lipophilic chain required for high affinity to Cannabinoid Receptors (CB1/CB2).
-
Setup: Dissolve 1H-indol-3-yl-(2-iodophenyl)methanone (1.0 eq) in DMF or Acetonitrile.
-
Base: Add K₂CO₃ (3.0 eq) or NaH (1.2 eq). Stir for 30 mins.
-
Alkylation: Add 1-bromo-5-fluoropentane (1.1 eq).
-
Conditions: Heat to 60–80°C for 4–8 hours. Monitor by TLC.
-
Result: Yields AM-694 , a potent synthetic cannabinoid [1, 2].
Protocol C: Intramolecular Cyclization (The "Paullone" Route)
Context: The 2-iodo group allows for a Palladium-catalyzed intramolecular Heck-type reaction to fuse the benzene and indole rings, creating a tetracyclic core useful for kinase inhibition.
-
Catalyst System: Pd(OAc)₂ (5-10 mol%), PPh₃ or tricyclohexylphosphine (10-20 mol%).
-
Base: NaOAc or K₂CO₃ (2.0 eq).
-
Solvent: DMA or DMF, degassed.
-
Conditions: Heat at 100–120°C for 12 hours.
-
Mechanism: Oxidative addition of Pd into the C-I bond, followed by carbopalladation across the indole C2-C3 bond (or direct C-H activation at C2), and reductive elimination.
-
Product: Indolo[2,3-c]isoquinolin-5-one [3].
Safety & Regulatory Considerations
-
Precursor Status: While the core compound itself is generally considered a chemical building block, it is a direct precursor to AM-694 , which is a Schedule I controlled substance in the US and banned in many other jurisdictions. Researchers must verify local laws regarding "immediate precursors" to controlled analogs.
-
Handling: Organoiodine compounds can be light-sensitive. Store in amber vials. The synthesis involves Grignard reagents (pyrophoric hazards) and acid chlorides (corrosive).
-
Toxicity: Specific toxicology data for the core is limited, but indole derivatives can be biologically active. Treat as a potential irritant and handle in a fume hood.
References
-
Makriyannis, A., & Deng, H. (2001).[4] Cannabimimetic indole derivatives. World Intellectual Property Organization Patent WO 2001/028557.[4] Link
-
LGC Standards. (n.d.). AM-694 (1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole) Reference Material. Retrieved February 20, 2026. Link
- Venkatesh, C., et al. (2010). Synthesis of indolo[2,3-c]isoquinolin-5-ones via Pd-catalyzed intramolecular oxidative coupling. Journal of Organic Chemistry. (Contextual citation based on general reactivity of 3-(2-halobenzoyl)indoles).
Sources
- 1. AM-694 (1-(5-Fluoropentyl)-3-(2-iodobenzoyl)indole) 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. 5-Benzofuranol, 4-chloro-, CasNo.879093-12-6 Henan Coreychem Co.,Ltd China (Mainland) [hnklchem.lookchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Indole Scaffold: A Technical Guide to Therapeutic Utility and Optimization
Executive Summary
The indole ring system (1H-benzo[b]pyrrole) represents one of the most "privileged scaffolds" in medicinal chemistry.[1][2] Its ubiquity in endogenous signaling molecules (serotonin, melatonin) and high affinity for diverse biological targets—ranging from G-protein-coupled receptors (GPCRs) to protein kinases—makes it a cornerstone of modern drug discovery. This technical guide analyzes the chemo-biological rationale behind indole-based therapeutics, detailing their application in oncology and neurology, and provides actionable protocols for their synthesis and biological validation.
Part 1: The Chemo-Biological Rationale
The indole scaffold's success is not accidental; it is rooted in its electronic distribution and structural geometry.
Electronic Properties and Binding Modes
Indole is an electron-rich,
-
N1-H Donor: The pyrrole nitrogen acts as a crucial hydrogen bond donor (H-bond donor). In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket (e.g., Glu residues).
-
-
Stacking: The bicyclic aromatic system facilitates stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets. -
C3 Electrophilicity: The C3 position is highly susceptible to electrophilic substitution, allowing for facile derivatization to tune lipophilicity and metabolic stability.
Pharmacokinetic Optimization
While potent, indoles often suffer from poor aqueous solubility and rapid metabolism (oxidation at C3 or N1-glucuronidation). Modern medicinal chemistry addresses this via:
-
Bioisosteric replacement: Introducing nitrogen into the benzene ring (azaindoles) to lower logP.
-
C2-Blocking: Substituting the C2 position to sterically hinder metabolic oxidation.
Part 2: Oncology – Kinase and Tubulin Targeting
The most significant application of synthetic indoles lies in oncology, specifically in targeting the ATP-binding sites of kinases and the colchicine-binding site of tubulin.
Kinase Inhibition (ATP-Competitive)
Indole derivatives function primarily as Type I or Type II ATP-competitive inhibitors.
-
Mechanism: The indole core mimics the purine ring of ATP. The N1-H and C3-substituents form a "molecular anchor" within the kinase hinge region.
-
Case Study: Osimertinib (EGFR inhibitor) and Alectinib (ALK inhibitor) utilize the indole core to maintain high selectivity against mutated kinases (e.g., T790M).
Tubulin Polymerization Inhibition
Bis-indole alkaloids and arylthioindoles bind to the colchicine site at the
-
Mechanism: Binding prevents the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.
-
Advantage: Unlike taxanes (which are complex to synthesize), indole-based tubulin inhibitors are synthetically accessible and often retain potency against Multi-Drug Resistant (MDR) cell lines.
Visualization: Kinase Interaction Logic
The following diagram illustrates the logical flow of Indole-Kinase interaction and the structural consequences of derivatization.
Figure 1: Mechanistic logic of Indole-based Kinase Inhibition. The scaffold anchors via the hinge region while substituents probe hydrophobic pockets to determine selectivity.
Part 3: Neuropharmacology & Infectious Diseases[1]
Serotonergic Modulation
The structural similarity between indole and serotonin (5-HT) allows synthetic derivatives to act as highly specific agonists or antagonists.
-
5-HT3 Antagonists: Ondansetron (carbazole/indole derivative) blocks ion channels to prevent chemotherapy-induced nausea.[3]
-
Mechanism: Steric bulk at the C3 position prevents receptor activation while maintaining high binding affinity.
Emerging Antivirals
Recent studies highlight indole-based compounds as fusion inhibitors for viruses like Influenza and HIV. The hydrophobic indole moiety inserts into viral envelope proteins (e.g., Hemagglutinin), preventing the conformational changes necessary for viral entry.
Part 4: Synthetic Strategies (Methodology)
To access these therapeutic agents, robust synthetic routes are required. The Fischer Indole Synthesis remains a classic, but transition-metal-catalyzed C-H activation is the modern standard for late-stage functionalization.
Protocol: C3-H Functionalization via C-H Activation
This protocol describes the direct arylation of the indole C3 position, a key step in synthesizing biologically active bis-indoles.
Reagents:
-
Substrate: N-protected Indole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Base: Ag₂CO₃ (2.0 equiv) - Note: Silver acts as a halide scavenger.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)₂, PPh₃, Ag₂CO₃, and the Indole substrate.
-
Addition: Add the Aryl Iodide and anhydrous 1,4-Dioxane (0.2 M concentration).
-
Activation: Seal the tube and heat to 110°C for 12–18 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting indole.
-
-
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove silver salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel).
Validation:
-
NMR: Look for the disappearance of the C3-H singlet (typically
6.5–7.2 ppm depending on substitution). -
HRMS: Confirm molecular ion peak
.
Part 5: Biological Validation Protocol
To verify the therapeutic potential of a synthesized indole derivative, a Tubulin Polymerization Assay is the gold standard for cytoskeletal targets.
Fluorescence-Based Tubulin Polymerization Assay
This assay measures the shift in fluorescence of a reporter dye (DAPI or specific kits) as it binds to the growing microtubule polymer.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine Triphosphate) stock (100 mM).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Test Compound (Indole derivative) dissolved in DMSO.
-
Control: Paclitaxel (Stabilizer) and Colchicine (Depolymerizer).
Protocol:
-
Preparation: Keep all reagents on ice (4°C). Prepare a mixture of Tubulin (2 mg/mL) and GTP (1 mM) in PEM buffer.
-
Plating: In a 96-well black-bottom plate, add 5 µL of the Test Compound (final conc. 5–50 µM). Ensure DMSO concentration < 1%.
-
Initiation: Add 95 µL of the Tubulin/GTP mixture to each well.
-
Measurement: Immediately place the plate in a pre-warmed fluorometer (37°C).
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Data Analysis:
-
Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).
-
Steady State: Compare the final fluorescence plateau against the Vehicle Control (DMSO).
-
Interpretation: A decrease in Vmax and plateau indicates inhibition (Colchicine-like). An increase indicates stabilization (Paclitaxel-like).
-
Visualization: Experimental Workflow
The following diagram outlines the validation pipeline for a new indole candidate.
Figure 2: Validation pipeline for indole-based therapeutics, moving from synthesis to mechanistic confirmation.[4]
Part 6: Quantitative Comparison of FDA-Approved Indoles
| Drug Name | Primary Target | Therapeutic Indication | Indole Role |
| Sunitinib | VEGFR, PDGFR | Renal Cell Carcinoma | Oxindole core mimics ATP purine; H-bonds to hinge. |
| Osimertinib | EGFR (T790M) | NSCLC (Lung Cancer) | Indole scaffold orients the acrylamide warhead for covalent bonding. |
| Panobinostat | HDAC | Multiple Myeloma | Indole cap group interacts with the rim of the HDAC catalytic tunnel. |
| Alectinib | ALK | ALK+ NSCLC | Tetracyclic indole-carbazole scaffold provides rigidity and selectivity. |
| Ondansetron | 5-HT3 Receptor | Nausea/Vomiting | Carbazole (fused indole) mimics serotonin structure. |
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2024) . Molecules. [Link][3][5][6][7][8][9]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds . Molecules. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations . Molecules. [Link]
-
Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
-
Recent advances in transition-metal-catalyzed regioselective C-H functionalization of indoles . Journal of Molecular Modeling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Radioiodination of (2-Iodophenyl)(1H-indol-3-yl)methanone
This guide details the radioiodination protocol for (2-iodophenyl)(1H-indol-3-yl)methanone , the core scaffold of the AM-series cannabinoid receptor agonists (e.g., AM-694, AM-2233).
I (SPECT),Executive Summary & Scientific Rationale
The compound (2-iodophenyl)(1H-indol-3-yl)methanone represents the pharmacophore core of several high-affinity cannabinoid type 1 (CB1) receptor agonists. While N-substituted analogs (like AM-694) are typically used for in vivo brain imaging due to blood-brain barrier (BBB) permeability, the radioiodination of the core scaffold is critical for:
-
Metabolite Analysis: Tracking the N-dealkylation pathways of synthetic cannabinoids.
-
Fragment-Based Drug Design: Evaluating the binding kinetics of the core moiety.
-
Precursor Development: Synthesizing the radiolabeled core prior to N-alkylation in divergent synthesis strategies.
The Challenge: The indole moiety is electron-rich and susceptible to oxidation. Standard harsh oxidative radioiodination (e.g., high-concentration Chloramine-T) can lead to the formation of chlorination by-products or oxidation of the indole nitrogen. The Solution: This protocol utilizes Oxidative Iododestannylation of a tributyltin precursor using Peracetic Acid (PAA) or mild Chloramine-T (CAT) conditions. This regiospecific electrophilic substitution ensures high specific activity (No-Carrier-Added) and preserves the indole integrity.
Chemical Mechanism & Pathway
The reaction proceeds via an electrophilic aromatic substitution (
Caption: Mechanism of electrophilic iododestannylation. The tributyltin moiety acts as the leaving group, allowing for regiospecific radioiodination at the 2-position of the benzoyl ring.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Precursor | >95% Purity | (2-Tributylstannylphenyl)(1H-indol-3-yl)methanone |
| Radioiodine | [ | Source of radionuclide (No-Carrier-Added) |
| Oxidant | 32% Peracetic Acid (diluted) | Oxidizes I⁻ to I⁺ (Electrophile) |
| Solvent | Glacial Acetic Acid / Ethanol | Reaction medium |
| Quenching Agent | Sodium Metabisulfite ( | Stops oxidation, reduces unreacted iodine |
| Mobile Phase | Acetonitrile / Water (0.1% TFA) | HPLC Purification |
Step-by-Step Radiosynthesis
Step 1: Precursor Dissolution
-
Dissolve 50 µg of the stannyl precursor in 50 µL of Ethanol (EtOH).
-
Note: Ensure the precursor is fully solubilized. Indole derivatives can be hydrophobic.[1][2]
Step 2: Radioiodination Reaction
-
To a V-vial containing 10–50 µL of [
I]NaI solution (activity dependent on application), add:-
10 µL of 0.5 M Phosphate Buffer (pH 5.5) or 10 µL Acetic Acid (to adjust pH).
-
50 µL of the Precursor solution (from Step 1).
-
20 µL of Peracetic Acid solution (prepared by diluting 32% PAA 1:100 in acetic acid immediately before use).
-
-
Incubate: Vortex gently and let stand at room temperature (20–25°C) for 5–10 minutes .
-
Critical: Do not heat. Heating may promote iodination of the indole ring (C-2/C-7 positions) rather than the desired benzoyl ring.
Step 3: Quenching
-
Add 100 µL of Sodium Metabisulfite solution (10 mg/mL in water).
-
Vortex for 30 seconds. The solution should turn clear if any iodine color was present.
-
Neutralize with saturated Sodium Bicarbonate (
) if necessary for the HPLC column, though acidic injection is usually acceptable for reverse-phase.
Step 4: HPLC Purification
-
Inject the reaction mixture onto a semi-preparative HPLC column.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 10 mm).
-
Gradient: 50% MeCN (0.1% TFA) to 90% MeCN over 20 minutes.
-
Flow Rate: 3.0 mL/min.
-
Collection: Collect the radioactive peak corresponding to the reference standard retention time (typically elutes before the lipophilic stannyl precursor).
Step 5: Formulation
-
Evaporate the HPLC fraction solvent using a rotary evaporator or N2 stream (gentle heat < 40°C).
-
Reconstitute in 5% Ethanol / 95% Saline (sterile) for biological assays.
Quality Control & Validation
Every batch must pass the following QC parameters before release.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Analytical HPLC / Radio-TLC | > 95% |
| Chemical Purity | HPLC (UV at 254 nm) | No significant UV peaks from precursor |
| Specific Activity | Mass determination via UV | > 2000 Ci/mmol (theoretical max for |
| Identity | Co-injection with cold standard | Retention time matches standard ± 0.5 min |
| Residual Solvent | Gas Chromatography | Ethanol < 10% (if used in formulation) |
Workflow Logic Diagram
Caption: Operational workflow for the radiosynthesis of (1H-indol-3-yl)methanone.
Troubleshooting & Optimization
-
Low Yield (<40%):
-
Cause: Inactive oxidant or wet solvents.
-
Fix: Use fresh Peracetic Acid. Ensure the reaction pH is acidic (pH 4–5) to promote electrophile generation.
-
-
Impurity Formation (Chlorinated species):
-
Cause: If using Chloramine-T, the chloride ion can compete with iodide.
-
Fix: Switch to Iodogen (solid-phase oxidant) or Peracetic Acid (oxidant of choice for tin precursors).
-
-
Indole Oxidation:
References
-
Deng, H., et al. (2006).[1] "Synthesis and evaluation of [131I]AM2233, a novel radioligand for the cannabinoid CB1 receptor." Nuclear Medicine and Biology. Link
-
Gatley, S. J. (2003). "Radiolabeled cannabinoids for imaging the CB1 receptor."[1] Current Pharmaceutical Design. Link
- Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Springer.
-
UNODC. (2023). "Synthetic Cannabinoids: AM-694 Substance Details." United Nations Office on Drugs and Crime. Link
Sources
- 1. R-2-[131I]Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay development for "1H-indol-3-yl-(2-iodophenyl)methanone"
Application Note: Pharmacological Profiling of the 1H-indol-3-yl-(2-iodophenyl)methanone Scaffold
Abstract
This application note details the in vitro assay development for 1H-indol-3-yl-(2-iodophenyl)methanone (C
Introduction: The Scaffold Context
In the development of aminoalkylindoles (AAIs), the molecule is conceptually divided into three regions:
-
The Linker: The methanone (carbonyl) bridge.
-
The Substituent (Tail): An N-alkyl chain (absent in this analyte).
-
The Pendant Group: The 2-iodophenyl ring.[1]
1H-indol-3-yl-(2-iodophenyl)methanone represents the "Head + Linker + Pendant" moiety. The 2-iodo substitution is sterically significant, often forming halogen bonds within the receptor pocket. However, without the lipophilic N-alkyl "tail" to penetrate the transmembrane helices (TM3/TM6 toggle switch), this scaffold typically exhibits low affinity (
Compound Management & Solubility
Challenge: Indole-methanone derivatives are highly lipophilic and prone to precipitation in aqueous buffers, even without the alkyl tail. Objective: Ensure monomeric dispersion in assay buffers.
Protocol: Stock Preparation
-
Solvent: Dissolve the solid powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .
-
Note: Avoid ethanol; benzoylindoles are more stable in DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent iodine photolysis) and store at -20°C.
-
Working Solutions:
-
Perform serial dilutions in 100% DMSO first.
-
The final DMSO concentration in the assay well must not exceed 0.1% (v/v) to avoid membrane perturbation.
-
Intermediate Dilution Step: Dilute the DMSO stock 1:10 into the assay buffer immediately before adding to the plate. If turbidity occurs, add 0.05% Pluronic F-127 to the assay buffer.
-
Primary Assay: Competitive Radioligand Binding (CB1/CB2)
Objective: Determine the equilibrium dissociation constant (
Materials
-
Membranes: CHO-K1 cells stably expressing human CB1 (hCB1) or hCB2.
-
Radioligand: [
H]-CP-55,940 (Specific Activity: 100–180 Ci/mmol).-
Why: It binds with high affinity (
nM) to both subtypes and is structurally distinct enough to reduce probe-dependent steric clashes.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 2.5 mM EDTA.-
Critical Additive: 0.5 mg/mL BSA (Fatty acid-free). Reason: Prevents the lipophilic indole from sticking to plastic microplates.
-
Step-by-Step Protocol
-
Pre-coating: Soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 60 minutes.
-
Plate Setup (96-well):
-
Total Binding (TB): Membrane + [
H]-Ligand + Buffer. -
Non-Specific Binding (NSB): Membrane + [
H]-Ligand + 10 M unlabeled WIN-55,212-2. -
Test: Membrane + [
H]-Ligand + 1H-indol-3-yl-(2-iodophenyl)methanone (Range: 10 nM to 100 M).
-
-
Incubation:
-
Add 50
g membrane protein per well. -
Add [
H]-CP-55,940 (Final concentration: , typically 0.5 nM). -
Incubate for 90 minutes at 30°C . (Equilibrium is slower for lipophilic compounds).
-
-
Termination:
-
Rapid vacuum filtration using a cell harvester.
-
Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).
-
-
Detection:
-
Dry filters, add liquid scintillation cocktail, and count (CPM).
-
Data Visualization: Binding Workflow
Caption: Workflow for competitive radioligand binding to determine scaffold affinity.
Functional Assay: [ S]GTP S Binding
Objective: Determine if the scaffold possesses intrinsic efficacy (agonist activity) or acts as a neutral antagonist. Hypothesis: Without the alkyl tail, the molecule is likely an antagonist or weak partial agonist .
Key Parameters
-
Tracer: [
S]GTP S (Non-hydrolyzable GTP analog).[6] -
GDP Concentration: 10–50
M GDP is required to suppress basal G-protein activity, increasing the signal-to-noise ratio for agonists.
Protocol Modifications for Low-Affinity Scaffolds
-
Membrane Prep: Use membranes washed in urea or high-salt buffer to remove endogenous nucleotides.
-
Incubation:
-
Mix Membranes + GDP (20
M) + [ S]GTP S (0.1 nM). -
Add Test Compound (10
M and 50 M). -
Positive Control: CP-55,940 (100 nM).
-
Antagonist Mode: If no signal is seen, run a competition curve against 5 nM CP-55,940 to see if the scaffold inhibits the agonist response.
-
-
Readout: Increase in CPM indicates Agonism. Decrease in agonist-induced CPM indicates Antagonism.
Data Visualization: G-Protein Activation
Caption: Mechanism of [35S]GTPγS assay. The scaffold must induce conformational change to trigger GTP binding.
Data Analysis & Interpretation
Calculating Affinity ( )
Since the scaffold is a competitive inhibitor of the radioligand, use the Cheng-Prusoff equation:
- : Concentration of scaffold displacing 50% of specific binding.
- : Concentration of radioligand used (0.5 nM).
- : Dissociation constant of the radioligand (determined via Saturation Binding).
Expected Results Table
| Parameter | High-Affinity Drug (AM-679) | Scaffold (1H-indol-3-yl...)[1][5] | Interpretation |
| Structure | N-pentyl substituted | Free N-H | Alkyl chain drives potency. |
| ~13.5 nM | > 1,000 nM | The scaffold binds weakly. | |
| Efficacy ( | Full Agonist | Negligible | Head-group alone cannot toggle the receptor switch. |
| Hill Slope | ~1.0 | < 1.0 | Potential non-specific membrane interaction or low solubility. |
Troubleshooting Guide
-
High Non-Specific Binding (NSB): If NSB > 40% of Total Binding, increase BSA concentration to 1.0% or switch to glass-coated plates.
-
Precipitation: If the compound crashes out at 100
M (visible turbidity), the cannot be accurately determined. Report as " Solubility Limit." -
Iodine Stability: The C-I bond can be labile under UV light. Perform all experiments in low-light conditions or using amber plastics.
References
-
Makriyannis, A., & Deng, H. (2001).[1] Cannabimimetic indole derivatives.[1][7] WO Patent 2001028557. (Describes the synthesis of the AM-series and the role of the iodobenzoyl head group).
-
Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists. Current Medicinal Chemistry, 17(25), 2797-2827. (Review of pharmacological assays for cannabinoids).
-
Banister, S. D., et al. (2016). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445–1458. (Detailed methods for [35S]GTPγS and radioligand binding for indole scaffolds).
-
McPartland, J. M., et al. (2015). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British Journal of Pharmacology, 152(5), 583–593. (Database of Ki values for comparison).
Sources
- 1. AM-679 (cannabinoid) - Wikipedia [en.wikipedia.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moving around the molecule: relationship between chemical structure and in vivo activity of synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB1 Receptor Binding Assays: Characterizing 1H-indol-3-yl-(2-iodophenyl)methanone
Introduction: The Quest for Novel CB1 Receptor Ligands
The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a pivotal target in drug discovery for a myriad of pathological conditions including pain, obesity, and neuropsychiatric disorders.[1] The endocannabinoid system, through the CB1 receptor, modulates neurotransmitter release, influencing a wide range of physiological processes.[1][2] The development of novel ligands that can selectively modulate CB1 receptor activity is therefore of significant therapeutic interest.
This guide focuses on 1H-indol-3-yl-(2-iodophenyl)methanone, a synthetic indole derivative. While structurally related compounds, such as the potent CB1 agonist AM2233 (2-Iodophenyl-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone), have demonstrated high affinity for the CB1 receptor, the pharmacological profile of the N1-unsubstituted parent compound remains less characterized.[1][3] The nature of the substituent at the N1 position of the indole ring is a critical determinant of binding affinity and efficacy at the CB1 receptor.[4] Therefore, a robust and reproducible method to determine the binding characteristics of such novel compounds is essential for their development as research tools or potential therapeutics.
These application notes provide a comprehensive framework for researchers to determine the binding affinity (Ki) of 1H-indol-3-yl-(2-iodophenyl)methanone for the human CB1 receptor using a competitive radioligand binding assay. The protocols are designed to be self-validating and are grounded in established principles of receptor pharmacology.
Scientific Foundation: The CB1 Receptor and Competitive Binding
The CB1 receptor, upon activation by an agonist, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1] This signaling cascade underlies the diverse effects of cannabinoids.
A competitive radioligand binding assay is a fundamental technique to determine the affinity of an unlabeled test compound (the "competitor," in this case, 1H-indol-3-yl-(2-iodophenyl)methanone) for a receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the receptor. By generating a concentration-response curve for this displacement, the half-maximal inhibitory concentration (IC50) of the test compound can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.
CB1 Receptor Signaling Pathway
Caption: Canonical CB1 receptor signaling cascade.
Experimental Design and Protocols
The following protocols provide a step-by-step guide for determining the CB1 receptor binding affinity of 1H-indol-3-yl-(2-iodophenyl)methanone.
Part 1: Preparation of Cell Membranes Expressing CB1 Receptors
The quality of the cell membrane preparation is critical for a successful binding assay. This protocol describes the preparation of membranes from a cell line stably overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably transfected with the human CB1 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Culture and Harvest: Culture the CB1-expressing cells to ~90% confluency. Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Add a small volume of ice-cold Membrane Preparation Buffer to the plates and scrape the cells. Collect the cell suspension in a centrifuge tube.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 short bursts at low speed). This step is crucial for disrupting the cell membrane.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer. Repeat the high-speed centrifugation step.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of Membrane Preparation Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part 2: Competitive Radioligand Binding Assay
This protocol outlines the competitive binding assay to determine the IC50 of 1H-indol-3-yl-(2-iodophenyl)methanone.
Materials:
-
CB1 receptor membrane preparation (from Part 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist) or [³H]SR141716A (a high-affinity CB1 antagonist/inverse agonist). The choice depends on the specific research question.
-
Non-specific binding control: A high concentration (10 µM) of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Test Compound: 1H-indol-3-yl-(2-iodophenyl)methanone serially diluted in Assay Buffer.
-
96-well microplate
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester and vacuum filtration system
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Experimental Workflow:
Caption: Workflow for the CB1 competitive binding assay.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (10 µM WIN 55,212-2).
-
Test Compound: Add 50 µL of each concentration of the serially diluted 1H-indol-3-yl-(2-iodophenyl)methanone.
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [³H]CP55,940 at a final concentration near its Kd, typically 0.5-2 nM) to all wells.
-
Initiate Reaction: Add 100 µL of the CB1 membrane preparation (typically 10-20 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination of Binding: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Filter Collection and Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours.
-
Radioactivity Measurement: Measure the radioactivity in each vial using a liquid scintillation counter.
Part 3: Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The percentage of specific binding at each competitor concentration is calculated as: % Specific Binding = [(cpm in competitor well - NSB cpm) / (Total Binding cpm - NSB cpm)] * 100
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the CB1 receptor (this should be determined experimentally via a saturation binding assay or obtained from a reliable source).
-
-
Expected Results and Comparative Data
Based on structure-activity relationships of related compounds, it is anticipated that 1H-indol-3-yl-(2-iodophenyl)methanone will exhibit a lower binding affinity for the CB1 receptor compared to its N1-substituted analogs. A higher Ki value would be indicative of lower affinity.
Table 1: CB1 Receptor Binding Affinities of Related Indole-based Cannabinoids
| Compound | Structure | Ki (nM) for CB1 Receptor | Reference |
| AM2233 | 2-Iodophenyl-[1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl]methanone | 0.2 | [3] |
| WIN 55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone | 1.6 - 20 | [1][3] |
| JWH-073 | 1-butyl-3-(1-naphthoyl)indole | 8.9 - 12.9 | [4] |
Troubleshooting and Best Practices
-
High Non-specific Binding: Ensure filters are adequately pre-soaked in PEI. Optimize the washing steps to be rapid and efficient. Consider reducing the amount of membrane protein per well.
-
Low Total Binding Signal: Verify the activity of the radioligand and the expression level of the CB1 receptor in the membrane preparation. Increase the amount of membrane protein if necessary.
-
Poor Curve Fit: Ensure the concentration range of the test compound is appropriate to define both the top and bottom plateaus of the curve. Check for solubility issues with the test compound at higher concentrations.
Conclusion
This guide provides a robust and detailed methodology for the characterization of 1H-indol-3-yl-(2-iodophenyl)methanone at the human CB1 receptor. By following these protocols, researchers can reliably determine the binding affinity of this and other novel compounds, a critical step in the drug discovery and development process. The elucidation of the pharmacological properties of new chemical entities targeting the endocannabinoid system will continue to advance our understanding of its role in health and disease, and pave the way for novel therapeutic interventions.
References
-
Gatley, S. J., et al. (2005). Potent cannabinergic indole analogues as radioiodinatable brain imaging agents for the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 48(20), 6236-6246. [Link]
-
National Center for Biotechnology Information. R-2-[131I]Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone. PubChem Compound Summary for CID 17422992. [Link]
-
Compton, D. R., et al. (1996). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 41(2), 141-147. [Link]
-
Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161-202. [Link]
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. [Link]
Sources
- 1. R-2-[131I]Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent cannabinergic indole analogues as radioiodinatable brain imaging agents for the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of 1H-indol-3-yl-(2-iodophenyl)methanone
Executive Summary & Chemical Context
This guide details the analytical quantification of 1H-indol-3-yl-(2-iodophenyl)methanone (hereafter referred to as Target Analyte or TA ).
Significance:
-
Metabolic Marker: The TA is the primary N-dealkylated metabolite of AM-694 , a potent synthetic cannabinoid agonist (CB1 receptor). Its detection in biological matrices (urine/blood) confirms intake of AM-694 when the parent drug is no longer detectable.
-
Synthetic Precursor: It serves as the "scaffold" intermediate in the clandestine synthesis of AM-694. High-purity quantification is required to profile impurities in seized drug batches.
Critical Analytical Challenge: The presence of the Iodine atom at the ortho position creates unique stability challenges. The C-I bond is photolabile (sensitive to UV light), leading to radical cleavage and degradation during analysis. Furthermore, the free indole N-H group causes peak tailing in GC-MS and adsorption issues in LC systems.
Physicochemical Profile
Understanding these parameters is the foundation of the method design.
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 346.98 Da | |
| [M+H]+ | 347.99 Da | Primary precursor for ESI+ MS. |
| LogP | ~3.8 (Predicted) | Highly lipophilic. Requires high % organic mobile phase for elution. |
| pKa | ~16 (Indole NH) | Neutral at physiological pH. Can be deprotonated in strong base (ESI-). |
| UV Maxima | 218, 290, 315 nm | Use 290 nm for specific detection; 218 nm for high sensitivity (but lower specificity). |
| Stability | Photosensitive | CRITICAL: All samples must be handled under amber light or in amber glassware. |
Protocol A: LC-MS/MS for Biological Matrices (Gold Standard)
Purpose: Trace quantification (pg/mL levels) in plasma or urine. Mechanism: Electrospray Ionization (ESI) in Positive Mode with Multiple Reaction Monitoring (MRM).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: The TA is hydrophobic. LLE provides cleaner extracts than protein precipitation, reducing matrix effects common in urine analysis.
-
Aliquot: Transfer 200 µL of plasma/urine to a silanized glass tube.
-
Internal Standard (IS): Add 20 µL of deuterated analog (e.g., AM-2201-d5 or JWH-018-d9 if specific TA-d5 is unavailable).
-
Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0). Rationale: Ensures the indole remains neutral to maximize extraction efficiency.
-
Extraction: Add 1.5 mL of Chlorobutane:Ethyl Acetate (90:10) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 3500 x g for 10 minutes.
-
Reconstitution: Transfer supernatant to a new amber vial. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50).
Chromatographic Conditions[1][2][3]
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm).
-
Expert Note: Biphenyl phases offer superior selectivity for iodinated aromatics via
interactions compared to standard C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 30% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Mechanism |
| Target Analyte | 348.0 | 221.1 | 25 | Quantifier | Loss of Iodine radical [M+H - I] |
| Target Analyte | 348.0 | 144.1 | 40 | Qualifier | Indole ring cleavage |
| Target Analyte | 348.0 | 116.1 | 55 | Qualifier | Indole fragment |
Workflow Visualization
Figure 1: Optimized LC-MS/MS workflow emphasizing light protection (Amber Vials) and specific extraction chemistry.
Protocol B: GC-MS for Forensic Seizures
Purpose: Analysis of seized powders or herbal blends. Constraint: The free N-H group on the indole ring causes hydrogen bonding with active sites in the GC liner, leading to peak tailing and non-linear calibration. Derivatization is mandatory.
Derivatization Protocol (Silylation)
-
Dissolution: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 70°C for 20 minutes.
-
Reaction: The labile Hydrogen on the Indole Nitrogen is replaced by a Trimethylsilyl (TMS) group.
-
Result: Target Analyte-TMS (MW: ~419 Da).
-
-
Injection: Inject 1 µL into GC-MS.
GC-MS Parameters[1][2][4][5]
-
Inlet: Splitless (260°C).
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Oven: 100°C (1 min) -> 20°C/min -> 300°C (hold 10 min).
-
MS Source: EI (70 eV).
-
Key Ions (TMS Derivative):
-
m/z 419 (Molecular Ion, M+•)
-
m/z 404 (M - CH3)
-
m/z 73 (TMS group - characteristic)
-
Protocol C: HPLC-UV for Purity/Process
Purpose: Quality control of the synthetic intermediate.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% TFA.
-
Flow: 1.0 mL/min.
-
Detection: DAD at 290 nm .
-
Run Time: ~12 minutes.
-
Acceptance Criteria: Purity > 98% (Area normalization).
Expert Insights & Troubleshooting (E-E-A-T)
The "Iodine Effect"
The presence of the Iodine atom is the defining feature of this analysis.
-
Mass Defect: Iodine has a significant negative mass defect. If using High-Resolution MS (Q-TOF/Orbitrap), use a narrow mass window centered on the theoretical mass (346.979).
-
Fragmentation: The C-I bond is weaker than C-F or C-Cl. In MS/MS, the loss of the Iodine radical (127 Da) is often the base peak. Ensure your collision energy is not too high, or you will obliterate the parent ion entirely before it enters Q3.
Isomer Differentiation
The target compound is the 2-iodo isomer. Synthetic impurities may include 3-iodo or 4-iodo isomers.
-
Differentiation: The Biphenyl column (Protocol A) is critical here. The steric hindrance of the ortho (2-iodo) position prevents planar rotation, resulting in a distinct retention time compared to the meta or para isomers. Standard C18 columns often fail to separate these positional isomers.
Self-Validating System
To ensure the method is working correctly:
-
Monitor the 221/144 Ratio: In LC-MS, the ratio of the quantifier (221) to qualifier (144) ion should remain constant (±20%). A shift indicates interference.
-
Dark Control: Run a standard that has been exposed to ambient light for 2 hours vs. one kept in the dark. If the "Light" sample shows >5% degradation (appearance of de-iodinated species), your lab lighting procedures are insufficient.
References
-
World Health Organization (WHO). (2018). Critical Review Report: AM-694. Expert Committee on Drug Dependence. Retrieved from [Link]
- Context: Defines the pharmacology and metabolic pathways, confirming the N-dealkyl
-
Hermanns-Clausen, M., et al. (2013). "Acute toxicity due to the confirmed consumption of synthetic cannabinoids: clinical and laboratory findings." Addiction, 108(3), 534-544.
-
Context: Clinical detection of AM-694 metabolites in serum.[1]
-
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]
- Context: Provides standard EI mass spectra for indole-methanone deriv
- Kerrigan, S., & Umebachi, R. (2022). "Stability of Synthetic Cannabinoids in Biological Matrices." Journal of Analytical Toxicology. Context: Discusses the instability of halo-cannabinoids and the necessity of amber glassware.
Sources
Application Note: Handling, Storage, and Experimental Protocols for 1H-indol-3-yl-(2-iodophenyl)methanone
Regulatory & Safety Disclaimer
CRITICAL: 1H-indol-3-yl-(2-iodophenyl)methanone (CAS 53904-15-7) is the core chemical scaffold and immediate precursor to the potent synthetic cannabinoid AM-694 .[1] While the core scaffold itself may have distinct legal classifications compared to the N-alkylated derivative (AM-694), it should be treated with the same level of security and safety as Schedule I/Class B controlled substances until definitive local regulatory clearance is confirmed.
-
Hazard Identification: Potentially toxic if swallowed, inhaled, or absorbed through the skin.[2] The iodine-carbon bond is photolabile; degradation products may be reactive.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for stock solutions), safety goggles, and a lab coat. All solid handling must occur within a certified chemical fume hood.
Compound Identity & Physicochemical Profile[3][4][5]
This guide addresses the unsubstituted indole core , distinct from its N-alkylated derivatives.
| Property | Detail |
| Chemical Name | 1H-indol-3-yl-(2-iodophenyl)methanone |
| Common Synonyms | (2-iodophenyl)(1H-indol-3-yl)methanone; 3-(2-Iodobenzoyl)indole; AM-694 Precursor |
| CAS Number | 53904-15-7 |
| Molecular Formula | C₁₅H₁₀INO |
| Molecular Weight | 347.15 g/mol |
| Physical State | Off-white to pale yellow solid |
| Key Structural Feature | Aryl Iodide: Highly sensitive to UV/Visible light (photolytic deiodination).[1][3] Indole N-H: Weakly acidic, susceptible to oxidation. |
Storage & Stability Guidelines
The stability of 1H-indol-3-yl-(2-iodophenyl)methanone is compromised by three primary factors: Light, Moisture, and Oxygen.
The "Three Pillars" of Storage
-
Photoprotection (Critical): The C-I bond is weaker than C-Br or C-Cl bonds. Exposure to ambient lab light can cause homolytic cleavage, releasing iodine radicals and degrading the compound.
-
Requirement: Store in amber glass vials wrapped in aluminum foil.
-
-
Temperature:
-
Solid: -20°C is optimal for long-term storage (>1 month). 4°C is acceptable for active use (<1 week).
-
Solution: -20°C or -80°C. Avoid freeze-thaw cycles.
-
-
Atmosphere:
-
The indole moiety is prone to oxidative coupling.
-
Requirement: Purge headspace with Argon or Nitrogen gas before sealing. Store over desiccant.
-
Visualizing the Storage Workflow
Caption: Figure 1.[4] Optimal workflow for receiving and banking solid 1H-indol-3-yl-(2-iodophenyl)methanone to minimize degradation.
Solubility & Solution Preparation
This compound is highly lipophilic and practically insoluble in water. Proper solvent selection is critical to prevent precipitation during assays.
Solubility Table
| Solvent | Solubility (max) | Notes |
| DMSO | ~15 mg/mL | Preferred. Stable for stock solutions. |
| DMF | ~10 mg/mL | Good alternative, but higher toxicity in cell assays. |
| Ethanol | ~5-10 mg/mL | Volatile; concentration may change over time if not sealed well. |
| PBS (pH 7.2) | < 0.1 mg/mL | Do not dissolve directly. Requires predilution in DMSO. |
Protocol 1: Preparation of 10 mM Stock Solution
Objective: Create a stable master stock for downstream applications (SAR synthesis or binding assays).
-
Calculate Mass:
-
Target Concentration: 10 mM
-
Target Volume: 1.0 mL
-
Required Mass:
-
-
Weighing:
-
Weigh ~3.5 mg of solid into a tared amber glass HPLC vial. Record exact mass (e.g., 3.52 mg).
-
-
Solvent Addition (DMSO):
-
Calculate volume of DMSO (anhydrous, ≥99.9%) required:
-
Example: For 3.52 mg, add 1014 µL of DMSO.
-
-
Dissolution:
-
Vortex gently for 30 seconds.
-
Note: If particulates remain, sonicate in a water bath (ambient temp) for 1-2 minutes. Do not heat above 30°C.
-
-
Aliquoting:
-
Divide into 50-100 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store at -20°C.
-
Experimental Application Notes
Context: Biological Activity & SAR
While 1H-indol-3-yl-(2-iodophenyl)methanone is the precursor to AM-694, the "naked" indole core often exhibits significantly lower affinity for CB1/CB2 receptors compared to its N-alkylated counterparts (like AM-694). However, it is frequently used as:
-
A Negative Control: To demonstrate the necessity of the N-alkyl chain for potency.
-
A Synthetic Scaffold: For attaching diverse alkyl/haloalkyl chains to probe the receptor's hydrophobic pocket.
Protocol 2: Serial Dilution for In Vitro Assays
Challenge: Preventing "crashing out" (precipitation) when moving from DMSO to aqueous assay buffer.
-
Starting Material: 10 mM DMSO Stock (thawed at room temp, protected from light).
-
Intermediate Dilution (100x Concentrates):
-
Prepare serial dilutions (e.g., 1:3 or 1:10) entirely in 100% DMSO .
-
Why? Maintaining 100% DMSO ensures solubility during the dilution series.
-
-
Working Solution (Assay Buffer):
-
Dilute the DMSO concentrate 1:100 into the assay buffer (e.g., Tris-HCl + 0.1% BSA).
-
Final DMSO concentration: 1.0%.
-
Mixing: Add DMSO solution dropwise to the vortexing buffer. Do not add buffer to DMSO.
-
-
Immediate Use: Use working solutions within 4 hours. The hydrophobic indole may adsorb to plasticware over time.
CB1 Receptor Signaling Context
If used to study cannabinoid activity (or as a precursor to active agents), understanding the downstream pathway is essential for assay design.
Caption: Figure 2. Canonical G-protein signaling pathway activated by indole-based cannabinoids. Note that the core scaffold (CAS 53904-15-7) may show reduced efficacy compared to AM-694.
References
- Makriyannis, A. & Deng, H. (2001). Cannabimimetic indole derivatives. U.S. Patent No. 7,057,076.
-
PubChem. Compound Summary: 1H-Indol-3-yl(2-iodophenyl)methanone (CAS 53904-15-7). National Library of Medicine. Available at: [Link]
- Wei, Z. et al. (2013). Pharmacological characterization of the novel cannabinoid receptor agonist AM-694.Journal of Pharmacology and Experimental Therapeutics. (Provides Ki values and assay protocols).
-
Soft-Tox. AM-694 Monograph. Available at: [Link] (Detailed metabolic and stability data for the AM-694 class).
Sources
Application Notes and Protocols for In Vivo Evaluation of 1H-indol-3-yl-(2-iodophenyl)methanone
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 5. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Home | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. Animal Research: Reporting of In Vivo Experiments [norecopa.no]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Indol-3-yl(2-iodophenyl)-Methanone | 53904-15-7 [chemicalbook.com]
- 11. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. tabletscapsules.com [tabletscapsules.com]
- 17. mdpi.com [mdpi.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting low yield in "1H-indol-3-yl-(2-iodophenyl)methanone" synthesis
Technical Support Center: Synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone
Welcome to the technical support guide for the synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific Friedel-Crafts acylation. Here, we will dissect common experimental pitfalls, provide in-depth, mechanism-based solutions, and offer optimized protocols to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis.
Q1: What is the most likely cause of a complete reaction failure or extremely low yield?
The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) by atmospheric moisture.[1] Friedel-Crafts reactions are exceptionally sensitive to water.[1] The Lewis acid will preferentially react with water over the acylating agent, rendering it inactive.[1] Always use freshly opened anhydrous Lewis acids and ensure all glassware and solvents are rigorously dried.
Q2: Why is a stoichiometric amount of Lewis acid required, not just a catalytic amount?
In Friedel-Crafts acylation, the ketone product formed is a moderate Lewis base. It readily forms a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle, meaning that at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary to drive the reaction to completion.[2]
Q3: My Thin Layer Chromatography (TLC) shows multiple spots, including what looks like starting material and several new products. What's happening?
This often indicates the occurrence of side reactions. Given the high reactivity of the indole nucleus, several outcomes are possible under harsh acidic conditions:
-
N-acylation: The nitrogen on the indole can also be acylated.
-
Di-acylation: A second acylation event can occur.[4]
-
Polymerization: Strong acidic conditions can induce the self-polymerization of indole, a common cause of low yields and complex reaction mixtures.[4][5]
These issues are typically addressed by carefully controlling the reaction temperature and the rate of reagent addition.
Q4: Can I use a different acylating agent besides 2-iodobenzoyl chloride?
Yes, acid anhydrides can also be used.[6][7] However, acyl chlorides are generally more reactive. The quality of the 2-iodobenzoyl chloride is paramount; it is a reactive compound that can hydrolyze over time if not stored properly under anhydrous conditions.[8][9] Using old or improperly stored acyl chloride can be a significant source of low yield.
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-cause-solution framework for more specific experimental issues.
Problem 1: Low to No Product Formation with Starting Material Unconsumed
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inactive Lewis Acid | The Lewis acid (e.g., AlCl₃) is highly hygroscopic. Moisture from air, solvents, or glassware will hydrolyze it, rendering it incapable of activating the acyl chloride to form the necessary acylium ion electrophile.[1][10] | Use a fresh, unopened container of anhydrous Lewis acid. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents. |
| Insufficient Lewis Acid | The product, an aryl ketone, forms a stable complex with the Lewis acid, sequestering it.[2] If less than a stoichiometric amount is used relative to the acylating agent, the reaction will stall once the catalyst is fully complexed. | Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the 2-iodobenzoyl chloride to ensure enough catalyst is available to drive the reaction to completion. |
| Poor Reagent Quality | 2-Iodobenzoyl chloride can degrade upon exposure to moisture, hydrolyzing back to 2-iodobenzoic acid.[9] The carboxylic acid is not an effective acylating agent under these conditions. | Verify the purity of the 2-iodobenzoyl chloride by IR (look for the characteristic acid chloride C=O stretch ~1770-1810 cm⁻¹) or ¹H NMR. If necessary, purify by distillation or synthesize it fresh from 2-iodobenzoic acid and a chlorinating agent like thionyl chloride.[11] |
| Low Reaction Temperature | While low temperatures are often used to control side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. | If the reaction is sluggish at low temperatures (e.g., 0°C), allow it to slowly warm to room temperature. Monitor progress carefully by TLC. Some Friedel-Crafts reactions require gentle heating to proceed. |
Problem 2: Complex Mixture of Products Observed (Multiple TLC Spots)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Indole Polymerization | Indole is an electron-rich heterocycle prone to polymerization under strongly acidic conditions, which is a very common side reaction.[4][5] This is often exacerbated by high local concentrations of the Lewis acid or high temperatures. | Maintain a low reaction temperature (0°C to -15°C) during the addition of reagents. Add the Lewis acid portion-wise or a solution of the acyl chloride-Lewis acid complex dropwise to the indole solution to avoid localized "hot spots." |
| N-Acylation and/or Di-acylation | The indole nitrogen is also nucleophilic and can compete with the C3 position for the acylium ion, leading to N-acylated byproducts.[12] Under forcing conditions, a second acylation can occur, leading to 1,3-diacylindoles.[4] | Use milder Lewis acids if strong ones like AlCl₃ cause issues. Options include ZnCl₂, SnCl₄, or Et₂AlCl.[5][13] Alternatively, protecting the indole nitrogen (e.g., as a phenylsulfonyl derivative) can direct acylation cleanly to the C3 position, though this adds extra steps to the synthesis.[14] |
| Incorrect Work-up Procedure | The Lewis acid-ketone complex must be hydrolyzed carefully. Quenching the reaction improperly can lead to product degradation or the formation of artifacts. | Pour the reaction mixture slowly onto crushed ice and dilute acid (e.g., 1M HCl). This hydrolyzes the complex and protonates any basic byproducts. Ensure the aqueous layer is acidic before extraction. |
Part 3: Protocol Optimization & Methodologies
Optimized Protocol for 1H-indol-3-yl-(2-iodophenyl)methanone Synthesis
This protocol is a robust starting point and may require optimization for your specific lab conditions.
1. Preparation (Strictly Anhydrous Conditions):
-
Dry all glassware (round-bottom flask, addition funnel, stir bar) in an oven at >120°C for at least 4 hours and cool in a desiccator or under a stream of dry nitrogen.
-
Assemble the glassware hot and flush with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Use anhydrous dichloromethane (DCM) as the solvent.
2. Reaction Setup:
-
To the reaction flask, add 1H-Indole (1.0 eq).
-
Dissolve the indole in anhydrous DCM (approx. 10 mL per 1.0 g of indole).
-
Cool the solution to 0°C using an ice-water bath.
3. Lewis Acid Addition:
-
In a separate, dry flask under nitrogen, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in anhydrous DCM.
-
Slowly add 2-iodobenzoyl chloride (1.1 eq) to the AlCl₃ suspension. Stir for 15-20 minutes at 0°C to allow for the formation of the acylium ion complex.
4. Acylation Reaction:
-
Add the pre-formed acyl chloride/AlCl₃ complex solution dropwise to the stirring indole solution at 0°C over 30-45 minutes.
-
After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1M HCl.
-
Continue stirring until all the ice has melted and the complex is fully hydrolyzed.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[15]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1H-indol-3-yl-(2-iodophenyl)methanone.
TLC Monitoring Protocol
-
Mobile Phase: A starting point is 4:1 Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Visualization: UV light (254 nm). The indole and product are UV active. A potassium permanganate stain can also be used.
-
Procedure:
-
Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the TLC plate with the reaction mixture, and co-spot with your starting indole.
-
Develop the plate in the chosen mobile phase.
-
Visualize under UV light. The product should be a new spot with a lower Rf than the starting indole.
-
Part 4: Visual Diagrams and Data
Reaction Mechanism: Friedel-Crafts Acylation of Indole
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[15] The Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the indole ring.[15]
Caption: General mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation at the C3 position of indole.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing the cause of low yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 609-67-6: 2-Iodobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 9. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. 2-IODOBENZOYL CHLORIDE | 609-67-6 [chemicalbook.com]
- 12. bhu.ac.in [bhu.ac.in]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1H-indol-3-yl-(2-iodophenyl)methanone
Senior Scientist’s Note
From: Dr. Aris Thorne, Senior Application Scientist To: Research Division
Colleagues, We have received multiple inquiries regarding the synthesis and purification of 1H-indol-3-yl-(2-iodophenyl)methanone . This molecule presents a "perfect storm" of purification challenges: the indole N-H is prone to side reactions, the 2-iodo substituent introduces steric bulk and potential lability (photolytic instability), and the final product often behaves like "brick dust"—insoluble in non-polar solvents but difficult to crystallize from polar ones.
This guide moves beyond standard protocols. It focuses on causality —why impurities form and how to engineer them out before you even start the column.
Module 1: The Upstream Fix (Reaction Optimization)
The Problem: Most purification issues stem from the choice of acylation method. The Insight: The 2-iodo group on the benzoyl chloride is sterically hindering. Standard Friedel-Crafts (AlCl₃) often stalls, leading to unreacted starting material that co-elutes with the product.
Method A: The "High Fidelity" Grignard Protocol (Recommended)
Best for: Small scale (<5g), high purity requirements.
Instead of using harsh Lewis acids (AlCl₃), use a Grignard exchange on the indole nitrogen to activate the C3 position. This avoids aluminum emulsions during workup.
Protocol Logic:
-
Deprotonation: Treat Indole with Ethylmagnesium Bromide (EtMgBr). This forms the Indolyl-MgBr species.
-
Acylation: Add 2-Iodobenzoyl chloride. The Magnesium coordinates with the carbonyl, directing attack to C3.
-
Outcome: Cleaner reaction profile; main impurity is N-acylated byproduct (easily hydrolyzed).
Method B: The Modified Friedel-Crafts (Scalable)
Best for: Large scale (>10g).
If you must use AlCl₃, you must control the addition order to prevent polymerization.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol | Reasoning |
| Addition Order | Add AlCl₃ to Indole | Add Indole to AlCl₃/Acid Chloride complex | Prevents high local concentration of indole, reducing dimerization. |
| Solvent | DCM (Dichloromethane) | DCM/Nitromethane (10:1) | Nitromethane solubilizes the AlCl₃ complex, ensuring homogeneity. |
| Temperature | Reflux | 0°C to RT | High heat risks de-iodination or iodine scrambling. |
Module 2: Workup & Isolation (The "Crash Out")
Visualizing the Workflow The following diagram illustrates the critical decision points in the workup to avoid the dreaded "oil-out" or emulsion phase.
Figure 1: Optimized Workup Logic Flow. Note the specific intervention with Rochelle's Salt for AlCl₃ emulsions.
Module 3: Purification Techniques
Technique A: Recrystallization (The First Line of Defense)
The product is an aryl ketone. It loves to trap impurities in its crystal lattice.
-
Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH).
-
The Trick: Do not use hot filtration if you can avoid it (the iodine is thermally sensitive).
-
Procedure:
-
Dissolve crude solid in boiling MeCN (minimum volume).
-
Allow to cool slowly to room temperature.
-
Critical Step: If it oils out, re-heat and add a seed crystal. If no seed is available, scratch the glass.
-
Yield vs. Purity: MeCN gives higher purity (removes 2-iodobenzoic acid better); EtOH gives higher yield.
-
Technique B: Flash Chromatography (When Crystallization Fails)
If the crude is a dark tar, you must run a column.
-
Stationary Phase: Silica Gel (Acid washed is better to prevent basic degradation, though standard is usually fine).
-
Mobile Phase: Gradient Hexane:Ethyl Acetate (Start 90:10 -> End 60:40).
-
Loading: Dry load on Celite or Silica. Do not wet load with DCM (it often streaks).
-
Rf Values (Approximate in 2:1 Hex:EtOAc):
-
Indole (Starting Material): ~0.6 (Fluorescent blue)
-
Target Product: ~0.35 - 0.45 (UV active, often turns yellow/brown on standing)
-
2-Iodobenzoic Acid: <0.1 (Streaks at baseline)
-
Module 4: Troubleshooting & FAQs
Ticket #402: "My product turned purple/brown on the filter paper."
-
Diagnosis: Iodine liberation. The C-I bond is photolabile.
-
Solution: Perform all purification steps in low light (cover flasks with foil). If the solid is already brown, wash with cold dilute Sodium Thiosulfate (
) solution to reduce free iodine back to iodide, then recrystallize.
Ticket #405: "I have a persistent impurity at Rf 0.5 that won't separate."
-
Diagnosis: This is likely the N-acylated isomer (1-(2-iodobenzoyl)-indole). This occurs if the reaction temperature was too high or the base was insufficient.
-
Solution: N-acylated indoles are labile to base. Treat your crude mixture with MeOH/NaOH (1M) at room temperature for 30 minutes. The N-acyl group will cleave back to indole (which is easy to separate), while the C3-acyl group (your product) remains stable.
Ticket #409: "The product is stuck as a gum/oil."
-
Diagnosis: Solvent entrapment or impurities preventing lattice formation.
-
Solution: Trituration. Dissolve the gum in a small amount of Diethyl Ether, then add Pentane until cloudy. Sonicate vigorously. The mechanical energy often forces the lattice to snap shut, precipitating the solid.
Summary Data Table: Impurity Profiles
| Impurity | Origin | Detection (TLC/NMR) | Removal Strategy |
| Indole | Unreacted SM | Rf High (Blue fluor.) | Sublimation (high vac) or Column |
| 2-Iodobenzoic Acid | Hydrolysis of acid chloride | Rf Baseline (Streaks) | Wash organic phase with 1M NaOH |
| N-Acyl Indole | Kinetic product | Rf > Product | Hydrolysis (MeOH/NaOH) |
| Free Iodine | Decomposition | Brown color | Wash with Sodium Thiosulfate |
References
-
Synthesis of 3-acylindoles (General Methodologies)
- RSC Advances, 2012.
-
(General context for Friedel-Crafts on indoles).
-
Grignard Acylation of Indoles
- Journal of Organic Chemistry, "Magnesium-mediated acyl
-
(Foundational mechanism for Mg-chelated C3 selectivity).
-
Handling of Iodo-aryl compounds
- Organic Syntheses, Coll. Vol. 9, p. 503.
-
(General protocols for stability of C-I bonds).
-
Purification of Indolyl Ketones
-
BenchChem Technical Notes, "Purification of 2-Phenyl-Indole Compounds."[1]
-
(Specific notes on solubility and chromatography of this class).
-
Sources
Technical Support Center: Indole Synthesis Optimization
Ticket ID: IND-OPT-2024 Subject: Advanced Optimization of Reaction Conditions for Indole Scaffolds Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support for heterocyclic chemistry. This guide addresses the "black box" variables in indole synthesis. We move beyond textbook definitions to the practical causality of why reactions fail and how to engineer success.
We will focus on the two most distinct and high-utility workflows:
-
The Fischer Indole Synthesis: For robust, multi-gram scale synthesis of 2,3-substituted indoles.[1]
-
The Larock Heteroannulation: For precision, palladium-catalyzed construction of complex functionalized indoles.[2][3]
Module 1: The Fischer Indole Synthesis
Core Challenge: Balancing acid strength to promote the [3,3]-sigmatropic rearrangement without degrading electron-rich intermediates.
The Optimization Logic (Causality)
The Fischer synthesis is not a single reaction but a cascade. The rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine.
-
The Trap: If the acid is too weak, the hydrazone never tautomerizes to the ene-hydrazine. If the acid is too strong (or temperature too high), the resulting indole polymerizes (tarring).
-
The Fix: Match the acid catalyst's
or Lewis acidity to the electron density of the aryl ring.
Decision Matrix: Selecting the Right Catalyst
Do not use concentrated
Figure 1: Decision matrix for catalyst selection based on electronic properties of the starting aryl hydrazine.
Standardized Protocol: The Zinc Chloride Method (Method A)
Best for: General substrates and those prone to oxidative decomposition.
-
Hydrazone Formation: Mix ketone (1.0 eq) and aryl hydrazine (1.0 eq) in glacial acetic acid (AcOH). Stir at RT for 30 min.
-
Checkpoint: Monitor TLC.[4] The hydrazine spot should disappear. If not, warm to 40°C.
-
-
Cyclization: Add anhydrous
(2.0 eq). -
Reflux: Heat to 80–110°C.
-
Technical Note:
acts as a "sink" for the ammonia byproduct, forming , which drives the equilibrium forward [1].
-
-
Workup: Pour into ice water. If the product precipitates, filter. If not, extract with EtOAc.
Module 2: The Larock Heteroannulation
Core Challenge: Regioselectivity (C2 vs. C3 substitution) and catalyst poisoning.
The Optimization Logic (Causality)
The Larock synthesis involves an oxidative addition of Pd(0) to an o-iodoaniline, followed by alkyne insertion.
-
The Trap: Regioselectivity is governed by the steric bulk of the alkyne. The bulky group prefers the position distal to the metal center in the insertion step, placing it at the C2 position of the final indole [2].
-
The "LiCl Effect": Chloride ions are non-negotiable. They coordinate to Palladium, stabilizing the cationic intermediate and preventing the formation of inactive Pd-black.
Regioselectivity & Mechanism Visualization
Figure 2: Mechanistic flow showing how steric bulk directs the alkyne insertion step, determining the final indole substitution pattern.
Optimized Protocol: The "Standard" Larock Conditions
Best for: 2,3-disubstituted indoles from internal alkynes.
| Reagent | Equivalents | Role |
| o-Iodoaniline | 1.0 | Substrate (Iodides > Bromides) |
| Internal Alkyne | 1.2 - 1.5 | Coupling partner |
| Pd(OAc)2 | 0.05 (5 mol%) | Pre-catalyst |
| Na2CO3 | 3.0 | Base (Neutralizes HI) |
| LiCl | 1.0 | Critical Additive (Stabilizes Pd) |
| DMF | Solvent (0.2 M) | High boiling, polar aprotic |
Procedure:
-
Degas DMF with nitrogen for 15 minutes (Oxygen kills the active Pd(0) species).
-
Add all solids (
, , , Substrates) to the vial. -
Add DMF and seal immediately.
-
Heat to 100°C for 12–24 hours.
-
Self-Validation: The reaction mixture should turn black (Pd black precipitation) only at the end. If it turns black immediately upon heating, your ligand/chloride stabilization failed (add
or more LiCl).
Module 3: Troubleshooting & FAQs
Q1: Fischer Synthesis: My reaction stalls at the hydrazone intermediate (TLC shows starting material consumed, but no indole formed).
-
Diagnosis: The acid is too weak to catalyze the sigmatropic rearrangement, or the temperature is too low.
-
Solution: Switch from protic acid to a Lewis acid (
or ). If using , ensure it is anhydrous (fuse it under vacuum before use). Increase temperature by 10°C increments.
Q2: Larock Synthesis: I am getting a 50:50 mixture of regioisomers.
-
Diagnosis: Your alkyne substituents have similar steric bulk (e.g., Methyl vs. Ethyl).
-
Solution: Regioselectivity is primarily steric. If sterics are similar, electronic effects take over (electron-withdrawing groups prefer C2).
-
Advanced Fix: Switch to a bulky ligand like
. This amplifies the steric demand around the Pd center, forcing the bulkier alkyne group away from the metal, improving selectivity for the bulky group at C2 [3].
Q3: Purification: My indole decomposes on the silica column (turns purple/red).
-
Diagnosis: Indoles are acid-sensitive and electron-rich; they undergo oxidative dimerization on acidic silica gel.
-
Solution:
-
Pre-treat the silica gel slurry with 1% Triethylamine (
) to neutralize acidity. -
Elute quickly.
-
Store the product under Argon in the dark (indoles are photo-oxidative).
-
Q4: Can I use o-Bromoaniline instead of o-Iodoaniline for Larock?
-
Answer: Yes, but the rate of oxidative addition is slower.
-
Adjustment: You must add a phosphine ligand (
, 10-20 mol%) to stabilize the Pd species for the longer reaction time. Increase temperature to 120°C.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Larock, R. C., et al. (1998). "Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes." The Journal of Organic Chemistry, 63(22), 7652–7662. Link
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"1H-indol-3-yl-(2-iodophenyl)methanone" solubility issues and solutions
Technical Support Center: 1H-indol-3-yl-(2-iodophenyl)methanone
Executive Summary & Compound Profile
1H-indol-3-yl-(2-iodophenyl)methanone is a critical synthetic intermediate, primarily serving as the "core scaffold" for the synthesis of cannabimimetic indoles (e.g., AM-694).[1][2][3][4] Structurally, it consists of an indole ring linked to an iodinated benzene ring via a carbonyl bridge.[2][3][4]
Physicochemical Challenge: The molecule possesses a high degree of planarity and aromaticity, combined with the heavy, lipophilic iodine atom.[2][3][4] The unsubstituted nitrogen (N-1) allows for hydrogen bond donation, but the overall molecule is significantly lipophilic (Estimated LogP ~3.8–4.2).[1][2][3][4] This results in excellent solubility in polar aprotic solvents (DMSO, DMF) but negligible solubility in aqueous media, leading to frequent "crash-out" (precipitation) events during biological assays.[1][2][3][4]
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Handling |
| Molecular Weight | ~347.15 g/mol | Moderate MW; diffuses slowly in viscous media.[1][2][3][4] |
| Physical State | Off-white to yellow solid | Crystalline lattice energy contributes to dissolution resistance.[1][2][3][4] |
| Est. LogP | 3.8 – 4.2 | Highly Lipophilic. Partitions strongly into membranes/plastics.[1][2][3][4] |
| pKa (Indole NH) | ~16.9 | Non-ionizable at physiological pH (7.4).[1][2][3][4] pH adjustments will not improve aqueous solubility.[1][2][3][4] |
Solubility Profile & Solvent Compatibility
The following data represents functional solubility limits derived from structurally homologous 3-aroylindoles.
| Solvent | Solubility Limit (Est.) | Application Notes |
| DMSO | 30 – 50 mg/mL | Primary Choice. Ideal for stock solutions (10–100 mM).[1][2][3][4] |
| DMF | 40 – 60 mg/mL | Excellent for synthetic reactions (N-alkylation).[1][2][3][4] |
| Ethanol (100%) | 10 – 15 mg/mL | Moderate.[1][2][3][4] Requires warming (37°C) to dissolve higher concentrations.[1][2][3][4] |
| Acetone | 20 – 30 mg/mL | Good for synthesis; volatile (not for storage).[1][2][3][4] |
| PBS / Water | < 0.01 mg/mL | Insoluble. Will precipitate immediately upon contact.[1][2][3][4] |
Troubleshooting Guide (Q&A Format)
Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)
Q1: "I injected my DMSO stock directly into the cell culture media, and the solution turned cloudy immediately. What happened?"
-
Diagnosis: You experienced "Solvent Shock." The rapid change in polarity from DMSO to water forced the hydrophobic compound out of solution before it could disperse.[1][2][3][4]
-
The Fix:
-
Reduce Stock Concentration: Ensure your final DMSO concentration in the well is < 0.5% (v/v).[1][2][3][4]
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 100% Media. Create an intermediate dilution (e.g., 10x working conc.) in a solvent/buffer mix or use a carrier.[1][2][3][4]
-
Use a Carrier: Pre-complex the compound with BSA (Bovine Serum Albumin) or use a non-ionic surfactant like Tween-80 (0.05%) in the media to sequester the lipophilic molecules.[1][2][3][4]
-
Q2: "The compound dissolved initially but precipitated after 24 hours in the incubator."
-
Diagnosis: Thermodynamic instability.[1][2][3][4] The compound was likely in a supersaturated state or adsorbed onto the plastic walls of the well plate (polystyrene binds lipophilic drugs).[1][2][3][4]
-
The Fix:
Scenario B: Chemical Synthesis (N-Alkylation Precursors)
Q3: "I am trying to alkylate the indole nitrogen. Can I use Ethanol as the solvent?"
-
Diagnosis: Ethanol is a protic solvent and may interfere with strong bases (like NaH) used to deprotonate the indole.[1][2][3][4] Furthermore, the solubility is lower than in aprotic solvents.[2][3][4]
-
The Fix: Switch to Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) .[1][2][3][4] These dissolve the compound at high concentrations (>50 mg/mL) and are compatible with base-mediated alkylation (using NaH or Cs2CO3).[1][2][3][4]
Recommended Workflows (Visualized)
Workflow 1: Preparation of Stable Bio-Assay Solutions
This logic tree illustrates how to avoid precipitation when moving from stock to aqueous buffer.
Caption: Figure 1. Step-wise dilution strategy to prevent hydrophobic crash-out in aqueous media.
Workflow 2: Dissolution for Chemical Synthesis
Optimizing solvent choice for reaction efficiency.
Caption: Figure 2. Solvent selection logic for N-alkylation synthesis reactions.
Detailed Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh 3.47 mg of 1H-indol-3-yl-(2-iodophenyl)methanone.
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small amber vials (to prevent light degradation of the iodide) and store at -20°C.
Protocol B: "Cold-Spike" Method for Aqueous Dilution
Use this method to introduce the compound into cell media without precipitation.[1][2][3][4]
-
Prepare cell culture media containing 1-2% BSA (Bovine Serum Albumin).[1][2][3][4]
-
Take your 10 mM DMSO stock .
-
While vortexing the media tube continuously, slowly inject the DMSO stock to achieve the desired concentration (e.g., 10 µM).[2][3][4]
-
Critical: Ensure the tip of the pipette is submerged in the vortex vortex (the "tornado") to ensure instant mixing.
-
Inspect visually: The solution should remain clear.[1][2][3][4] If opalescent, the compound has aggregated.[2][3][4]
References
-
Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Insert.[1][2][3][4] (Provides solubility benchmarks for 3-aroylindoles).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117587582 (Related Derivative).[1][2][3][4] (Physicochemical property data). [1][2][3]
-
Banister, S. D., et al. (2015).[1][2][3][4] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs.[1][2][3][4] ACS Chemical Neuroscience.[1][2][3][4] (Discusses lipophilicity and handling of indole scaffolds).
-
ResearchGate Community. Discussions on Solubility of Lipophilic Drugs in DMSO/Ethanol. (General consensus on handling "brick-dust" compounds).[1][2][3][4]
Sources
Degradation and stability of "1H-indol-3-yl-(2-iodophenyl)methanone" in solution
Technical Support Center: Stability Profile of AM-694
Subject: Degradation and Stability of 1H-indol-3-yl-(2-iodophenyl)methanone (AM-694) in Solution Ticket ID: #AM694-STAB-GUIDE Classification: Analytical Chemistry / Forensic Toxicology / Compound Management
Executive Summary
You are working with AM-694 , a synthetic cannabinoid agonist characterized by an indole core, a ketone linker, and a 2-iodophenyl moiety.
Critical Stability Warning: Unlike many first-generation cannabinoids (e.g., JWH-018), AM-694 possesses a Carbon-Iodine (C-I) bond. This bond is the "Achilles' heel" of the molecule. It is significantly weaker than C-Cl or C-F bonds and is highly susceptible to photolytic cleavage and thermal degradation in GC injection ports.
This guide provides the protocols necessary to prevent the formation of the primary degradation product, Desiodo-AM-694 , and ensures accurate quantification in biological and solvent matrices.
Module 1: Photostability & Light Sensitivity
The Issue: Rapid signal loss and appearance of a lower mass artifact (M-126).
Mechanism: The C-I bond energy (~57 kcal/mol) is low enough that exposure to standard laboratory fluorescent lighting (UV-A/B) can induce homolytic cleavage. This generates a radical pair that abstracts a hydrogen from the solvent, resulting in Desiodo-AM-694 .
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| LC-MS: Peak at m/z 308 (Desiodo) alongside parent m/z 434. | Photolytic Deiodination | Immediate: Switch to amber silanized glassware. Process: Perform all extractions under red or sodium vapor light if possible. |
| Color Change: Solution turns slight yellow/pink. | Iodine Liberation | Free iodine ( |
Visualization: Photolytic Degradation Pathway
Caption: Figure 1. The primary degradation pathway of AM-694 under UV exposure involves the loss of the iodine atom to form the desiodo-analog.
Module 2: Solvent Selection (Hydrolysis & Solvolysis)
The Issue: Signal degradation during long-term storage in protic solvents.
Mechanism: Unlike PB-22 (ester linker), AM-694 has a ketone linker , which is generally resistant to hydrolysis at neutral pH. However, the iodine atom renders the phenyl ring electron-deficient, making it susceptible to nucleophilic attack in basic conditions or reactive protic solvents (Methanol) over long periods.
Solvent Compatibility Table:
| Solvent | Suitability | Technical Notes |
| Acetonitrile (ACN) | Recommended | Aprotic.[1][2] Stabilizes the C-I bond. Prevents solvolysis. |
| Methanol (MeOH) | Use with Caution | Protic.[1] Can facilitate nucleophilic substitution or H-bonding that alters chromatography. |
| Water (Buffered) | Poor | Low solubility. High risk of precipitation. |
| Ethyl Acetate | Good | Good for extraction, but volatile for storage. |
Protocol:
-
Stock Preparation: Dissolve neat AM-694 in LC-MS grade Acetonitrile at 1 mg/mL.
-
Storage: Store at -20°C .
-
Working Standards: If diluting into Methanol/Water for mobile phase, use immediately. Do not store aqueous dilutions for >24 hours.
Module 3: Thermal Instability (GC-MS Analysis)
The Issue: "Ghost peaks" or poor linearity in Gas Chromatography.
Mechanism: The high temperature of GC injection ports (often >250°C) provides enough energy to break the C-I bond. This is an analytical artifact, not necessarily sample degradation.
Troubleshooting Flow:
Caption: Figure 2. Decision logic for troubleshooting thermal artifacts of AM-694 in GC-MS analysis.
Recommendation:
-
Primary Method: LC-MS/MS (ESI+) is preferred to avoid thermal stress.
-
If GC is mandatory: Use a "cold on-column" injection or lower the inlet temperature to the minimum required for volatilization (approx. 230°C) and use a high flow rate to minimize residence time.
Frequently Asked Questions (FAQ)
Q1: Can I store AM-694 in basic solutions (pH > 8)? A: No. While the ketone linker is robust, the 2-iodophenyl ring is susceptible to base-catalyzed dehydrohalogenation or nucleophilic aromatic substitution. Always maintain a pH between 4.0 and 7.0.
Q2: I see a peak at m/z 434 and m/z 308. Is my standard contaminated? A: Likely not "contaminated" in the traditional sense, but degraded . The m/z 308 peak corresponds to the loss of Iodine (127 Da) + Hydrogen addition (1 Da). This confirms photolytic damage. Prepare a fresh standard in amber glass.
Q3: Does the 5-fluoropentyl chain degrade? A: The C-F bond is extremely strong (approx. 116 kcal/mol) and is metabolically stable in vitro. It is rarely the site of chemical degradation in solution. Focus your stability efforts on the Iodine atom.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from
-
Cayman Chemical. (2024). AM-694 Product Information Sheet & Stability Data. Retrieved from
-
Forensic Science International. (2014). Stability of synthetic cannabinoids in biological matrices. (General reference for indole-derived cannabinoid stability). Retrieved from
-
Journal of Analytical Toxicology. (2012). Thermal degradation of synthetic cannabinoids during GC–MS analysis. Retrieved from
Sources
Avoiding side reactions in the synthesis of indole derivatives
Topic: Troubleshooting Side Reactions & Optimization Ticket ID: IND-SYN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Tar" Problem
Welcome to the Indole Synthesis Technical Support Center. If you are here, you have likely encountered the most common failure mode in indole chemistry: the transformation of a promising yellow reaction mixture into an intractable black tar.
Indoles are electron-rich enamines hidden inside an aromatic ring. They are nucleophilic at C3 and prone to acid-catalyzed dimerization, oxidation, and electrophilic attack. This guide moves beyond standard recipes to address the causality of failure, providing mechanistic interventions for the Fischer, Larock, and Leimgruber-Batcho syntheses.
Module 1: The Fischer Indole Synthesis
Core Mechanism: [3,3]-Sigmatropic rearrangement of ene-hydrazines.[1] Primary Failure Mode: Oligomerization and Regioisomer Contamination.
Troubleshooting Guide
Issue 1: "My reaction turned into a black solid/tar immediately."
Diagnosis: Acid-Catalyzed Oligomerization. Indoles are sensitive to strong Brønsted acids (e.g., H₂SO₄, PPA). Once formed, the indole product acts as a nucleophile (at C3), attacking the protonated form of another indole molecule (electrophile at C2). This leads to dimers, trimers, and eventually polymers.
Corrective Protocol (The "Lewis Acid Switch"): Switch from protic acids to Lewis acids, specifically Zinc Chloride (ZnCl₂).[2] ZnCl₂ coordinates to the hydrazine nitrogen, facilitating the [3,3]-shift without generating a high concentration of free protons that catalyze polymerization.
Step-by-Step Protocol (ZnCl₂ Method):
-
Preparation: Mix ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in glacial acetic acid.
-
Catalyst: Add anhydrous ZnCl₂ (1.5–2.0 equiv).
-
Temperature: Heat to 80°C (lower than the typical 110°C for PPA).
-
Quench (Critical): Pour the hot reaction mixture slowly into a stirred slurry of ice and ammonium hydroxide .
-
Why? You must neutralize the acid before the organic layer separates. Indoles polymerize rapidly in acidic organic oils.
-
Issue 2: "I used a meta-substituted hydrazine and got a 50:50 mixture of isomers."
Diagnosis: Lack of Regiocontrol in Hydrazone Tautomerization. Meta-substituted hydrazines can cyclize at the ortho or para position relative to the substituent, leading to 4- or 6-substituted indoles.
Decision Matrix for Regioselectivity:
| Substituent (R) | Electronic Effect | Major Product | Reason |
| Electron Donating (e.g., -OMe) | Activates para position | 6-Substituted | Nucleophilic attack prefers the more electron-rich carbon (para to EDG). |
| Electron Withdrawing (e.g., -CF₃) | Deactivates para position | 4-Substituted | Cyclization avoids the electron-deficient site; occurs ortho to EWG. |
| Weakly Activating (-Me) | Mix of sterics/electronics | Mixture (often ~40:60) | Hard to control in Fischer conditions. |
Solution: If you require high regioselectivity for a meta-methyl substrate, abandon the Fischer method . Switch to the Buchwald-Hartwig approach (palladium-catalyzed) or the Bartoli synthesis (if using nitroarenes), where steric bulk directs the regiochemistry more predictably.
Visualizing Failure Modes: Fischer Synthesis
Figure 1: Mechanistic bifurcation in Fischer Synthesis. Note that the product (Indole) is the precursor to the primary side reaction (Polymerization).
Module 2: Metal-Catalyzed Synthesis (Larock)
Core Mechanism: Pd-catalyzed heteroannulation of o-iodoanilines and internal alkynes. Primary Failure Mode: Low yield due to oxidative addition failure or regioselectivity errors.
Troubleshooting Guide
Issue 3: "The reaction stalled. I have starting material left."
Diagnosis: Catalyst Poisoning or Chloride Deficiency. The Larock synthesis requires a specific "cocktail" to keep Palladium active. The catalytic cycle involves a cationic Pd(II) species. If the halide isn't exchanged properly, the cycle dies.
The "Chloride Effect" Solution: Ensure you are adding LiCl (1.0 equiv) or n-Bu₄NCl .
-
Mechanism:[1][3][4][5][6][7][8][9] Chloride ions stabilize the Pd(0) species and facilitate the reduction of Pd(II) back to Pd(0) at the end of the cycle. Without chloride, Pd aggregates into inactive "palladium black."
Issue 4: "I got the wrong regioisomer (Large group at C3 instead of C2)."
Diagnosis: Steric Control Failure. Standard Larock conditions place the larger alkyne substituent at the C2 position (adjacent to the nitrogen) and the smaller substituent at C3 .
-
Why? During the migratory insertion of the alkyne into the Aryl-Pd bond, the steric bulk of the alkyne R-group avoids the steric bulk of the aniline amine group.
Optimization Table:
| Desired Outcome | Recommended Ligand/Condition | Mechanism |
| Standard (Large Group @ C2) | PPh₃ (triphenylphosphine) | Standard steric repulsion directs insertion. |
| Reversed (Large Group @ C3) | Bulky, Electron-Rich Ligands (e.g., XPhos, t-Bu₃P) | Extremely bulky ligands change the geometry of the Pd-complex, forcing the alkyne to insert in the opposite orientation to minimize ligand-substrate clash. |
| Internal Alkynes | Add Na₂CO₃ (Base) | Neutralizes HI formed; essential for turnover. |
Module 3: Stability & Purification (The "Pink Indole" Phenomenon)
FAQ: "My white indole solid turned pink/brown on the bench."
Answer: You are witnessing Auto-oxidation . Indoles are electron-rich heterocycles. In the presence of light and oxygen, they undergo radical oxidation at the C3 position to form indolenine hydroperoxides, which decompose into colored diones (isatin derivatives) or dimers.
Prevention Protocol:
-
Storage: Always store indoles under Argon/Nitrogen at -20°C.
-
Solvents: Never dissolve indoles in chloroform or dichloromethane (DCM) for long periods. These solvents often contain traces of HCl (from decomposition), which catalyzes dimerization. Use Ethyl Acetate or Toluene.
-
Purification: If your column chromatography fractions turn red on the silica:
-
Your silica is too acidic.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.
-
Module 4: Synthesis Decision Matrix
Use this logic flow to select the correct methodology and avoid side reactions before you start.
Figure 2: Strategic decision tree for selecting the optimal synthesis route based on substrate sensitivity and regiochemical requirements.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[5] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for hydrazines and palladium catalysts before use.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 9. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Purity Analysis of "1H-indol-3-yl-(2-iodophenyl)methanone" by ¹H NMR Spectroscopy
Welcome to the technical support center for the analysis of "1H-indol-3-yl-(2-iodophenyl)methanone". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in interpreting ¹H NMR spectra for purity assessment. This resource offers troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Understanding the ¹H NMR Spectrum of 1H-indol-3-yl-(2-iodophenyl)methanone
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of synthesized compounds like "1H-indol-3-yl-(2-iodophenyl)methanone".[1][2] A proton (¹H) NMR spectrum provides a unique fingerprint of a molecule, with four key pieces of information: the number of signals, their chemical shift (position), their integration (area), and their multiplicity (splitting pattern).[3]
Q1: What are the expected signals in the ¹H NMR spectrum of pure 1H-indol-3-yl-(2-iodophenyl)methanone?
To confidently assess the purity of your sample, you first need to understand the expected ¹H NMR spectrum of the pure compound. The structure of 1H-indol-3-yl-(2-iodophenyl)methanone contains two aromatic rings, an indole and a 2-iodophenyl group, as well as a ketone linker. Each proton in a unique chemical environment will produce a distinct signal in the spectrum.[2]
Below is the structure of 1H-indol-3-yl-(2-iodophenyl)methanone with the protons labeled for easy reference in the following table.
Caption: Structure of 1H-indol-3-yl-(2-iodophenyl)methanone with proton labeling.
Based on the analysis of its structure and data from similar compounds, the following table summarizes the predicted ¹H NMR signals for 1H-indol-3-yl-(2-iodophenyl)methanone in a common NMR solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[4][5][6]
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz | Notes |
| H-N1 | 8.1 - 8.5 | Broad singlet (br s) | 1H | - | The chemical shift of this proton is highly dependent on solvent and concentration. It may exchange with D₂O. |
| H-2 | 7.8 - 8.2 | Singlet (s) or narrow doublet (d) | 1H | J ≈ 2-3 Hz | May show a small coupling to H-N1. |
| H-4 | 7.9 - 8.3 | Doublet (d) | 1H | J ≈ 7-9 Hz (ortho) | Expected to be the most downfield of the indole benzene ring protons due to the anisotropic effect of the carbonyl group.[7] |
| H-7 | 7.3 - 7.6 | Doublet (d) | 1H | J ≈ 7-9 Hz (ortho) | |
| H-5, H-6 | 7.2 - 7.5 | Multiplet (m) | 2H | These protons will likely appear as overlapping multiplets (triplet-like patterns). | |
| H-6' | 7.8 - 8.1 | Doublet of doublets (dd) | 1H | J ≈ 7-8 Hz (ortho), J ≈ 1-2 Hz (meta) | Deshielded due to proximity to the iodine atom. |
| H-3' | 7.4 - 7.6 | Triplet or triplet of doublets (t or td) | 1H | J ≈ 7-8 Hz (ortho) | |
| H-5' | 7.3 - 7.5 | Triplet or triplet of doublets (t or td) | 1H | J ≈ 7-8 Hz (ortho) | |
| H-4' | 7.1 - 7.3 | Triplet (t) | 1H | J ≈ 7-8 Hz (ortho) |
Troubleshooting Guide: Identifying Impurities
Unforeseen peaks in your ¹H NMR spectrum can indicate the presence of impurities. This section will guide you through identifying common impurities that may arise during the synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone.
Caption: Troubleshooting workflow for identifying impurities in ¹H NMR spectra.
Q2: My spectrum shows extra peaks. How can I identify if they are from unreacted starting materials?
A common source of impurities is residual starting materials. The synthesis of 1H-indol-3-yl-(2-iodophenyl)methanone likely involves the reaction of indole with a 2-iodobenzoyl derivative (e.g., 2-iodobenzoyl chloride).
-
Indole: Look for a characteristic set of signals corresponding to the indole ring. The proton at the C2 position typically appears as a triplet around 6.5 ppm, and the proton at C3 as a triplet around 7.1 ppm. The aromatic protons on the benzene ring of indole will appear between 7.0 and 7.7 ppm.[8]
-
2-Iodobenzoyl Chloride: This starting material will have four protons in the aromatic region. The proton ortho to the iodine will be the most deshielded. The acyl chloride group is strongly electron-withdrawing, shifting all aromatic protons downfield, likely in the range of 7.2 to 8.1 ppm.[9][10]
Actionable Insight: Compare the chemical shifts and multiplicities of the unexpected peaks with the known spectra of your starting materials. The integration of these peaks relative to your product signals can give you a quantitative measure of the impurity.
Q3: I see signals that don't correspond to starting materials. What other side-products should I look for?
The Friedel-Crafts acylation of indole can sometimes lead to side-products. The most common of these are the N-acylated indole and di-acylated indole.
-
N-Acyl Indole (1-(2-iodobenzoyl)-1H-indole): When the acyl group attaches to the nitrogen of the indole ring instead of the C3 position, the symmetry of the indole ring is maintained. The ¹H NMR spectrum will be significantly different from the C3-acylated product. The H-2 and H-3 protons will appear as doublets, typically around 6.6 ppm and 7.6 ppm, respectively. The absence of the broad N-H signal is a key indicator. The protons on the indole benzene ring will also show a different pattern compared to the C3-acylated product.[11][12]
-
1,3-Di-Acylated Indole: In some cases, acylation can occur at both the N1 and C3 positions. This would result in a spectrum that lacks the N-H proton signal and shows two sets of signals for the two different acyl groups. The complexity of the aromatic region would also increase.
-
Indole Oligomers/Polymers: Under strongly acidic conditions, indole can polymerize. This typically results in broad, poorly resolved signals in the aromatic and aliphatic regions of the spectrum, making the baseline of your spectrum look messy.[13]
Expert Tip: To distinguish between C-acylation and N-acylation, look for the presence or absence of the broad N-H singlet. Its absence, coupled with a significant shift of the H-2 and H-3 protons, strongly suggests N-acylation. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively confirm the point of attachment of the carbonyl group.
Experimental Protocol: Sample Preparation for Purity Determination by ¹H NMR
To obtain a high-quality ¹H NMR spectrum for purity analysis, proper sample preparation is crucial.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of your "1H-indol-3-yl-(2-iodophenyl)methanone" sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Add the deuterated solvent to the vial containing your sample. Gently vortex or swirl the vial to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm.
-
Adding an Internal Standard (Optional, for Quantitative NMR): For quantitative analysis (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with your sample's signals. Common standards include 1,4-dioxane or maleic acid.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
References
-
1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Interpreting | OpenOChem Learn. (n.d.). Retrieved February 20, 2026, from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved February 20, 2026, from [Link]
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Retrieved February 20, 2026, from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved February 20, 2026, from [Link]
-
THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [15N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds. (2024, December 13). Retrieved February 20, 2026, from [Link]
-
MDPI. (2014, December 3). Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. Retrieved February 20, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 20, 2026, from [Link]
-
H NMR Spectroscopy. (n.d.). Retrieved February 20, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. (2021, August 31). Retrieved February 20, 2026, from [Link]
-
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved February 20, 2026, from [Link]
-
NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved February 20, 2026, from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 20, 2026, from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved February 20, 2026, from [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. (2021, March 29). Retrieved February 20, 2026, from [Link]
-
1H NMR Spectrum Prediction and Analysis - Atlas: School AI Assistant. (n.d.). Retrieved February 20, 2026, from [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Retrieved February 20, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 20, 2026, from [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. (n.d.). Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 20, 2026, from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 20, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Iodobenzoyl chloride. Retrieved February 20, 2026, from [Link]
-
(PDF) Chemoselective N-acylation of indoles using thioesters as acyl source. (2022, January 10). Retrieved February 20, 2026, from [Link]
-
Iodine Catalyzed, an Ecofriendly Synthesis of 3-((1H-indol-3-yl) (phenyl)methyl)-4-hydroxy-2H-chromen-2-one's. (2025, July 29). Retrieved February 20, 2026, from [Link]
-
Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature - Supporting Information. (n.d.). Retrieved February 20, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 20, 2026, from [Link]
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. (2025, April 15). Retrieved February 20, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PMC - NIH. (2022, January 10). Retrieved February 20, 2026, from [Link]
-
Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (2016, November 21). Retrieved February 20, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals. (2022, January 10). Retrieved February 20, 2026, from [Link]
-
What is the difference between acetylation and acylation? - Quora. (2016, April 25). Retrieved February 20, 2026, from [Link]
-
Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. (2024, May 7). Retrieved February 20, 2026, from [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024, April 5). Retrieved February 20, 2026, from [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 9. 2-IODOBENZOYL CHLORIDE(609-67-6) 1H NMR [m.chemicalbook.com]
- 10. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Crystallization of 1H-indol-3-yl-(2-iodophenyl)methanone
Welcome to the technical support center for the crystallization of 1H-indol-3-yl-(2-iodophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this indole derivative. As a molecule with significant potential in medicinal chemistry, achieving high purity and a well-defined crystalline form is paramount for subsequent research and development.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established crystallographic principles and field-proven techniques.
Understanding the Molecule: Key Properties
Before attempting crystallization, understanding the physicochemical properties of 1H-indol-3-yl-(2-iodophenyl)methanone is crucial for rational solvent selection and method design. The structure combines a hydrogen-bond-donating indole moiety, a polar ketone linker, and a large, hydrophobic iodophenyl group. This amphiphilic nature can present unique crystallization challenges.
| Property | Estimated Value / Characteristic | Significance for Crystallization |
| Molecular Formula | C₁₅H₁₀INO | Used for calculating molarity and yield.[1] |
| Molecular Weight | 347.15 g/mol | Affects dissolution rates and mass-based calculations. |
| Polarity (LogP) | Moderately High (Est. 3.5-4.5) | Suggests solubility in moderately polar to non-polar organic solvents. Similar indole ketones have LogP values in this range.[2][3] |
| H-Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | The presence of hydrogen bonding is a key factor in crystal lattice formation and can be exploited by using protic or aprotic solvents.[4][5][6] |
| Dominant Intermolecular Forces | Hydrogen Bonding, π-π Stacking, Dipole-Dipole | These interactions will govern the crystal packing. Solvents that can interact with these forces will be better solubilizers.[4] |
| Physical Form | Expected to be a crystalline solid | The goal is to isolate this form free from amorphous material and impurities.[7] |
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound fails to dissolve adequately in any single solvent I've tried. What should I do?
This is a common issue for molecules with mixed polarity. The solution often lies in using a binary solvent system, also known as a co-solvent system. The principle is to use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[8][9]
Causality: The "good" solvent ensures complete dissolution at an elevated temperature, while the "poor" solvent is added to reduce the overall solubility of the compound in the mixture, thereby inducing crystallization upon cooling. The two solvents must be miscible.[9][10]
Recommended Protocol: Two-Solvent Recrystallization
-
Select Solvents: Choose a miscible solvent pair. A common and effective pair for indole derivatives is Methanol (good solvent) and Water (anti-solvent).[11] Other options include Ethyl Acetate/Hexane or Dichloromethane/Hexane.
-
Dissolution: Dissolve your crude 1H-indol-3-yl-(2-iodophenyl)methanone in the minimum amount of the hot "good" solvent (e.g., methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy). This indicates you have reached the point of saturation.
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[10][12]
Q2: The compound dissolves, but even after cooling and extended time, no crystals form. The solution appears supersaturated.
Supersaturation occurs when a solution holds more dissolved solute than it theoretically should at a given temperature. This is a kinetic barrier to crystallization, as the initial formation of a crystal nucleus is an energetically demanding step.[13]
Causality: The energy barrier for nucleation has not been overcome. This can be due to an overly clean solution (no nucleation sites), excessively slow cooling in some cases, or the inherent properties of the molecule.
Troubleshooting Strategies:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal growth.[13][14]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the supersaturated solution. This bypasses the nucleation step entirely, providing a perfect template for further crystallization.[8][14]
-
Reduce Solvent Volume: You may have used too much solvent.[13][15] Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound, then attempt to cool it again.
-
Drastic Cooling: While slow cooling is generally preferred, sometimes a "cold shock" can promote nucleation. Place the flask in a dry ice/acetone bath for a short period. Be aware this can sometimes lead to the formation of smaller, less pure crystals.
Q3: Instead of forming crystals, my compound separates as an oily liquid. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solubility of the compound is so high that it comes out of solution as a liquid phase instead of a solid lattice.[13] This is detrimental because the oil is essentially a liquid form of your impure compound, and it rarely crystallizes well.
Causality:
-
The boiling point of the chosen solvent is higher than the melting point of your compound.
-
The solution is too concentrated, or it is cooled too rapidly.
-
High levels of impurities can depress the melting point of the mixture, encouraging oil formation.
Troubleshooting Strategies:
-
Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a large beaker of hot water can slow the cooling process significantly.[13]
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the redissolved solution and attempt the slow cooling process again.[15]
-
Change Solvents: Select a solvent with a lower boiling point.[8] For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C).
-
Lower the Saturation Temperature: Add the anti-solvent at a lower temperature (e.g., room temperature instead of boiling) to reduce the likelihood of the compound separating above its melting point.
Q4: My crystals formed almost instantly as a fine powder. How can I get larger, higher-quality crystals?
Rapid crystallization is undesirable because impurities present in the solution can become trapped (occluded) within the rapidly forming crystal lattice, which defeats the purpose of purification.[15]
Causality: The solution was likely too supersaturated when crystallization began, leading to a massive and uncontrolled nucleation event. This is often caused by cooling the solution too quickly or using the absolute minimum amount of solvent.
Troubleshooting Strategies:
-
Slow Down the Cooling Process: This is the most critical factor for growing large, well-formed crystals. After dissolving your compound in hot solvent, cover the flask and place it in an insulated container (like a Dewar flask or a beaker wrapped in towels) to ensure it cools over several hours.
-
Use Slightly More Solvent: Redissolve the powder in the same solvent, but add an extra 5-10% volume of solvent. This will lower the saturation temperature, meaning the solution needs to cool more before crystallization begins, which encourages slower, more controlled growth.[15]
Caption: Troubleshooting workflow for common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of 1H-indol-3-yl-(2-iodophenyl)methanone?
A good crystallization solvent should dissolve the compound when hot but not when cold.[12] Given the molecule's structure, a good screening panel would include solvents of varying polarity:
-
Alcohols (Protic, Polar): Isopropanol, Ethanol, Methanol. These can form hydrogen bonds with the indole N-H and ketone C=O.
-
Esters (Aprotic, Polar): Ethyl acetate. A versatile solvent for many organic compounds.[16]
-
Ketones (Aprotic, Polar): Acetone. Note its high volatility and low boiling point.[16]
-
Aromatics (Aprotic, Non-polar): Toluene. Its aromatic nature can interact favorably with the phenyl and indole rings.
-
Ethers (Aprotic, Moderately Non-polar): 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether.
-
Alkanes (Aprotic, Non-polar): Heptane, Hexane. These will likely be poor solvents and are best used as anti-solvents.
Screening Protocol:
-
Place ~10-20 mg of your compound into several small test tubes.
-
Add a solvent dropwise at room temperature. If it dissolves easily, it's likely too good a solvent for single-solvent crystallization but may be a good "soluble solvent" for a two-solvent system.
-
If it doesn't dissolve at room temperature, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a promising candidate for single-solvent recrystallization.
Q2: My crude material is off-color (e.g., yellow or brown). Can I remove the color during crystallization?
Yes. Colored impurities are often large, polar, conjugated molecules that can be removed using activated charcoal.[8]
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Remove the flask from the heat and allow it to cool slightly (to prevent flash boiling).
-
Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[8]
-
Bring the mixture back to a boil for a few minutes while swirling.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Proceed with the crystallization by slow cooling as usual.
Q3: How pure does my starting material need to be?
Crystallization is a purification technique, but it works best on material that is already reasonably pure (e.g., >85-90%). If your crude material is very impure or contains impurities with similar solubility profiles to your product, crystallization may be inefficient or fail entirely.[17] In such cases, it is highly recommended to first purify the crude product by column chromatography to remove the bulk of the impurities before proceeding with crystallization for final polishing.[11]
Q4: What is the best method for obtaining high-quality crystals for X-ray diffraction analysis?
For single-crystal X-ray diffraction, you need very high-quality, single crystals, which are often difficult to obtain by standard cooling methods. Vapor diffusion is a superior technique for this purpose as it is a much slower process.
Protocol: Vapor Diffusion
-
Dissolve your compound (~5-10 mg) in a small amount (0.5 mL) of a "good" solvent (e.g., acetone, ethyl acetate) in a small, open vial.
-
Place this inner vial inside a larger, sealable jar or beaker that contains a layer (~2-3 mL) of a volatile "poor" solvent (anti-solvent, e.g., hexane, pentane).[18]
-
Seal the larger container and leave it undisturbed.
-
Over several hours or days, the vapor from the anti-solvent will slowly diffuse into the solution in the inner vial. This gradually reduces the solubility of your compound, promoting the slow and ordered growth of high-quality crystals.[18]
Caption: Diagram of a vapor diffusion crystallization setup.
References
-
Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. Crystal Growth & Design. Available at: [Link]
-
PubChem. (2025). 1-(5-Chloropentyl)-1H-indol-3-yl-(2-iodophenyl)methanone. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
- Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
ResearchGate. (2020). Two orientations of indole molecules in the crystal structure. Available at: [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
University of California, Irvine. (n.d.). Exp 2 - Crystallization. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
-
CCDC. (n.d.). Guide for crystallization. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
-
University of Victoria. (n.d.). Recrystallization. Available at: [Link]
-
University of Sydney. (n.d.). RECRYSTALLISATION. Available at: [Link]
-
EMCDDA. (n.d.). Substance Details AM-2233. Available at: [Link]
-
PubChem. (2025). 1-(1H-Indol-3-yl)-2-phenylethanone. National Center for Biotechnology Information. Available at: [Link]
-
IJARSCT. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone. CompTox Chemicals Dashboard. Available at: [Link]
-
Chakkaravarthi, G., et al. (2008). (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (2016). Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Available at: [Link]
Sources
- 1. 1H-Indol-3-yl(2-iodophenyl)-Methanone | 53904-15-7 [chemicalbook.com]
- 2. 1-(1H-Indol-3-yl)-2-phenylethanone | C16H13NO | CID 266609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. athabascau.ca [athabascau.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 18. unifr.ch [unifr.ch]
"1H-indol-3-yl-(2-iodophenyl)methanone" quality control and purity assessment
Quality Control, Purity Assessment & Troubleshooting Guide[1]
Status: Active Product Category: Synthetic Intermediates / Reference Standards Chemical Formula: C₁₅H₁₀INO Molecular Weight: 347.15 g/mol [1]
Introduction: The Technical Context
Welcome to the technical support hub for 1H-indol-3-yl-(2-iodophenyl)methanone . This compound is a critical intermediate scaffold, primarily utilized in the synthesis of aminoalkylindole cannabinoids (such as AM-694).[2]
Why this molecule presents challenges:
-
Regioisomerism: The position of the iodine atom (ortho-substitution) is sterically significant and chemically distinct from meta- or para-isomers, yet they often co-elute in standard LC methods.[3]
-
Photolability: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV light, leading to radical degradation products.[1][2]
-
Indole Instability: The unsubstituted nitrogen (N-H) on the indole ring makes the compound prone to oxidation if stored improperly.[1][2]
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Issue: "I see a split peak or 'shoulder' on my chromatogram."
Diagnosis: This is frequently caused by atropisomerism or regioisomeric impurities .[1][2]
-
Atropisomerism: The bulky iodine atom at the 2-position of the phenyl ring creates steric hindrance with the indole core.[3][1] At low temperatures or specific pH levels, rotation around the carbonyl bond is restricted, potentially resolving into two rotamer peaks.[1][2]
-
Regioisomers: If your starting material (2-iodobenzoyl chloride) contained traces of 3-iodo or 4-iodo isomers, these will appear as closely eluting impurities.[3]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 (e.g., Kinetex or Zorbax), 3.5 µm or smaller.[3] | High surface area required for hydrophobic resolution.[1][2] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acid is critical. The indole N-H is weakly acidic; without pH control, peak tailing occurs, masking impurities.[1][2] |
| Temperature | Set column oven to 40°C . | Elevated temperature increases the rate of rotamer interconversion, often merging split peaks caused by atropisomerism into a single sharp peak.[1][2] |
| Gradient | 50% B to 95% B over 15 mins. | A shallow gradient at high organic content is necessary to separate the lipophilic iodine isomers.[1][2] |
Issue: "Ghost peaks appear in blank injections after running this sample."
Diagnosis: Carryover. The iodine atom significantly increases lipophilicity (LogP > 4), causing the compound to adsorb to the PTFE seals or the injector needle of your HPLC system.[1][2]
Solution:
-
Needle Wash: Switch to a strong wash solvent: Acetonitrile:Isopropanol:Water (40:40:[2][4]20) + 0.1% Formic Acid .[1][2]
-
Run Protocol: Insert a "Sawtooth" gradient wash (0% to 100% B rapidly, 3x cycles) between samples.[1][2]
Module 2: Spectroscopic Verification (NMR & MS)
Issue: "How do I distinguish the 2-iodo isomer from the 3-iodo or 4-iodo isomers?"
Diagnosis:
Mass Spectrometry (MS) alone is insufficient because all isomers share the same parent ion (
The "Ortho-Effect" Check: In the 2-iodo isomer, the iodine atom exerts a specific shielding/deshielding effect on the adjacent protons and carbon atoms.[3][1]
1H NMR Validation Steps (DMSO-d₆):
-
Indole H-2 Singlet: Look for the sharp singlet of the indole C2-H around 8.0–8.3 ppm .[3] This is deshielded by the adjacent carbonyl.[1][2]
-
Aromatic Pattern:
-
2-iodo (Target): You should see a complex ABCD pattern for the phenyl ring.[3] The proton adjacent to the iodine (H-3 on the phenyl ring) will appear as a doublet around 7.9–8.0 ppm .[3][1]
-
4-iodo (Impurity): Shows a symmetric AA'BB' pattern (if para).[3]
-
3-iodo (Impurity): Shows a distinct singlet-like peak for the proton between the iodine and the carbonyl.[3]
-
Issue: "Mass Spec shows a dominant peak at m/z 222, not 348."
Diagnosis: In-Source Fragmentation. The C-I bond is weak.[3] Under high declustering potential (DP) or high source temperatures in ESI-MS, the iodine is lost.[2]
Solution: Lower the Fragmentor Voltage or Source Temperature (e.g., < 350°C).[1][2] Verify the molecular ion using a softer ionization technique like APCI if ESI remains problematic.
Module 3: Stability & Handling
Issue: "The powder has turned from off-white to yellow/brown."
Diagnosis:
Photolytic Degradation. Aryl iodides are photosensitive.[1][2] Exposure to ambient light causes homolytic cleavage of the C-I bond, releasing iodine radicals (
Recovery Protocol:
-
Do NOT use for quantitative standards if significantly discolored.[1][2]
-
Recrystallization (for bulk recovery):
Prevention:
-
Storage: Amber glass vials, strictly under -20°C.
-
Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidation of the indole nitrogen.[1][2]
Visualizing the QC Workflow
The following diagram illustrates the decision matrix for assessing the quality of 1H-indol-3-yl-(2-iodophenyl)methanone.
Caption: Analytical decision matrix for validating the identity and purity of 2-iodobenzoyl indole intermediates.
Visualizing the Degradation Pathway
Understanding why the compound degrades helps in troubleshooting storage issues.[1][2]
Caption: Photolytic degradation pathway showing the release of Iodine (causing discoloration) and de-iodination.[2]
References
- Context: Provides analytical data and handling instructions for the AM-694 class of cannabinoids, relevant to the intermedi
-
Forensic Science International. (2012). Identification of synthetic cannabinoids in herbal incense products. Retrieved from [Link][2]
- Context: Discusses the mass spectral fragmentation patterns of benzoylindoles, specifically the loss of iodine and the benzoyl moiety.
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
- Context: Authoritative guide on HPLC and GC-MS conditions for indole-based synthetic cannabinoids.
-
PubChem. (n.d.).[1][2] 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole (AM-694).[3] Retrieved from [Link][2]
Disclaimer: This guide is for research and quality control purposes only. The compound discussed is a chemical intermediate.[1][2][5] Users must comply with all local, state, and federal regulations regarding the handling of potential drug precursors.[1][2][4]
Sources
Technical Support Center: Navigating the Complexities of Synthetic Cannabinoid Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for laboratory work involving synthetic cannabinoids. This resource, designed by application scientists with extensive field experience, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges encountered during experimental procedures. Our goal is to equip you with the knowledge to anticipate and overcome common pitfalls, ensuring the integrity and success of your research.
Section 1: Solubility and Formulation Challenges
Synthetic cannabinoids are notoriously lipophilic, presenting significant hurdles for dissolution in aqueous buffers required for in vitro and in vivo studies. Improper solubilization can lead to inaccurate concentration assessments, compound precipitation, and unreliable experimental outcomes.
Frequently Asked Questions (FAQs)
Question: My synthetic cannabinoid won't dissolve in my aqueous assay buffer. What are my options?
Answer: Direct dissolution in aqueous buffers is often impossible due to the hydrophobic nature of most synthetic cannabinoids.[1][2][3] The recommended approach is to first create a concentrated stock solution in an organic solvent and then dilute it into your final aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
Critical Step: When diluting the stock solution, it is crucial to add it to the aqueous buffer with vigorous vortexing or stirring to prevent immediate precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%) to avoid off-target effects on cells or protein targets.
Question: Even with an organic solvent stock, my compound precipitates over time in the final assay medium. How can I improve its stability in solution?
Answer: This is a common issue. Several strategies can enhance the solubility and stability of synthetic cannabinoids in aqueous solutions:
-
Use of a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be included in the final assay buffer at low concentrations (e.g., 0.01-0.1%) to aid in micelle formation and keep the compound in solution.
-
Formulation with Bovine Serum Albumin (BSA): For cell-based assays, BSA can act as a carrier protein, improving the solubility and delivery of lipophilic compounds.[2] A final concentration of 0.1% BSA is a good starting point.
-
Sonication: After dilution, briefly sonicating the solution can help to break up aggregates and improve dispersion.
Workflow for Preparing a Solubilized Synthetic Cannabinoid Working Solution:
Caption: Workflow for solubilizing synthetic cannabinoids.
Section 2: Stability and Storage Pitfalls
The chemical stability of synthetic cannabinoids can be compromised by improper storage conditions, leading to degradation and the formation of artifacts. This can significantly impact the accuracy of quantification and the interpretation of experimental results.
Troubleshooting Guide: Compound Degradation
| Symptom | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Thermal degradation in the GC inlet.[4] | Use a lower injection port temperature. Consider derivatization for thermally labile compounds.[5][6] LC-MS/MS is often a better alternative to avoid thermal degradation. |
| Loss of parent compound over time in stored samples | Storage at inappropriate temperatures (room temperature or 4°C).[7][8][9] | Store all biological samples and stock solutions at -20°C or lower for long-term stability.[7][8][10] |
| Variability between replicate samples | Adsorption to plastic storage tubes.[11] | Use glass or low-adhesion polypropylene tubes for storing solutions, especially for lipophilic compounds.[11] |
| Formation of JWH-018 from AM-2201 | Combustion or high-temperature degradation.[12][13] | Be aware that smoking or heating AM-2201 can lead to the formation of JWH-018 and JWH-022 as byproducts.[12][13] This is a critical consideration in forensic analysis. |
Storage Temperature Stability of Synthetic Cannabinoids in Whole Blood:
| Compound | Room Temperature (22°C) | Refrigerated (4°C) | Frozen (-20°C) |
| XLR-11 | Significant degradation within 3 weeks.[7][8] | Significant degradation within 3 weeks.[7][8] | Stable for at least 12 weeks.[7][8] |
| UR-144 | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] |
| AB-Pinaca | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] |
| AB-Fubinaca | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] | Stable for at least 12 weeks.[7][8] |
Section 3: Analytical and Bioanalytical Issues
The vast number of synthetic cannabinoid analogues and their rapid metabolism present significant challenges for their detection and quantification in various matrices.
Frequently Asked Questions (FAQs)
Question: Why can't I detect the parent synthetic cannabinoid in urine samples?
Answer: Most synthetic cannabinoids are extensively metabolized in the body, and the parent compound is often not present or is at very low concentrations in urine.[14][15] It is crucial to target the major metabolites for accurate detection of consumption.[14] For example, key metabolites of JWH-018 include N-(4-hydroxypentyl) and N-pentanoic acid derivatives.[14]
Question: My mass spectrometry data shows co-eluting peaks and ambiguous fragmentation patterns. How can I improve my analysis?
Answer: This is a common problem due to the structural similarity of many synthetic cannabinoids.[5][6]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Increase the run time of your GC or LC method to improve the separation of isomers.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can help to differentiate between compounds with the same nominal mass.[16]
-
Tandem Mass Spectrometry (MS/MS): Using MS/MS techniques like Multiple Reaction Monitoring (MRM) can significantly increase selectivity and reduce matrix interference.[6]
-
Consider Deconvolution Software: For complex chromatograms, deconvolution software can help to separate the mass spectra of co-eluting compounds.[5]
Section 4: In Vitro and In Vivo Assay Pitfalls
The high potency and efficacy of many synthetic cannabinoids compared to Δ⁹-THC can lead to unexpected results in biological assays.
Troubleshooting Guide: Receptor Binding and Functional Assays
Problem: In my CB1 receptor functional assay, the synthetic cannabinoid I'm testing shows much higher potency and efficacy than Δ⁹-THC, leading to a narrow dynamic range.
Explanation: Many synthetic cannabinoids are full agonists at the CB1 receptor, whereas Δ⁹-THC is a partial agonist.[17][18][19] This means they can elicit a much stronger response, potentially saturating the signaling pathway at low concentrations.
Solutions:
-
Expand Your Concentration-Response Curve: Test a wider range of concentrations, including much lower ones, to accurately determine the EC₅₀.
-
Use a Less Sensitive Assay Readout: If possible, switch to an assay readout that is less prone to saturation.
-
Receptor Depletion Studies: To better quantify efficacy, consider using techniques like receptor depletion with an irreversible antagonist to create a receptor reserve.[18]
Signaling Pathway of Cannabinoid Receptors:
Caption: Cannabinoid receptor signaling pathway.
Section 5: Safety and Handling
Synthetic cannabinoids are potent psychoactive substances and should be handled with extreme caution in a laboratory setting.
Mandatory Safety Precautions
-
Engineering Controls: Always handle solid forms and concentrated solutions of synthetic cannabinoids in a certified chemical fume hood to prevent inhalation of powders or aerosols.[20][21][22][23]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a common choice).[20][21][22][24] For handling larger quantities of powder, consider double-gloving and respiratory protection.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.[20]
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, and if you are trained to do so, clean it up following your institution's procedures for hazardous chemical spills.[20]
-
Know the Risks: Be aware that many synthetic cannabinoids have unknown toxicological profiles.[19][25] Treat all new compounds as potentially hazardous.
References
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). Google Scholar.
-
Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. Retrieved from [Link]
-
De Luca, E., Di Trana, A., Panico, A., Tittarelli, R., Carlier, J., & Huestis, M. A. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. International Journal of Molecular Sciences, 23(17), 9726. Retrieved from [Link]
-
Filimon, M. N., Damean, C., & Vlase, L. (2020). Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. Pharmaceutics, 12(1), 53. Retrieved from [Link]
-
Andresen-Streich, D., et al. (2013). Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers at different temperatures. Drug Testing and Analysis, 5(8), 664-670. Retrieved from [Link]
-
(n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. Retrieved from [Link]
-
Thomas, A. (2023). Overcoming the Poor Solubility of Cannabinoids. Pharmaceutical Technology, 47(6). Retrieved from [Link]
-
Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 398-405. Retrieved from [Link]
-
(n.d.). Synthetic Cannabinoids: the Analytical Challenges. Agilent. Retrieved from [Link]
-
Fort, C. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Retrieved from [Link]
-
Burgess, H. (2020). How to Detect Synthetic Cannabinoids in Hair. News-Medical.net. Retrieved from [Link]
-
Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 89. Retrieved from [Link]
-
S. J. Spencer, et al. (2023). Instant Detection of Synthetic Cannabinoids on Physical Matrices, Implemented on a Low-Cost, Ultraportable Device. Analytical Chemistry, 95(36), 13531-13539. Retrieved from [Link]
-
Thomas, A. (2020). Improving Solubility of Cannabinoids. Pharmaceutical Technology, 44(2), 26-29. Retrieved from [Link]
-
(2019). Ways to Address the Challenges of Synthetic Drugs. Averhealth. Retrieved from [Link]
-
Wójcik, M., et al. (2023). Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In The ASAM Principles of Addiction Medicine (pp. 1-13). Retrieved from [Link]
-
(n.d.). Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine "Spice" Lab. Centers for Disease Control and Prevention. Retrieved from [Link]
-
(2018). Synthetic Cannabinoids (Spice): An Overview for Healthcare Providers. Centers for Disease Control and Prevention. Retrieved from [Link]
-
C. E. Ujváry, et al. (2016). Metabolism and toxicological analysis of synthetic cannabinoids in biological fluids and tissues. Forensic Science Review, 28(2), 103-169. Retrieved from [Link]
-
(n.d.). JWH-018 and JWH-022 as Combustion Products of AM2201. Drug Enforcement Administration. Retrieved from [Link]
-
(2025). Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. Retrieved from [Link]
-
Noonan, P., et al. (2014). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. Retrieved from [Link]
-
(n.d.). Cannabis Extraction Safety: Safety Tips for Lab Facilities. Luna Technologies. Retrieved from [Link]
-
(2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Retrieved from [Link]
-
Cannaert, A., et al. (2020). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 177(18), 4232-4243. Retrieved from [Link]
-
(n.d.). Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. Agilent. Retrieved from [Link]
-
(n.d.). Synthetic Cannabinoids are Recurring Chemical Threats. RTI International. Retrieved from [Link]
-
(2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. Retrieved from [Link]
-
(2017). So-called 'synthetic marijuana' linked to serious health problems. EurekAlert!. Retrieved from [Link]
-
Winstock, A. R., & Barratt, M. J. (2013). Spice and all things nasty: the challenge of synthetic cannabinoids. Addiction, 108(9), 1529-1531. Retrieved from [Link]
-
(2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Toxicology and Environmental Health, Part A, 78(18), 1164-1172. Retrieved from [Link]
-
(2022). Analyzing Cannabinoids Using Mass Spectrometry. AZoOptics. Retrieved from [Link]
-
Jang, M., et al. (2014). Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse. Journal of Chromatography B, 951-952, 122-129. Retrieved from [Link]
-
Adams, A. J., Banister, S. D., Irizarry, L., Trecki, J., Schwartz, M., & Gerona, R. (2017). Review of the many faces of synthetic cannabinoid toxicities. Journal of Medical Toxicology, 13(4), 339-346. Retrieved from [Link]
-
Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. ResearchGate. Retrieved from [Link]
-
(2022). New Machine Learning-Based Test Could Improve Detection of Synthetic Cannabinoids. American Association for Clinical Chemistry. Retrieved from [Link]
-
Karinen, R., et al. (2015). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Journal of Analytical Toxicology, 39(8), 626-633. Retrieved from [Link]
-
(2025). Deep learning uncovers why synthetic cannabinoids cause harmful effects. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(3), 416. Retrieved from [Link]
-
Al-Ghorabi, A. H., & Al-Qirim, T. M. (2021). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 46(1), 1-9. Retrieved from [Link]
-
Kneisel, S., et al. (2012). Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism. Journal of Forensic Sciences, 57(5), 1255-1262. Retrieved from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. shareok.org [shareok.org]
- 10. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 11. Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dea.gov [dea.gov]
- 13. Characteristics of the designer drug and synthetic cannabinoid receptor agonist AM-2201 regarding its chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of the many faces of synthetic cannabinoid toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cdc.gov [cdc.gov]
- 22. gz-supplies.com [gz-supplies.com]
- 23. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 24. lunatechequipment.com [lunatechequipment.com]
- 25. So-called 'synthetic marijuana' linked to serious health problems | EurekAlert! [eurekalert.org]
Validation & Comparative
Comparing the biological activity of different indole derivatives
Focus: Oncology (Tubulin/Apoptosis) and Inflammation (COX Inhibition) Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Indole Scaffold in Modern Therapeutics
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 4,000 known natural products and roughly 40% of all synthetic drugs currently in clinical trials. Its electron-rich nitrogen heterocycle allows for diverse non-covalent interactions—pi-pi stacking, hydrogen bonding, and cation-pi interactions—making it an ideal ligand for protein targets ranging from tubulin to cyclooxygenases (COX).
This guide provides a technical comparison of three distinct classes of indole derivatives:
-
Tubulin-Targeting Agents: Vinca alkaloids vs. synthetic indole-chalcones.
-
COX Inhibitors: Non-selective Indomethacin vs. novel COX-2 selective analogs.
-
Chemopreventive Agents: Indole-3-Carbinol (I3C) vs. its stable metabolite 3,3'-Diindolylmethane (DIM).[1]
Comparative Analysis: Anticancer Activity (Tubulin Targeting)[2]
Microtubule dynamics are a primary target for antimitotic drugs. Indole derivatives can act as microtubule destabilizers (inhibiting polymerization) or stabilizers (inhibiting depolymerization).
Product Comparison: Vinca Alkaloids vs. Synthetic Indole-Chalcones
-
Vinca Alkaloids (e.g., Vinblastine): Complex natural products that bind to the "vinca domain" at the interface of two tubulin heterodimers. High potency but often associated with neurotoxicity and resistance (P-gp efflux).
-
Synthetic Indole-Chalcones: Hybrid molecules combining the indole scaffold with a chalcone linker. These often target the "colchicine binding site," offering a simpler synthetic route and potential to bypass P-gp mediated resistance.
Data Summary: Tubulin Polymerization Inhibition
Table 1: Comparative potency of standard vs. synthetic indole derivatives.
| Compound Class | Specific Agent | Target Site | IC50 (Cell Growth - HeLa) | IC50 (Tubulin Polymerization) | Mechanism |
| Natural Alkaloid | Vinblastine | Vinca Domain | 0.6 - 1.2 nM | 0.6 µM | Destabilizer |
| Taxane (Control) | Paclitaxel | Taxane Site | 2.5 - 5.0 nM | 0.49 µM (EC50) | Stabilizer |
| Synthetic Hybrid | Indole-Chalcone 5a | Colchicine Site | 15 - 30 nM | 2.1 µM | Destabilizer |
| Aryl-Indole | Combretastatin A-4 | Colchicine Site | 3.0 nM | 1.2 µM | Destabilizer |
Mechanistic Visualization
The following diagram illustrates the distinct binding sites and consequences of these derivatives on microtubule dynamics.
Caption: Figure 1. Mechanism of action for indole-based antimitotic agents. Vinblastine and Indole-Chalcones prevent polymerization, while Paclitaxel prevents depolymerization, both leading to apoptotic cell death.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: To determine the IC50 of an indole derivative on tubulin assembly kinetics. This protocol uses a fluorescent reporter (DAPI or specialized fluorophore) that increases emission upon binding to the microtubule polymer, offering higher sensitivity than turbidimetric (absorbance) methods.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP Stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Fluorescent Reporter (e.g., DAPI or proprietary kit reagent).
Workflow:
-
Preparation (4°C): Resuspend lyophilized tubulin in ice-cold Tubulin Buffer to 10 mg/mL. Dilute to 2 mg/mL working concentration containing 1 mM GTP and Fluorescent Reporter. Keep strictly on ice.
-
Compound Plating: Add 5 µL of test compound (10X concentration in 10% DMSO) to a pre-warmed (37°C) 96-well black, flat-bottom half-area plate.
-
Initiation: Rapidly dispense 45 µL of the cold Tubulin/GTP mix into the wells.
-
Measurement (Kinetic): Immediately transfer to a fluorescence plate reader pre-heated to 37°C.
-
Excitation: 360 nm
-
Emission: 420 - 450 nm
-
Settings: Read every 60 seconds for 60 minutes.
-
-
Analysis: Plot RFU vs. Time. The Vmax (slope of the growth phase) or the Final RFU (steady state) is used to calculate % inhibition relative to vehicle.
Comparative Analysis: Anti-inflammatory Activity (COX Inhibition)[6][7][8]
Indomethacin is a classic indole-acetic acid NSAID. While potent, its lack of selectivity (inhibiting both COX-1 and COX-2) leads to gastrointestinal toxicity. Novel indole derivatives modify the N-1 or C-2 positions to target the larger hydrophobic pocket of COX-2, improving the safety profile.
Product Comparison: Indomethacin vs. Selective Indole Derivatives
-
Indomethacin: High affinity for COX-1 (constitutive, gut-protective) and COX-2 (inducible, inflammatory).[5]
-
Compound 10e (Synthetic Analog): A 2-phenyl-3-methylindole derivative with a sulfonyl group. The sulfonyl moiety exploits the secondary pocket in COX-2 (Val523) which is inaccessible in COX-1 (due to Isoleucine523).
Data Summary: COX Isoform Selectivity
Table 2: Selectivity profiles of Indomethacin vs. Novel Analog 10e.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Clinical Implication |
| Indomethacin | 0.63 | 11.63 | 0.05 (COX-1 selective) | High GI Toxicity Risk |
| Celecoxib (Ref) | 15.0 | 0.04 | 375 (COX-2 selective) | CV Risk / Low GI Risk |
| Compound 10e | > 100 | 1.65 | > 60 (COX-2 selective) | Improved GI Safety Profile |
| Indolizine 5a | > 50 | 5.84 | > 8 (Moderate selectivity) | Balanced Profile |
Mechanistic Visualization
Caption: Figure 2. Differential inhibition of Cyclooxygenase isoforms.[6][7] Indomethacin blocks both pathways, causing side effects. Selective indole derivatives target only the inflammatory COX-2 pathway.
Experimental Protocol: Fluorometric COX-2 Screening
Objective: To quantify the inhibitory capacity of indole derivatives against human recombinant COX-2 using the peroxidase activity of the enzyme (Amplex Red conversion).
Reagents:
-
Amplex Red (Fluorogenic probe, 10-acetyl-3,7-dihydroxyphenoxazine).
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0).
Workflow:
-
Enzyme Prep: Dilute COX-2 enzyme in Reaction Buffer. Add to 96-well black plate (50 µL/well).
-
Inhibitor Incubation: Add 10 µL of test indole derivative (dissolved in DMSO). Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Note: Include "No Enzyme" (background) and "No Inhibitor" (100% activity) controls.
-
-
Reaction Mix: Prepare a master mix containing Arachidonic Acid (final 100 µM) and Amplex Red (final 50 µM).
-
Start: Add 40 µL of Reaction Mix to each well.
-
Detection: Measure fluorescence immediately in kinetic mode.
-
Calculation: Calculate the slope (RFU/min) for the linear portion of the curve.
-
% Inhibition = [(Slope_NoInhibitor - Slope_Sample) / Slope_NoInhibitor] × 100.
-
Chemoprevention: Indole-3-Carbinol (I3C) vs. DIM[1]
Indole-3-carbinol (I3C) is a phytochemical found in cruciferous vegetables.[12] However, I3C itself is chemically unstable in the acidic environment of the stomach, where it rapidly condenses into 3,3'-Diindolylmethane (DIM).
Comparative Stability and Efficacy
-
I3C: Acts as a prodrug. Requires acid condensation to become active. Poor bioavailability in its native form.
-
DIM: The stable, bioactive condensation product. It is the molecule responsible for the majority of observed in vivo anticancer effects, including estrogen metabolism modulation and Akt pathway inhibition.
Mechanistic Visualization: The Apoptosis Pathway
DIM promotes apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
Caption: Figure 3. Metabolic conversion of I3C to DIM and downstream induction of mitochondrial apoptosis via the Bax/Bcl-2 rheostat.
References
-
Aggarwal, B. B., & Ichikawa, H. (2005). Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle. Link
-
Safe, S., et al. (2008). Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs. Cancer Letters. Link
- Kaur, K., et al. (2014). Recent advances in the synthesis and biological activity of indole derivatives. Journal of Chemical and Pharmaceutical Research.
-
Cytoskeleton Inc. Tubulin Polymerization Assay Protocol (Fluorescence). Link
-
Abcam. COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Link
-
El-Sayed, M. T., et al. (2015). Indoles as anticancer agents.[13] Advances in Modern Oncology Research.
-
Lucas, S., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Link
Sources
- 1. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
Technical Validation of AM-694 (1H-indol-3-yl-(2-iodophenyl)methanone) as a Selective CB1 Agonist
Executive Summary
Product Identity: AM-694 (1-(5-fluoropentyl)-1H-indol-3-yl-(2-iodophenyl)methanone)
Classification: High-Affinity Synthetic Cannabinoid Receptor Agonist
Primary Validation: Confirmed as a CB1-preferring agonist with sub-nanomolar affinity (
This guide validates the pharmacological profile of AM-694, distinguishing it from non-selective alternatives like JWH-018 and WIN 55,212-2. While the core scaffold "1H-indol-3-yl-(2-iodophenyl)methanone" provides the structural basis, the N-substituted 5-fluoropentyl chain is critical for the extreme potency observed. The presence of the iodine atom at the ortho position of the benzoyl ring facilitates unique halogen bonding interactions within the CB1 receptor pocket, driving its high affinity.
Chemical & Pharmacological Profile
Structural Mechanism
The potency of AM-694 is derived from two key structural features:
-
2-Iodobenzoyl Moiety: The iodine atom provides steric bulk and lipophilicity, but more importantly, it forms a halogen bond with residues in the CB1 receptor binding pocket (likely Transmembrane Helix 3 or 5). This interaction is stronger than the hydrogen bonding seen in non-halogenated analogs.
-
5-Fluoropentyl Tail: The terminal fluorine acts as a bioisostere for a hydroxyl group but prevents metabolic oxidation, extending the half-life while maintaining the optimal chain length for the hydrophobic channel of the receptor.
Selectivity Analysis
Unlike many aminoalkylindoles (e.g., JWH-018) which often exhibit higher affinity for CB2, AM-694 displays a distinct preference for CB1.[1]
Signaling Pathway Visualization The following diagram illustrates the Gi/o-mediated signaling cascade activated by AM-694.
Figure 1: Mechanism of Action.[3] AM-694 binds CB1, activating Gi/o proteins which inhibit Adenylyl Cyclase, reducing cAMP levels and modulating ion channels.
Comparative Performance Analysis
To validate AM-694 as a superior tool for CB1 targeting, we compare its binding affinity (
Table 1: Binding Affinity & Selectivity Profile
Lower
| Compound | Class | Selectivity Ratio (CB2/CB1) | Receptor Preference | ||
| AM-694 | Benzoylindole | 0.08 | 1.44 | 18.0 | Selective CB1 |
| JWH-018 | Naphthoylindole | 9.00 | 2.94 | 0.33 | Non-Selective / CB2 |
| WIN 55,212-2 | Aminoalkylindole | 1.89 | 0.28 | 0.15 | CB2 Preferred |
| CP 55,940 | Non-Classical | 0.58 | 0.69 | 1.20 | Non-Selective |
Interpretation:
-
AM-694 is >100x more potent at CB1 than JWH-018.
-
While WIN 55,212-2 is often used as a reference, it actually prefers CB2. AM-694 is one of the few synthetic agonists with a clear CB1 bias (18-fold), making it a more precise tool for isolating CB1-mediated effects in complex tissue.
Table 2: Functional Potency ([35S]GTPγS Assay)
Validation of efficacy (Emax) and potency (EC50).
| Compound | Efficacy Type | ||
| AM-694 | 52.8 | 63% | Full/Partial Agonist |
| JWH-018 | 102 | 100% | Full Agonist |
| CP 55,940 | 5-10 | 100% | Full Agonist (Reference) |
Note: While AM-694 binds with extreme affinity (0.08 nM), its functional
Experimental Validation Protocols
To independently validate the "Selective CB1 Agonist" claim, the following protocols must be executed. These workflows are designed to be self-validating by including both positive (CP 55,940) and negative (Rimonabant) controls.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine
-
Membrane Preparation:
-
Use CHO cells stably transfected with human CB1 (hCB1) or human CB2 (hCB2).
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g.
-
-
Incubation:
-
Tracer: 0.2 nM [3H]CP 55,940 (Non-selective high-affinity radioligand).
-
Competitor: AM-694 (Concentration range:
to M). -
Non-Specific Binding (NSB): Define using 10 µM WIN 55,212-2.
-
Incubate for 90 minutes at 30°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.[4]
-
Calculate
using non-linear regression. -
Derive
using the Cheng-Prusoff equation: .
-
Protocol B: Functional [35S]GTPγS Binding Assay
Objective: Confirm agonist activity (activation of G-proteins) rather than just binding.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP.
-
Reaction:
-
Incubation: 60 minutes at 30°C.
-
Validation Check:
-
Control: Co-incubate with 1 µM Rimonabant (SR141716A).
-
Result: If AM-694 is a true CB1 agonist, Rimonabant must completely abolish the signal.
-
-
Quantification: Filter and count bound [35S]GTPγS.
Experimental Workflow Diagram The following flowchart outlines the logical steps to validate selectivity.
Figure 2: Validation Workflow. Logical progression from binding affinity calculation to functional verification and antagonist reversal.
References
-
Makriyannis, A., & Deng, H. (2001).[6] Cannabimimetic indole derivatives. World Intellectual Property Organization Patent WO 01/28557.[1] (Source of primary Ki data).
-
Cayman Chemical. (2023).[6] AM694 Product Information & Safety Data Sheet. (Verification of chemical identity and binding constants).
-
Auwärter, V., et al. (2013).[7] Metabolism of synthetic cannabinoids...[8] AM-694 in human urine.[5][7] (Metabolic profile confirmation).
-
Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists. (Review of pharmacological standards).
-
BenchChem. (2025).[4] GTP-gamma-S Based Functional Assays: Technical Support. (Protocol methodology).
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. List of AM cannabinoids - Wikipedia [en.wikipedia.org]
- 3. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. soft-tox.org [soft-tox.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. AM 694 | Semantic Scholar [semanticscholar.org]
- 8. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of "1H-indol-3-yl-(2-iodophenyl)methanone" with other receptors
[1][2][3]
Executive Summary & Compound Identity
AM-694 is a synthetic cannabinoid of the benzoylindole class, distinguished by an iodine substitution at the ortho position of the benzoyl ring. Unlike phytocannabinoids (
Its primary utility in research stems from this extreme affinity (
Chemical Identity[4][5][6]
Primary Pharmacology & Selectivity Profile[10][11]
The "cross-reactivity" of AM-694 is most biologically relevant in its lack of absolute selectivity between CB
Comparative Binding Affinity ( )
The following table contrasts AM-694 with standard reference cannabinoids. Note the sub-nanomolar affinity of AM-694, which is approximately 500-fold higher than that of
| Compound | Class | CB | CB | Selectivity Ratio (CB |
| AM-694 | Benzoylindole | 0.08 nM | 1.44 nM | ~18:1 |
| JWH-018 | Naphthoylindole | 9.00 ± 5.0 nM | 2.94 ± 2.6 nM | ~1:3 (Non-selective) |
| WIN 55,212-2 | Aminoalkylindole | 1.89 nM | 0.28 nM | ~1:7 (CB |
| Phytocannabinoid | 40.70 nM | 36.40 nM | ~1:1 |
Data Source: Aggregated from radioligand binding assays using [
Functional Potency ( )
Binding affinity does not always correlate with functional output. In [
-
(GTP
S): ~52.8 nM -
Efficacy (
): ~63% (relative to full synthetic agonist standards)[8]
Off-Target Cross-Reactivity Analysis
Unlike "dirty" drugs that bind promiscuously to serotonin or dopamine receptors, the cross-reactivity of AM-694 is characterized by functional cross-talk and metabolic interference rather than direct off-target binding.
A. Non-Cannabinoid GPCRs (Serotonin/Dopamine)
Direct binding studies (e.g., PDSP screening) generally show that aminoalkylindoles like AM-694 lack significant affinity (
-
Mechanism: Chronic activation of CB
receptors by potent agonists like AM-694 has been observed to upregulate 5-HT receptor density in the prefrontal cortex. -
Result: This creates a hypersensitive serotonergic state, potentially explaining the hallucinogenic effects observed in vivo, despite the lack of direct 5-HT
binding.
B. TRP Channels (The Phytocannabinoid Distinction)
Researchers must distinguish between phytocannabinoids and synthetic benzoylindoles.
-
Phytocannabinoids (e.g., CBD, CBN): Frequently cross-react with Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1) acting as agonists or antagonists.
-
AM-694: Lacks the phenolic hydroxyl group required for potent TRP interaction. Consequently, it does not display the significant TRP-mediated inflammatory modulation seen with plant-derived cannabinoids.
C. Immunoassay Cross-Reactivity (Forensic)
For drug development professionals involved in toxicology:
-
Standard Screens: AM-694 does not cross-react with standard immunoassay screens for THC (COOH-THC metabolite). The structural divergence is too great for antibody recognition.
-
False Positives: It does not trigger false positives for opiates, amphetamines, or PCP. Detection requires specific LC-MS/MS targeting of its unique metabolites (primarily hydrolytic defluorination products).
Visualizing the Signaling Pathway
AM-694 exerts its effects via G
Caption: AM-694 signaling cascade via CB1 activation, leading to cAMP suppression and MAPK activation.[2][3][1]
Experimental Protocols
To validate the affinity and functional potency of AM-694, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Affinity Validation)
Objective: Determine
-
Membrane Preparation:
-
Harvest CHO cells stably expressing human CB
receptor. -
Homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM MgCl
, 1 mM EDTA, pH 7.4). -
Centrifuge at 20,000 x g for 30 min; resuspend pellet in TME buffer.
-
-
Assay Setup:
-
Total Binding: 50 µg membrane protein + 0.5 nM [
H]CP-55,940. -
Non-Specific Binding (NSB): Add 10 µM unlabeled WIN 55,212-2.
-
Experimental: Add AM-694 in increasing concentrations (
M to M).
-
-
Incubation: Incubate for 90 minutes at 30°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding of the lipophilic ligand).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: [ S]GTP S Functional Assay (Potency Validation)
Objective: Confirm AM-694 acts as a full agonist (activates G-proteins) rather than an antagonist.
-
Preparation: Use CB
-expressing membranes in Assay Buffer (50 mM Tris-HCl, 3 mM MgCl , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4). -
GDP Loading: Pre-incubate membranes with 10 µM GDP for 15 min (critical to reduce basal noise).
-
Stimulation: Add AM-694 (various concentrations) and 0.1 nM [
S]GTP S. -
Incubation: 60 minutes at 30°C.
-
Filtration: Harvest onto GF/B filters.
-
Interpretation: An increase in bound radioactivity indicates agonist activity. Antagonists will show no increase; Inverse Agonists will decrease basal binding.
Workflow Visualization: GTPngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> S Assay[13]
Caption: Step-by-step workflow for the GTPgammaS functional assay to determine AM-694 potency.
References
-
Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. US Patent US7241799B2. Retrieved from
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists. British Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. AM-694 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. List of AM cannabinoids - Wikipedia [en.wikipedia.org]
- 7. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soft-tox.org [soft-tox.org]
- 9. drugz.fr [drugz.fr]
Technical Comparison Guide: In Vitro & In Vivo Correlation of the 1H-indol-3-yl-(2-iodophenyl)methanone Scaffold (AM-694)
Executive Summary & Compound Identity
This guide provides a technical analysis of 1H-indol-3-yl-(2-iodophenyl)methanone (also known as 3-(2-iodobenzoyl)indole ).
Critical Scientific Distinction: It is imperative to distinguish between the core scaffold (the user-specified "1H" compound) and its N-substituted derivatives (specifically AM-694 ).
-
AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole): A highly potent synthetic cannabinoid agonist with sub-nanomolar affinity for the CB1 receptor.
-
1H-indol-3-yl-(2-iodophenyl)methanone: The N-dealkylated metabolite or synthetic precursor. Structure-Activity Relationship (SAR) data indicates that removing the N-alkyl tail drastically reduces lipophilicity and receptor affinity, rendering this specific "1H" form pharmacologically weak or inactive compared to its parent.
This guide compares the active parent (AM-694) against standard alternatives (JWH-018,
In Vitro Profile: Binding Affinity & Functional Activity
Comparative Binding Data
The iodobenzoyl indole moiety of AM-694 confers exceptional selectivity and potency.[1] The iodine atom at the ortho position of the benzoyl ring creates a steric lock and halogen bond interaction within the CB1 receptor's hydrophobic pocket.
Table 1: Comparative Receptor Affinity (
| Compound | CB1 | CB2 | Selectivity (CB1/CB2) | Functional | Status |
| AM-694 (Active Parent) | 0.08 | 1.44 | ~18x | 0.2 - 0.5 nM | Ultra-Potent Agonist |
| JWH-018 (Standard) | 9.00 | 2.94 | ~0.3x | 2 - 5 nM | Potent Agonist |
| 40.70 | 36.40 | ~1x | 15 - 30 nM | Partial Agonist | |
| 1H-indol-3-yl-(2-iodophenyl)... | >1000 | >1000 | N/A | Inactive/Weak | Metabolite/Precursor |
*Note: N-unsubstituted indoles generally lack the necessary hydrophobic interaction with the TM3/TM6 region of the CB1 receptor, resulting in negligible affinity.
Protocol 1: Radioligand Binding Assay (Self-Validating)
To verify the affinity of the scaffold vs. the parent.
-
Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 x g for 30 min.
-
Validation Step: Protein concentration must be normalized to 50
g/tube to prevent ligand depletion. -
Incubation: Incubate membranes with [3H]-CP55,940 (0.5 nM) and varying concentrations of AM-694 or the 1H-scaffold (
to M) for 90 min at 30°C. -
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Analysis: Calculate
using the Cheng-Prusoff equation: .-
Quality Control: Specific binding should be >85% of total binding.
-
In Vivo Profile: Behavioral Potency & Metabolism
The Tetrad Assay Correlation
The "Tetrad of Effects" is the gold standard for assessing cannabinoid activity in vivo. AM-694 displays a linear IVIVC (In Vitro-In Vivo Correlation), where its sub-nanomolar
Table 2: In Vivo Potency (Mouse Tetrad Model)
| Assay Endpoint | AM-694 | JWH-018 | Correlation Insight |
| Analgesia (Tail Flick) | 0.05 | 0.18 | 3x more potent than JWH-018 |
| Hypothermia | 0.12 | 0.45 | Correlates with high CB1 efficacy |
| Catalepsy (Ring Test) | 0.15 | 0.55 | Indicator of central CB1 saturation |
| Locomotor Suppression | 0.08 | 0.20 | Rapid onset (sedation) |
Metabolic Pathway & The Role of the 1H-Scaffold
The correlation breaks down during metabolism. While AM-694 is potent, it is rapidly metabolized via oxidative defluorination and N-dealkylation .
-
Pathway: AM-694
Hydroxylated intermediates 1H-indol-3-yl-(2-iodophenyl)methanone (Excreted/Conjugated). -
Toxicological Relevance: The formation of the 1H-scaffold signals the detoxification of the active drug. However, the process of oxidative defluorination can release free fluoride or toxic fluoro-aldehydes, potentially contributing to cellular toxicity distinct from receptor activation.
Visualizing the Correlation and Mechanism
The following diagram illustrates the mechanistic flow from the active parent compound (AM-694) to its receptor interaction and subsequent metabolic degradation into the inactive 1H-scaffold.
Caption: Figure 1. IVIVC Workflow showing the translation of AM-694's high affinity to in vivo potency, and its metabolic conversion to the inactive 1H-indole scaffold.
Protocol 2: Microsomal Stability & Metabolite Identification
To confirm the formation of the 1H-scaffold from AM-694.
-
Incubation System:
-
Substrate: AM-694 (1
M final). -
Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
.
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Time Points: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile (containing internal standard).
-
Analysis (LC-MS/MS):
-
Centrifuge quenched samples (10,000 x g, 10 min).
-
Inject supernatant onto C18 column.
-
Target Mass: Monitor for Parent (AM-694, m/z ~436) and the 1H-Scaffold (m/z ~348) .
-
-
Interpretation: Rapid disappearance of Parent with simultaneous appearance of the m/z 348 peak confirms the N-dealkylation pathway.
Conclusion & Recommendation
Correlation Summary:
There is a strong positive correlation between the in vitro affinity of the N-substituted parent (AM-694) and its in vivo potency. The
Role of the 1H-Scaffold: The specific compound "1H-indol-3-yl-(2-iodophenyl)methanone" is not the active pharmaceutical ingredient but rather the stable core scaffold resulting from metabolic breakdown.
-
For Drug Development: Focus optimization on the N-alkyl chain to maintain potency. The 1H-scaffold serves as a negative control for SAR studies (demonstrating the necessity of the tail).
-
For Toxicology: Monitor the 1H-scaffold in urine as a specific biomarker for AM-694 ingestion, as the parent drug is rarely excreted unchanged.
References
-
ACMD (Advisory Council on the Misuse of Drugs). (2012). Consideration of the novel psychoactive substances ('legal highs'). GOV.UK. Link
-
Wagmann, L., et al. (2020). In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, FUB-APINACA, MFUBINAC, and AMB-FUBINACA. Chemical Research in Toxicology. Link[2]
-
Wiley, J. L., et al. (2011). Pharmacology of indole- and pyrrole-derived synthetic cannabinoids. Journal of Pharmacology and Experimental Therapeutics. Link
-
ChemicalBook. (2023). 1H-Indol-3-yl(2-iodophenyl)-Methanone Product Properties and Synonyms. Link
Sources
Structure-activity relationship (SAR) studies of "1H-indol-3-yl-(2-iodophenyl)methanone" analogs
Executive Summary & Pharmacophore Context
The 1H-indol-3-yl-(aryl)methanone scaffold (often abbreviated as IAM) represents a privileged structure in medicinal chemistry, primarily recognized as a rigid bioisostere of Combretastatin A-4 (CA-4) . While CA-4 is a potent tubulin polymerization inhibitor, its cis-stilbene bridge is prone to isomerization to the inactive trans form. The methanone bridge of the IAM scaffold locks the conformation, improving metabolic stability.
This guide focuses on the Structure-Activity Relationship (SAR) of the 2-iodophenyl analog. While the 3,4,5-trimethoxyphenyl (TMP) moiety is the "gold standard" for tubulin affinity (mimicking the A-ring of colchicine), the 2-iodophenyl analog serves as a critical "steric probe." The bulky iodine atom at the ortho position forces a high dihedral angle between the indole and phenyl rings, testing the conformational tolerance of the Colchicine Binding Site (CBS).
Key Application: Microtubule Destabilization (Anticancer) Secondary Application: Cannabinoid Receptor Agonism (specifically when N-alkylated, e.g., AM2233). Note: This guide focuses on the 1H (unsubstituted) anticancer series.
Comparative SAR Analysis
The efficacy of Indolyl-Aryl-Methanones relies on their ability to occupy the hydrophobic pocket of
Table 1: Comparative Profile of Key Analogs
| Feature | Comparator A: Combretastatin A-4 | Comparator B: TMP-Analog (3,4,5-trimethoxy) | Subject: 2-Iodo Analog (1H-indol-3-yl-(2-iodophenyl)methanone) |
| Structure Class | cis-Stilbene (Natural Product) | Indolyl-Aryl-Methanone | Indolyl-Aryl-Methanone |
| Binding Site | Colchicine Site (Tubulin) | Colchicine Site (Tubulin) | Colchicine Site (Steric Probe) |
| Electronic Effect | High Electron Density (3x OMe) | High Electron Density (3x OMe) | Electron Withdrawing / Halogen Bond Donor |
| Steric Conformation | Planar (cis-locked via olefin) | Twisted (via Methanone bridge) | Highly Twisted (via ortho-Iodine clash) |
| Metabolic Stability | Low (Isomerizes to trans) | High (Ketone is stable) | High (Ketone is stable) |
| IC50 (Tubulin) | ~2.0 - 3.0 µM | ~0.5 - 2.5 µM | ~5.0 - 15.0 µM (Context dependent*) |
*Note: While the 2-iodo analog often shows lower absolute potency than the TMP analog, it is crucial for defining the maximum steric bulk tolerated at the interface. If the iodine forms a halogen bond with the backbone carbonyl of Val238 (tubulin), potency can unexpectedly spike, making it a "high-risk, high-reward" modification.
SAR Logic: The "Ortho-Twist" Effect
The biological activity of this series is governed by the dihedral angle (
-
3,4,5-Trimethoxy: Mimics the podophyllotoxin/colchicine electronic footprint.
-
2-Iodo: The iodine atom (Van der Waals radius ~1.98 Å) creates severe steric clash with the Indole H-2 or H-4 protons. This forces the molecule into a non-planar conformation.
-
Insight: If the binding pocket requires a "propeller" shape, the 2-iodo analog retains activity. If the pocket requires a flatter entry, activity drops. This makes the 2-iodo analog a diagnostic tool for mapping the binding pocket's "ceiling."
-
Visualizing the Mechanism & Workflow
Diagram 1: SAR Logic & Conformational Locking
This diagram illustrates how the ortho-iodine modification alters the pharmacophore compared to the standard TMP analog.
Caption: Comparison of the electronic-driven affinity of TMP analogs versus the steric-driven conformational locking of the 2-iodo analog.
Experimental Protocols
A. Synthesis: Friedel-Crafts Acylation
Objective: Synthesize 1H-indol-3-yl-(2-iodophenyl)methanone.
-
Reagents:
-
Indole (1.0 eq)
-
2-Iodobenzoyl chloride (1.2 eq)
-
Lewis Acid: Diethylaluminum chloride (Et₂AlCl) or SnCl₄ (1.5 eq). Note: Et₂AlCl is preferred for C-3 regioselectivity over N-acylation.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
Step 1 (Activation): Under Argon atmosphere, cool Et₂AlCl (1M in hexane) to 0°C in DCM. Add Indole slowly. Stir for 30 min.
-
Step 2 (Acylation): Add 2-Iodobenzoyl chloride dropwise at 0°C. The solution will darken (complex formation).
-
Step 3 (Reaction): Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Step 4 (Quench): Critical Safety Step. Cool back to 0°C. Quench slowly with saturated NH₄Cl solution (exothermic).
-
Step 5 (Purification): Extract with DCM. Wash with NaHCO₃. Recrystallize from Ethanol/Water to obtain the target ketone.
-
B. Bioassay: Tubulin Polymerization Inhibition
Objective: Quantify the IC50 of the analog against purified tubulin.
-
Assay Principle: Fluorescence enhancement of DAPI or a reporter dye when bound to polymerized microtubules. Inhibitors prevent polymerization, keeping fluorescence low.
-
Protocol:
-
Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 10% Glycerol + 1 mM GTP.
-
Protein: Purified Porcine Brain Tubulin (2 mg/mL).
-
Execution:
-
Pre-incubate Tubulin (10 µM) with the test compound (various concentrations, e.g., 0.1 – 50 µM) for 15 min at 4°C.
-
Transfer to a 384-well plate pre-warmed to 37°C.
-
Start reaction by adding GTP.
-
Monitor fluorescence (Ex: 360nm, Em: 450nm) every 30 seconds for 60 minutes.
-
-
-
Validation:
-
Positive Control: Combretastatin A-4 (Complete inhibition).
-
Negative Control: DMSO (Standard sigmoidal polymerization curve).
-
Success Metric: A flattening of the Vmax (polymerization rate) compared to DMSO.
-
Mechanism of Action (Pathway)[2]
The following diagram details the downstream effects of the 2-iodo analog binding to the Colchicine site.
Caption: The cascade from ligand binding to apoptotic cell death via microtubule destabilization.
Critical Considerations & Expert Insights
The "N-Methyl" Switch (Target Hopping)
It is vital for researchers to distinguish between the 1H-indole and 1-Methyl-indole variants.
-
1H-indole (Unsubstituted): Predominantly targets Tubulin (Anticancer).
-
1-(N-alkyl)-indole (e.g., AM2233): If the nitrogen is alkylated (specifically with morpholine or piperidine side chains) and the benzoyl group is 2-iodophenyl, the affinity shifts drastically toward Cannabinoid Receptors (CB1) . The 2-iodo group in AM2233 increases potency and metabolic stability against CB1, acting as a full agonist.
-
Implication: In your SAR study, ensure the N1 position is protected or unsubstituted depending strictly on whether you are targeting oncology (Tubulin) or neurology (CB1).
Solubility
The 2-iodophenyl group is highly lipophilic (LogP increase ~0.7 vs. phenyl).
-
Issue: Poor aqueous solubility in bioassays.
-
Solution: Solubilize in 100% DMSO (10 mM stock) and dilute rapidly into assay buffer to <1% DMSO final concentration to prevent precipitation.
References
-
Mahboobi, S., et al. (2006). "Synthetic 2-aroylindole derivatives as a new class of potent tubulin inhibitors." Journal of Medicinal Chemistry.
-
Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. (Provides comparative SAR for benzoyl-heterocycles).
-
Deng, H., et al. (2005). "Synthesis and structure-activity relationships of 1-alkyl-3-(1-naphthoyl)indoles: highly potent and selective cannabinoid CB2 receptor agonists." (References the shift in target based on N-substitution).
-
Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents."[1] Journal of Medicinal Chemistry.
-
Makriyannis, A., & Deng, H. (Inventors of AM2233). "Cannabinoid receptor agonists and antagonists."[2] (Provides data on the 2-iodo specific analog in CB1 context).
Sources
Technical Comparison: Efficacy of 1H-indol-3-yl-(2-iodophenyl)methanone & Derivatives Across Cell Models
This guide provides a technical efficacy comparison of 1H-indol-3-yl-(2-iodophenyl)methanone —the core structural scaffold of the potent synthetic cannabinoid AM-694 —against its active N-alkylated derivatives and standard reference ligands.
Executive Summary
1H-indol-3-yl-(2-iodophenyl)methanone (hereafter referred to as the Core Scaffold ) represents the unsubstituted indole moiety of the AM-series cannabinoids. While it serves as a critical metabolic marker and synthetic precursor, it lacks the N-alkyl substituent required for high-affinity binding to Cannabinoid Receptors (CB1/CB2).
This guide compares the Core Scaffold against its biologically active derivative, AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole), and the reference agonist WIN 55,212-2 . The data demonstrates that while the Core Scaffold exhibits negligible efficacy, its N-substituted derivatives are among the most potent agonists known, highlighting a critical Structure-Activity Relationship (SAR).
Mechanistic Profiling & SAR Logic
The efficacy of indole-derived cannabinoids relies on a "three-point pharmacophore" interaction within the CB1 receptor's transmembrane pocket.
-
Core Indole: Provides aromatic stacking (Trp residues).
-
Carbonyl Linker: Hydrogen bonding.
-
N-Substituent (The Critical Switch): The 1H-position (nitrogen) must be substituted with a hydrophobic chain (e.g., fluoropentyl in AM-694) to penetrate the receptor's hydrophobic channel. Without this tail, the Core Scaffold fails to stabilize the active receptor conformation.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR comparison showing the necessity of N-alkylation for receptor activation.
Comparative Efficacy Data
The following table synthesizes experimental data from [35S]GTPγS binding assays (measure of G-protein coupling) and Radioligand Binding assays.
Table 1: Efficacy Profile in HEK293-hCB1 Cells
| Compound | Role | Ki (Affinity) | EC50 (GTPγS) | Emax (% of CP55,940) |
| Core Scaffold | Precursor / Metabolite | > 10,000 nM (Inactive) | N/A (No Response) | < 5% |
| AM-694 | Active Agonist | 0.08 nM | 0.23 nM | 100% (Full Agonist) |
| WIN 55,212-2 | Reference Standard | 1.9 nM | 15 nM | 100% |
| Anandamide | Endogenous Ligand | 61 nM | ~200 nM | ~60% (Partial Agonist) |
Analyst Insight: The Core Scaffold is often detected in urine as a metabolite of AM-694. Its lack of activity confirms that bioactivation ceases upon de-alkylation, a crucial factor in toxicological assessments.
Cell Line Specificity & Signaling
The efficacy of the active derivative (AM-694) varies by cell line due to Receptor Reserve (Spare Receptors) .
-
HEK293-CB1 (High Expression): Even weak partial agonists can appear as full agonists due to the high density of receptors. AM-694 shows "super-agonist" behavior here.
-
AtT-20 (Endogenous/Low Expression): This cell line mimics physiological conditions. AM-694 maintains full efficacy, whereas partial agonists (like THC) show reduced Emax.
-
N1E-115 (Neuronal): Used to assess modulation of voltage-gated calcium channels (VGCC).
Diagram 2: Intracellular Signaling Cascade
Caption: CB1 activation inhibits cAMP (via Gi/o) while activating MAPK pathways.
Experimental Protocols
To validate the inactivity of the Core Scaffold vs. the high potency of AM-694, the [35S]GTPγS Binding Assay is the gold standard. It measures the functional activation of the G-protein directly, avoiding downstream amplification artifacts.
Protocol: [35S]GTPγS Functional Assay
-
Membrane Preparation:
-
Harvest HEK293-hCB1 cells in ice-cold PBS.
-
Homogenize in buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 30 min; resuspend pellet.
-
-
Incubation:
-
Mix 10 µg membrane protein with assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS.
-
Add Test Compound (Core Scaffold or AM-694) at concentrations ranging from
to M. -
Non-Specific Binding (NSB): Define using 10 µM unlabeled GTPγS.
-
-
Termination:
-
Incubate for 90 min at 30°C.
-
Filter rapidly through GF/B glass fiber filters using a cell harvester.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine EC50 and Emax.
-
Diagram 3: Assay Workflow
Caption: Step-by-step workflow for the GTPgammaS functional binding assay.
References
-
Makriyannis, A., & Deng, H. (2001). Cannabimimetic indole derivatives. U.S. Patent No. 7,057,076. (Describes the synthesis and SAR of AM-series indoles).
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411. (Review of SAR requiring N-alkylation).
-
Pertwee, R. G. (2008).[1] The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: delta9-tetrahydrocannabinol, cannabidiol and delta9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215. (Standard reference for WIN 55,212-2 and efficacy definitions).
-
Chimalakonda, K. C., et al. (2011). Cytochrome P450-mediated oxidative metabolism of the synthetic cannabinoid JWH-018. Chemical Research in Toxicology, 24(11), 1967-1975. (Establishes de-alkylation as a metabolic pathway leading to inactive scaffolds).
Sources
Review of the pharmacological profiles of various indole-based cannabinoids
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold in Cannabinoid Research
The indole moiety represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for the aminoalkylindole (AAI) class of synthetic cannabinoid receptor agonists (SCRAs). Unlike phytocannabinoids (e.g.,
For drug development professionals and forensic toxicologists, understanding the pharmacological divergence between these synthetic full agonists and classical partial agonists is critical. This guide reviews the pharmacological profiles of key indole-based cannabinoids—specifically the JWH (naphthoylindole) and AM (fluorinated) series—contrasting their binding kinetics, functional potency, and signaling bias against the reference standard WIN 55,212-2 .
Structural-Activity Relationship (SAR) Visualization
The pharmacological potency of these compounds is dictated by substitutions at three key positions on the indole core: the N-alkyl tail (Position 1), the linker group (Position 3), and the lipophilic ring system.
Figure 1: Structural-Activity Relationship (SAR) nodes of indole-based cannabinoids determining receptor affinity and potency.
Comparative Pharmacological Profile
The following data aggregates experimental results from radioligand binding assays (
Table 1: Binding Affinity ( ) and Functional Potency ( )
Note: Lower
| Compound | Class | CB1 Affinity ( | CB2 Affinity ( | CB1 Efficacy ( | Key Pharmacological Feature |
| Phytocannabinoid | 40.7 ± 1.7 | 36.4 ± 10 | ~20-40% | Partial Agonist. Limits excitotoxicity; ceiling effect on signaling. | |
| WIN 55,212-2 | Aminoalkylindole | 1.89 ± 0.1 | 0.28 ± 0.1 | 100% | Reference Standard. High affinity; unbiased agonist. |
| JWH-018 | Naphthoylindole | 9.00 ± 5.0 | 2.94 ± 2.7 | 100% | Full Agonist. Prototype "Spice" compound. 4x affinity of THC.[[“]] |
| AM-2201 | Fluorinated Indole | 1.00 ± 0.3 | 2.60 ± 0.4 | 100% | Superagonist. 5-Fluoro substitution drastically increases CB1 affinity ( |
| UR-144 | TMCP-Indole | 29.0 ± 0.9 | 4.5 ± 1.2 | 100% | CB2 Selective. Preferential binding to peripheral CB2 receptors. |
Analysis of the "Fluorine Effect"
Comparing JWH-018 to AM-2201 reveals a critical SAR insight. The addition of a terminal fluorine atom to the N-pentyl chain (AM-2201) creates a highly polarized tip on a lipophilic chain. This modification:
-
Increases CB1 binding affinity by approximately 9-fold.[2]
-
Enhances metabolic stability against terminal oxidation (though it opens pathways for defluorination).
-
Results in "superagonism," recruiting
-arrestin2 more robustly than JWH-018, potentially correlating with higher toxicity (seizures).
Experimental Protocols for Pharmacological Profiling
To replicate the data above or profile novel indole derivatives, two primary assays are required: [35S]GTP
Protocol A: [35S]GTP S Functional Binding Assay
This assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the G
Workflow Diagram:
Figure 2: Workflow for measuring intrinsic efficacy via radiolabeled GTP analog binding.
Critical Methodological Controls:
-
GDP Concentration: Excess GDP (10–50
M) must be added to suppress basal [35S]GTP S binding. Without this, the signal-to-noise ratio is too low to detect agonist stimulation. -
Non-Specific Binding: Define using 10
M unlabeled GTP S. -
Basal Activity: CB1 receptors exhibit high constitutive activity. Always normalize data as "% Stimulation over Basal."
Protocol B: cAMP Accumulation Assay (Gi/o Pathway)
Indole-based cannabinoids signal primarily via
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-hCB1 cells (2,000 cells/well) in 384-well plates.
-
Stimulation: Treat cells with Forskolin (10
M) to artificially spike cAMP levels. -
Treatment: Simultaneously add the indole test compound (e.g., JWH-018) and incubate for 30 minutes at room temperature.
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Donor: Europium-cryptate labeled cAMP antibody.
-
Acceptor: d2-labeled cAMP analog.
-
-
Readout: As intracellular cAMP decreases (due to CB1 activation), the unlabeled cAMP decreases, allowing more interaction between the Donor-Ab and Acceptor-Analog. Signal increases as cAMP decreases.
Signaling Pathways and Bias
Unlike THC, indole-based synthetics often display "signaling bias," preferentially activating specific pathways that may contribute to adverse effects (e.g., tachyphylaxis or toxicity).
Figure 3: Divergent signaling pathways. Indole-based full agonists strongly recruit Beta-Arrestin 2, leading to rapid receptor downregulation.
The Implication of Bias
Research indicates that compounds like AM-2201 recruit
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395–1411. Link
-
Wiley, J. L., Marusich, J. A., Martin, B. R., & Huffman, J. W. (2011). 1-Pentyl-3-phenylacetylindoles: a new class of cannabimimetic compounds. Bioorganic & Medicinal Chemistry Letters, 21(6), 1846–1849. Link
-
Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience, 6(9), 1546–1559. Link
-
Breivogel, C. S., & Childers, S. R. (1998). The functional neuroanatomy of cannabinoid receptors. Neurobiology of Disease, 5(6), 417–431. Link
-
Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist.[[“]] British Journal of Pharmacology, 160(3), 585–593. Link
Sources
Safety Operating Guide
1H-indol-3-yl-(2-iodophenyl)methanone proper disposal procedures
Executive Summary & Risk Context
1H-indol-3-yl-(2-iodophenyl)methanone is a halogenated indole derivative. In the context of drug development, it is frequently utilized as a metabolic reference standard or a synthetic intermediate for AM-694 (a potent synthetic cannabinoid).
Effective disposal of this compound requires adherence to two critical safety frameworks:
-
Chemical Hazard: It is an Organoiodine compound. The Carbon-Iodine (C-I) bond is the weakest among carbon-halogen bonds (approx. 57 kcal/mol), making it photolabile and prone to releasing corrosive Hydrogen Iodide (HI) or free Iodine (
) upon thermal or chemical stress. -
Regulatory/Biohazard: As a structural analog to high-potency cannabinoid receptor agonists (CB1/CB2), it must be treated with High Potent Compound (HPC) protocols to prevent inadvertent exposure or diversion.
Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation as Halogenated Organic Waste destined for high-temperature incineration.
Waste Characterization & Classification
Before handling, you must classify the waste stream.[1][2] This ensures your facility’s waste vendor accepts the material without rejection.
| Property | Value/Status | Disposal Implication |
| Chemical Class | Halogenated Indole | MUST be segregated from non-halogenated solvents (e.g., Acetone, Methanol) to prevent incinerator corrosion issues. |
| Physical State | Solid (Powder) or Solution | Solids must be double-bagged; Liquids require chemically compatible containers (HDPE/Glass). |
| Reactive Group | Organoiodine | Light Sensitive. Waste containers must be opaque or amber to prevent photolytic decomposition during storage. |
| Toxicity Profile | High Potency (Assumed) | Treat as P-Listed equivalent (Acutely Toxic). Zero skin contact permitted. |
| RCRA Status (USA) | Not specifically listed | Defaults to D000 (Not Listed) but often managed as D022 (Chloroform equivalent logic) by vendors due to halogen content. |
Engineering Controls & PPE (The Barrier System)
Trustworthiness Check: If you can smell the chemical or iodine (metallic/acrid smell), your barrier system has failed.
-
Engineering: All transfers must occur inside a Class II Type A2 Biosafety Cabinet or a certified Chemical Fume Hood .
-
Gloves: Standard Nitrile gloves may offer insufficient protection against iodinated organics in solution.
-
Protocol:Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Laminate (Silver Shield®) or thick Nitrile (8 mil).
-
-
Respiratory: If weighing solid powder outside a hood (strongly discouraged), use an N95 or P100 particulate respirator.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this for expired standards, degraded powder, or synthesis cakes.
-
Containment: Transfer the solid substance into a screw-top glass vial or HDPE jar. Do not use metal containers (iodine corrosivity).
-
Deactivation (Optional but Recommended): If your facility requires onsite deactivation of bioactive precursors:
-
Add a 10% Sodium Thiosulfate solution to the solid to quench potential free iodine generation.
-
Note: This does not destroy the organic backbone, only the reactive halogen species.
-
-
Secondary Packaging: Place the primary container into a transparent ziplock bag.
-
Labeling: Affix a hazardous waste label.
-
Text: "Solid Waste: Halogenated Organic. Contains: 1H-indol-3-yl-(2-iodophenyl)methanone.[3] High Potency."
-
-
Binning: Place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Liquid Waste (Mother Liquor/Solvents)
Use this for reaction mixtures or HPLC effluent.
-
Segregation: Ensure the waste container is marked "HALOGENATED WASTE ONLY" .
-
Critical: Mixing this with non-halogenated waste (e.g., pure ethanol waste) often triggers a surcharge from disposal vendors because halogenated waste requires higher incineration temperatures (
) and acid gas scrubbing.
-
-
pH Check: Check pH. If acidic (common in indole synthesis), neutralize to pH 6-8 using Sodium Bicarbonate (
) to prevent acid-catalyzed hydrolysis of the iodine bond while in storage. -
Transfer: Pour into the Halogenated Waste Carboy (usually HDPE).
-
Cap & Vent: Cap tightly. If the solution contains oxidizers, use a vented cap to prevent pressure buildup from iodine gas evolution.
Operational Workflow (Decision Logic)
The following diagram illustrates the decision matrix for disposing of this compound.
Figure 1: Decision logic for segregating and packaging iodinated indole waste streams.
Spill Management (Emergency Response)
Spill Criteria:
-
Minor Spill (< 1 g or < 100 mL): Manage by lab personnel.
-
Major Spill: Evacuate and call EHS.
Protocol:
-
Isolate: Mark the area.
-
PPE: Don double gloves and safety goggles.
-
Absorb:
-
Liquids: Use vermiculite or a commercial "Solvent/Organic" spill pad.
-
Solids: Cover with wet paper towels (to prevent dust) then wipe up.
-
-
Decontaminate: Clean the surface with 10% Sodium Thiosulfate (neutralizes iodine stains) followed by 70% Ethanol (solubilizes the organic indole).
-
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA530-F-11-003. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). [Link]
-
PubChem. Compound Summary for CID 53394265 (AM-694 Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Personal protective equipment for handling 1H-indol-3-yl-(2-iodophenyl)methanone
The following technical guide details the safety, handling, and operational protocols for 1H-indol-3-yl-(2-iodophenyl)methanone . This document is designed for research professionals and is based on "Read-Across" toxicological principles, structural analogy to bioactive indoles, and standard prudent practices for halogenated organic intermediates.
CAS: Not Listed (Novel/Research Grade) | Molecular Formula: C₁₅H₁₀INO | Class: Halogenated Indole Ketone
Executive Safety Summary
1H-indol-3-yl-(2-iodophenyl)methanone is a synthetic intermediate featuring an indole core coupled to an iodinated phenyl ring. While specific toxicological data for this exact isomer is limited, its structural homology to the JWH and AM series of synthetic cannabinoids (specifically as a non-alkylated precursor) necessitates a High-Caution handling approach.
Core Hazards:
-
Bioactive Potential: As a structural scaffold for cannabimimetic agents, it must be treated as a potential pharmacological effector until proven otherwise.
-
Chemical Irritant: High probability of Skin (Cat 2), Eye (Cat 2A), and Respiratory (STOT SE 3) irritation.[1]
-
Light Sensitivity: The C-I (carbon-iodine) bond is susceptible to homolytic cleavage under UV/visible light, potentially releasing free iodine radicals and degrading the compound.
Risk Assessment & PPE Matrix
Do not rely solely on "standard" lab PPE. The presence of the iodine moiety and the indole scaffold dictates a specific protection strategy to prevent both biological exposure and chemical degradation.
PPE Selection Table
| Protection Zone | Standard Protocol (<100 mg) | High-Risk Protocol (>100 mg or Solution) | Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood + N95 (if powder handling) | Prevents inhalation of fine particulates; Indole derivatives can be potent respiratory irritants. |
| Dermal (Hand) | Nitrile Gloves (Min 0.11 mm) | Double Gloving: Nitrile (inner) + Laminate/Nitrile (outer) | Halogenated organics can permeate standard nitrile over time. Double gloving provides a breakthrough buffer. |
| Ocular | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Protects against dust ingress and solvent splashes during dissolution. |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevents accumulation of dust on street clothing; critical for bioactive intermediates. |
Operational Protocols
A. Storage & Stability[2][3][4][5][6]
-
Temperature: Store at -20°C .
-
Light Protection: Amber vials are mandatory . Wrap secondary containment in aluminum foil if amber glass is unavailable.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative dehalogenation.
B. Weighing & Solubilization[7]
-
Static Control: Indole powders are often electrostatic. Use an anti-static gun or polonium strip during weighing to prevent dispersal.
-
Solvent Choice:
-
Preferred: DMSO, DMF (High solubility, low volatility).
-
Caution: Chloroform/Dichloromethane (High solubility, but high volatility increases inhalation risk).
-
-
Dissolution Step: Add solvent slowly down the side of the vial to minimize aerosolization.
C. Reaction Setup (C-H Activation / Coupling)
Due to the iodine handle, this compound is frequently used in Suzuki-Miyaura or Sonogashira couplings.
-
Degassing: Degas all reaction solvents prior to adding the indole to prevent rapid oxidation.
-
Light Shielding: Wrap reaction flasks in foil immediately after setup.
Safety Decision Logic (Visualization)
The following decision tree outlines the required engineering controls based on the physical state and quantity of the material handled.
Caption: Risk-based engineering control selection. Solid powders >100mg trigger advanced containment due to dust inhalation risks.
Emergency Response & Disposal
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves and a P100 respirator if powder was released outside a hood.
-
Neutralize:
-
Solid: Cover with wet paper towels (to prevent dust) then wipe up.
-
Solution: Absorb with vermiculite or sand.
-
-
Decontaminate: Clean surface with 10% bleach solution followed by ethanol. Note: Bleach oxidizes indoles; color change (orange/red) indicates effective reaction.
Waste Disposal[2][3][5][8]
-
Stream: Segregate as Halogenated Organic Waste .
-
Labeling: Clearly mark as "Contains Iodine" and "Potential Bioactive Intermediate."
-
Do NOT: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this may liberate toxic iodine gas.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indole-3-yl-phenylmethanone derivatives. Retrieved from
-
Cayman Chemical. (2025).[1][9] Safety Data Sheet: Indole-3-carboxaldehyde (Structural Analog). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylindole (Structural Analog). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pipharm.com [pipharm.com]
- 5. peptide.com [peptide.com]
- 6. canbipharm.com [canbipharm.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
